2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACJJSEQNYRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details a robust synthetic pathway, from readily available starting materials to the final crystalline hydrochloride salt. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and procedural rationale. Furthermore, a complete guide to the structural elucidation and purity assessment of the target compound is presented, including expected data from various spectroscopic and analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 1,2,4-Oxadiazole-Piperidine Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles. The piperidine moiety is another privileged scaffold, frequently found in a wide array of pharmaceuticals and natural products. The combination of these two structural motifs in this compound results in a molecule with potential for diverse biological activities. This guide provides a detailed methodology for the synthesis and rigorous characterization of this compound, ensuring high purity and verifiable structural integrity.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is accomplished through a three-step process. This involves the initial formation of a key intermediate, piperidine-2-carboxamidoxime, followed by the construction of the 1,2,4-oxadiazole ring via acylation and subsequent cyclodehydration. The final step involves the conversion of the resulting free base into its more stable and handleable hydrochloride salt.
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of Piperidine-2-carboxamidoxime
The initial step involves the conversion of piperidine-2-carbonitrile to the corresponding amidoxime. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile group.
Protocol:
-
To a solution of piperidine-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (50% w/w, 1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield piperidine-2-carboxamidoxime, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
This step involves a two-stage, one-pot reaction. First, the amidoxime intermediate is acylated with propionyl chloride to form an O-acyl amidoxime. This is followed by a base-mediated intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring.
Protocol:
-
Dissolve piperidine-2-carboxamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The use of propionyl chloride is due to its commercial availability and reactivity in forming the desired ethyl-substituted oxadiazole.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Remove the solvent in vacuo.
-
To the crude O-acyl amidoxime intermediate, add anhydrous tetrahydrofuran (THF) followed by tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq). TBAF is an effective, non-nucleophilic base for promoting the cyclization at room temperature.[2]
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine as a free base.
Step 3: Formation of this compound
The final step involves the conversion of the purified free base into its hydrochloride salt. This is a standard procedure for basic compounds, which often improves stability, crystallinity, and aqueous solubility.[3]
Protocol:
-
Dissolve the purified 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine (1.0 eq) in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrogen chloride in dioxane (4.0 M, 1.1 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid. The formation of hydrochloride salts from piperidine derivatives is a well-established method for producing stable, crystalline products.[4][5]
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Figure 2: Workflow for the characterization of this compound.
Expected Characterization Data
The following tables summarize the expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| CAS Number | 1258641-02-9[4] |
| Molecular Formula | C₉H₁₆ClN₃O |
| Molecular Weight | 217.70 g/mol |
| Appearance | White to off-white crystalline solid |
Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-8.5 | br s | 2H | N⁺H₂ | Broad signal for the protonated piperidine nitrogen. |
| ~4.5-4.3 | m | 1H | CH (piperidine C2) | Proton at the stereocenter, adjacent to the oxadiazole ring. |
| ~3.3-3.1 | m | 1H | NCHₐ (piperidine C6) | Equatorial proton on the carbon adjacent to the nitrogen. |
| ~3.0-2.8 | m | 1H | NCHₑ (piperidine C6) | Axial proton on the carbon adjacent to the nitrogen. |
| ~2.95 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | Methylene protons of the ethyl group. |
| ~2.2-1.6 | m | 6H | Piperidine CH₂ | Protons of the remaining piperidine ring carbons (C3, C4, C5). |
| ~1.35 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Methyl protons of the ethyl group. |
Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178-176 | C5 (oxadiazole) | Carbon of the oxadiazole ring bearing the ethyl group. |
| ~168-166 | C3 (oxadiazole) | Carbon of the oxadiazole ring attached to the piperidine. |
| ~55-53 | C2 (piperidine) | Carbon of the piperidine ring attached to the oxadiazole. |
| ~45-43 | C6 (piperidine) | Carbon of the piperidine ring adjacent to the nitrogen. |
| ~28-26 | C4 (piperidine) | Methylene carbon of the piperidine ring. |
| ~24-22 | C3, C5 (piperidine) | Methylene carbons of the piperidine ring. |
| ~20-18 | -CH₂CH₃ | Methylene carbon of the ethyl group. |
| ~12-10 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
Table 4: Expected FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000-2700 | Strong, broad | N⁺-H stretch | Characteristic of a secondary amine salt. |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) | From the piperidine and ethyl groups. |
| ~1620-1580 | Medium | C=N stretch | Characteristic of the 1,2,4-oxadiazole ring.[6] |
| ~1470-1430 | Medium | CH₂ bend | Scissoring and bending vibrations of methylene groups. |
| ~1250-1200 | Strong | C-O-C stretch | Asymmetric stretch of the ether linkage in the oxadiazole ring.[7] |
| ~900-850 | Medium | Ring stretch | Skeletal vibrations of the 1,2,4-oxadiazole ring. |
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment | Rationale |
| 182.14 | [M+H]⁺ (free base) | The protonated molecular ion of the free base (C₉H₁₅N₃O). The fragmentation of 1,2,4-oxadiazoles can be complex and is influenced by the substituents.[3] |
Conclusion
This technical guide outlines a reproducible and well-rationalized synthetic route for the preparation of this compound. The provided step-by-step protocols, coupled with the detailed characterization data, serve as a valuable resource for chemists in the pharmaceutical and allied industries. The successful synthesis and purification of this compound, as detailed herein, will enable further investigation into its potential pharmacological applications.
References
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2686. [Link]
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PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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- Srivastava, R. M., & de Oliveira, M. L. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 13(6), 798-809.
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Drug Enforcement Administration. (2023). Schedules of Controlled Substances: Placement of Propionyl Chloride in the List I of Chemicals. Federal Register, 88(196), 70813-70817. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
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An In-depth Technical Guide to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, potential mechanisms of action, and the analytical methodologies for its characterization, offering a valuable resource for professionals in drug discovery and development.
Molecular Overview and Physicochemical Properties
This compound is a piperidine derivative featuring a 1,2,4-oxadiazole ring. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the piperidine and oxadiazole moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1258641-02-9 | [1] |
| Molecular Formula | C₉H₁₅N₃O·HCl | [1] |
| Molecular Weight | 217.7 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal storage conditions | [2] |
| Melting Point | Not specified in available literature. | |
| pKa | Not specified in available literature. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a cyclocondensation reaction.[2] A common and efficient approach is the reaction between piperidine-2-carboxamidoxime and an ethyl-containing acyl donor, such as propionyl chloride or a propionic acid derivative.[2] The use of activating agents like 1,1,1-tripropyloxy-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this reaction, often leading to high yields.[2]
Proposed Synthetic Workflow
Sources
Uncharted Territory: The Mechanistic Void of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
A comprehensive review of publicly accessible scientific literature and databases reveals a significant finding: the mechanism of action for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is currently not documented. This technical guide addresses this knowledge gap by first establishing the absence of direct evidence and then exploring the pharmacological landscape of its constituent chemical moieties—the piperidine ring and the 1,2,4-oxadiazole core—to postulate potential avenues for future research.
While a definitive guide on the specific mechanism of this compound cannot be constructed at this time, this document serves the scientific community by providing a structured overview of related compounds. This analysis may offer valuable, albeit speculative, insights for researchers embarking on the initial characterization of this novel chemical entity.
The Piperidine Scaffold: A Versatile Pharmacophore
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] A systematic exploration of piperidine-containing compounds reveals a diverse range of mechanisms of action, highlighting the challenge in predicting the activity of a novel derivative without empirical data.
Table 1: Illustrative Examples of Piperidine-Containing Drugs and Their Mechanisms
| Compound Class/Example | Mechanism of Action | Therapeutic Area |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | CNS (ADHD) |
| Donepezil | Acetylcholinesterase Inhibitor | CNS (Alzheimer's Disease) |
| Fentanyl | µ-Opioid Receptor Agonist | Analgesia |
| Haloperidol | Dopamine D2 Receptor Antagonist | Antipsychotic |
| Piperidine Carboxamides | Proteasome Inhibition | Anti-malarial[2] |
| Aminoethyl-substituted Piperidines | σ1 Receptor Ligands | Oncology[3] |
This diversity underscores that the piperidine moiety itself does not confer a specific mechanism of action. Instead, its role is often to orient appended functional groups, such as the 1,2,4-oxadiazole in the compound of interest, into a conformation that facilitates binding to a specific biological target.
The 1,2,4-Oxadiazole Ring: A Bioisostere with Broad Potential
The 1,2,4-oxadiazole ring is frequently employed in drug design as a bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in various non-covalent interactions.[4][5] Like the piperidine ring, the 1,2,4-oxadiazole core is found in compounds with a wide spectrum of biological activities.
Table 2: Selected 1,2,4-Oxadiazole-Containing Molecules and Their Mechanisms
| Compound Class/Example | Mechanism of Action | Therapeutic Area |
| 1,2,4-Oxadiazole Derivatives | Glutaminase 1 (GLS1) Inhibitors | Oncology[6] |
| 1,2,4-Oxadiazole Derivatives | SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors | Antiviral[4] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibitors | Oncology |
| 3-(phenyl)-1,2,4-oxadiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Inhibitors | Oncology |
| Aficamten | Cardiac Myosin Inhibitor | Cardiology[7][8] |
The presence of the 1,2,4-oxadiazole ring in such a diverse set of inhibitors suggests its versatility in interacting with various enzyme active sites and receptor binding pockets.
Postulated Avenues for Investigation
Given the lack of direct data for this compound, a logical starting point for its mechanistic elucidation would be a broad-based pharmacological screening approach. The following experimental workflow is proposed as a rational strategy for initial characterization.
Experimental Workflow: Initial Mechanistic Characterization
Figure 1. A proposed experimental workflow for the initial mechanistic characterization of a novel compound.
Conclusion
The compound this compound represents a novel chemical entity with an uncharacterized mechanism of action. While the piperidine and 1,2,4-oxadiazole moieties are present in a multitude of bioactive molecules, their combination in this specific arrangement does not permit a confident prediction of its biological target or mode of action. The path forward for understanding this compound's pharmacology lies in rigorous, systematic experimental investigation. The workflows and contextual information provided herein offer a foundational framework for initiating such an endeavor. Researchers are encouraged to pursue broad, unbiased screening approaches to unlock the therapeutic potential that this molecule may hold.
References
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Yang, T., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]
- (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
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(2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]
- (2011). Synthesis and biological evaluation of 2, 5-disubstituted-1, 3, 4 - oxadiazoles.
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry.
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(2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
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(2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry. [Link]
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PubChem. Aficamten. [Link]
- (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.
- (2025). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl). Technical Disclosure Commons.
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In vitro biological activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Authored by a Senior Application Scientist
Preamble: Unveiling the Therapeutic Potential of a Novel Chemical Entity
The convergence of privileged structural motifs in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. The molecule this compound represents a compelling example of this approach, wedding the well-established piperidine scaffold with the versatile 1,2,4-oxadiazole ring system. The piperidine moiety is a cornerstone of numerous pharmaceuticals, enhancing druggability and improving pharmacokinetic profiles across a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2][3] Concurrently, the 1,2,4-oxadiazole nucleus is recognized for its broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
This technical guide provides a comprehensive roadmap for the in vitro biological characterization of this compound. As a novel chemical entity, a systematic and multi-tiered screening approach is essential to elucidate its potential therapeutic applications. This document outlines a logical progression of assays, from broad phenotypic screens to more focused mechanistic studies, designed to identify and validate its biological activity.
Part 1: A Tiered Approach to In Vitro Biological Profiling
A hierarchical screening cascade is proposed to efficiently and comprehensively evaluate the biological activity of this compound. This strategy allows for the initial identification of promising activities, followed by in-depth studies to elucidate the mechanism of action.
Tier 1: Broad-Based Phenotypic Screening
The initial phase of in vitro evaluation should focus on identifying the primary biological effects of the compound across a diverse range of disease models.
1.1 Anticancer Activity Assessment
Given the prevalence of both piperidine and oxadiazole derivatives in oncology, a primary focus should be on assessing the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.[7][8][9]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the wells, followed by incubation for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Hypothetical Quantitative Data for Anticancer Activity
| Cancer Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast (ER+) | 8.5 |
| MDA-MB-231 | Breast (ER-) | 12.2 |
| PC-3 | Prostate | 5.1 |
| A549 | Lung | 15.7 |
| HCT116 | Colon | 7.9 |
1.2 Antimicrobial Activity Screening
The oxadiazole moiety is a known pharmacophore in antimicrobial agents, warranting an investigation into the compound's efficacy against a panel of pathogenic bacteria and fungi.[6][10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial and fungal strains are cultured to the mid-logarithmic phase.
-
Compound Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Quantitative Data for Antimicrobial Activity
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | >64 |
| Candida albicans | Fungi | 32 |
Tier 2: Target Deconvolution and Mechanistic Studies
Positive results from Tier 1 screening will necessitate further investigation to identify the molecular targets and elucidate the mechanism of action.
2.1 Elucidation of Anticancer Mechanism
Should the compound exhibit significant anticancer activity, a series of assays can be employed to determine the underlying mechanism. A potential mechanism for compounds containing piperidine and oxadiazole rings is the induction of apoptosis.[5][11]
Experimental Workflow for Apoptosis Induction
Caption: Workflow for investigating apoptosis induction.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for various time points.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
2.2 Investigation of CNS Receptor Interaction
The piperidine scaffold is present in many CNS-active drugs, suggesting a potential for interaction with neurotransmitter receptors.[1][12] A preliminary screen of the compound's binding affinity to a panel of CNS receptors is a logical step.
Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
Caption: Hypothetical GPCR signaling cascade.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: The membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
Incubation and Filtration: Following incubation, the mixture is filtered to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) is calculated to determine the binding affinity of the test compound.
Part 3: Data Interpretation and Future Directions
The in vitro data generated through this comprehensive screening cascade will provide a robust biological profile for this compound. Significant findings in any of the Tier 1 assays will guide the focus of the Tier 2 mechanistic studies. For instance, potent anticancer activity would warrant further investigation into specific signaling pathways and potential for in vivo efficacy studies. Similarly, high-affinity binding to a CNS receptor would necessitate functional assays (e.g., calcium mobilization or cAMP assays) to determine if the compound is an agonist or antagonist, followed by in vivo behavioral studies.[13]
This structured and scientifically rigorous approach ensures a thorough in vitro evaluation, paving the way for the potential development of this novel chemical entity into a valuable therapeutic agent.
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link].
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link].
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N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. PubMed. Available at: [Link].
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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the novel scaffold, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. In the absence of direct literature on this specific molecule, this document synthesizes data from analogous compounds to build a predictive SAR model. We hypothesize that the primary biological target for this compound class is the nicotinic acetylcholine receptor (nAChR) family, based on established pharmacophoric features. This guide deconstructs the molecule into its core components—the piperidine ring, the 1,2,4-oxadiazole linker, and the C5-ethyl substituent—to explore potential modifications and their predicted impact on receptor affinity, selectivity, and functional activity. Furthermore, we present a detailed roadmap for experimental validation, including synthetic strategies and a tiered biological screening cascade. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space for therapeutic applications in central nervous system (CNS) disorders.
Introduction and Postulated Mechanism of Action
The compound this compound represents a novel chemical entity with significant potential for CNS activity. The core structure combines a piperidine moiety, a common feature in many neurologically active agents, with a 1,2,4-oxadiazole ring, a metabolically stable bioisostere for ester and amide functionalities.[1][2] The strategic combination of these fragments suggests a likely interaction with ligand-gated ion channels, particularly the nicotinic acetylcholine receptors (nAChRs).
The classic nAChR pharmacophore consists of a cationic center (typically a protonated amine) and a hydrogen bond acceptor, separated by a specific distance.[3] In the title compound, the piperidine nitrogen can serve as the cationic head, while the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors. This arrangement is analogous to established nAChR ligands where the pyridine ring of nicotine is replaced by other five-membered heterocycles, such as isoxazoles or oxadiazoles. Therefore, this guide is predicated on the hypothesis that 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine and its analogs are modulators of nAChRs. These receptors are implicated in a wide range of physiological processes and are validated targets for treating cognitive dysfunction, pain, and addiction.[4]
Deconstruction of the Core Scaffold for SAR Analysis
To systematically explore the SAR of this scaffold, we will dissect the molecule into three primary regions, as depicted below. Each region offers distinct opportunities for modification to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Molecular deconstruction for SAR analysis.
Region A: The Piperidine Ring - The Cationic Anchor
The piperidine ring is a cornerstone of many CNS drugs. In the context of nAChR ligands, its primary role is to present a basic nitrogen atom that is protonated at physiological pH, forming the cationic head of the pharmacophore.
-
N-Substitution: The secondary amine of the piperidine is a key interaction point.
-
Hydrogen (N-H): The parent compound with a free N-H may engage in important hydrogen bonding interactions within the receptor binding site.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. N-methylation is common in many bioactive piperidines and can influence subtype selectivity.[5]
-
Larger N-substituents: Larger or more complex groups on the nitrogen are likely to be detrimental to activity unless they can occupy a specific accessory binding pocket.
-
-
Ring Conformation and Substitution:
-
The stereochemistry at the C2 position, where the oxadiazole is attached, will be critical. The (S)- and (R)-enantiomers should be synthesized and evaluated independently, as stereoselectivity is a hallmark of nAChR ligands.
-
Substitution on the piperidine ring itself (e.g., at C3, C4, or C5) could be explored to constrain the conformation or to probe for additional receptor interactions. However, this may also introduce additional chiral centers and synthetic complexity.
-
Region B: The 1,2,4-Oxadiazole Core - The Bioisosteric Linker
The 1,2,4-oxadiazole ring serves as a rigid and metabolically robust linker. It is a known bioisostere of esters and amides and its electronic properties are key to its function.[1] The arrangement of its heteroatoms provides potential hydrogen bond acceptors that can mimic the pyridine nitrogen of nicotine.
-
Isomeric Scaffolds: Replacing the 1,2,4-oxadiazole with its 1,3,4-isomer would alter the vector and orientation of the substituents. While both are used in medicinal chemistry, the 1,3,4-oxadiazole is generally more polar, which could impact properties like solubility and cell permeability.[6] A direct comparison would be a valuable study.
-
Bioisosteric Replacement: Other five-membered heterocycles like isoxazoles, triazoles, or even thiadiazoles could be explored as replacements for the oxadiazole ring to fine-tune electronic and steric properties.
Region C: The C5-Substituent - The Selectivity Modulator
The ethyl group at the 5-position of the oxadiazole ring occupies a region that is likely to be critical for determining subtype selectivity and overall potency. The size, shape, and electronic nature of this substituent will directly influence how the ligand fits into the binding pocket.
-
Alkyl Chain Length:
-
Methyl: A smaller methyl group would reduce lipophilicity and steric bulk. In some systems, this can lead to increased potency.[7]
-
Propyl, Butyl (and isomers): Increasing the chain length will increase lipophilicity. This may enhance binding affinity up to a certain point, after which steric hindrance may lead to a loss of activity (a "cliff" in the SAR).
-
-
Introduction of Functionality:
-
Cyclic Groups: Small cyclic groups like cyclopropyl or cyclobutyl can introduce conformational rigidity and improve metabolic stability.
-
Polar Groups: Incorporating small polar groups (e.g., -CH2OH, -CH2OCH3) could probe for hydrogen bonding opportunities in the binding site.
-
Aromatic/Heteroaromatic Rings: Replacing the ethyl group with a phenyl or a small heteroaromatic ring would significantly alter the SAR, potentially leading to interactions with aromatic residues (e.g., pi-stacking) in the receptor.
-
Haloalkyl Groups: Introduction of fluorine (e.g., -CF3, -CH2CF3) can modulate pKa, improve metabolic stability, and enhance binding through favorable electrostatic interactions.[8]
-
Proposed SAR Table and Experimental Validation
The following table summarizes the proposed modifications and their hypothetical impact on nAChR activity.
| Region of Modification | Proposed Change | Rationale | Predicted Outcome on Activity |
| A: Piperidine Ring | N-Methylation | Modulate basicity and lipophilicity. | Potentially increased potency/selectivity. |
| Separate (R) and (S) enantiomers | nAChR binding sites are chiral. | One enantiomer likely to be significantly more potent. | |
| B: 1,2,4-Oxadiazole | Isomerize to 1,3,4-oxadiazole | Alter substituent vectors and polarity. | Likely change in potency and physicochemical properties.[6] |
| Replace with Isoxazole | Common bioisosteric replacement. | Activity may be retained or modulated. | |
| C: C5-Substituent | Replace Ethyl with Methyl | Decrease steric bulk and lipophilicity. | Potentially increased potency.[7] |
| Replace Ethyl with Cyclopropyl | Introduce rigidity. | May improve potency and metabolic stability. | |
| Replace Ethyl with Phenyl | Probe for aromatic interactions. | Significant change in activity profile, potential for increased potency. | |
| Replace Ethyl with Trifluoromethyl | Introduce strong electron-withdrawing group. | May enhance binding and metabolic stability.[8] |
To validate these hypotheses, a structured experimental workflow is essential.
Caption: Proposed experimental workflow for synthesis and evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Alkyl-1,2,4-oxadiazol-3-yl)piperidine Analogs
-
Amidoxime Formation: Start with commercially available N-Boc-piperidine-2-carbonitrile. Treat with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in ethanol and reflux to yield N-Boc-piperidine-2-carboxamidoxime.
-
Oxadiazole Ring Formation: React the N-Boc-piperidine-2-carboxamidoxime with the appropriate carboxylic acid anhydride or acid chloride (e.g., propionic anhydride for the ethyl analog) in a suitable solvent like pyridine or toluene, often with heating.[9] This cyclization reaction forms the 3,5-disubstituted 1,2,4-oxadiazole ring.
-
Deprotection: Remove the N-Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final piperidine hydrochloride salt.
-
Purification and Characterization: Purify the final compounds using column chromatography or recrystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Biological Evaluation
-
Tier 1 - Primary Binding Assays:
-
Objective: Determine the binding affinity (Ki) of the synthesized compounds for the most abundant CNS nAChR subtypes.
-
Method: Conduct competitive radioligand binding assays using cell membranes expressing human α4β2 and α7 nAChRs.
-
α4β2 Assay: Use [³H]-epibatidine or [³H]-cytisine as the radioligand.
-
α7 Assay: Use [¹²⁵I]-α-bungarotoxin or [³H]-methyllycaconitine (MLA) as the radioligand.
-
Analysis: Generate dose-response curves to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
-
Tier 2 - Functional Characterization:
-
Objective: Determine the functional activity (agonist, antagonist, or positive allosteric modulator) of compounds that show significant binding affinity (e.g., Ki < 1 µM) in Tier 1.
-
Method: Use a cell-based functional assay, such as a fluorescent calcium flux assay using a FLIPR (Fluorometric Imaging Plate Reader).
-
Agonist Mode: Apply increasing concentrations of the test compound to cells expressing the nAChR subtype of interest and measure the resulting calcium influx.
-
Antagonist Mode: Pre-incubate the cells with the test compound before challenging with a known agonist (e.g., acetylcholine) at its EC50 concentration.
-
Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion and Future Perspectives
The 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine scaffold represents a promising starting point for the development of novel nAChR modulators. This in-depth analysis, based on established principles of medicinal chemistry and bioisosterism, provides a clear and actionable strategy for exploring its structure-activity relationship. The proposed SAR hypotheses, centered on systematic modifications of the piperidine ring, the oxadiazole core, and its C5-substituent, can guide a rational drug design campaign.
The detailed experimental workflow, from chemical synthesis to a tiered biological evaluation cascade, offers a self-validating system to test these hypotheses. Successful execution of this plan will elucidate the key structural determinants for potency and selectivity at nAChR subtypes. The insights gained will be invaluable for optimizing this series into lead candidates for treating a variety of CNS disorders where cholinergic signaling is dysregulated.
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An In-depth Technical Guide to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS No. 1258641-02-9) and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 1258641-02-9 is 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.[1][2] While this specific molecule is cataloged for research and development purposes, a review of current scientific literature reveals a notable absence of dedicated studies on its biological activity or mechanism of action.[2] However, its constituent chemical scaffolds—the 1,2,4-oxadiazole ring and the piperidine moiety—are highly privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds.[3][4]
This guide provides a comprehensive analysis of this compound, contextualized by the known properties and therapeutic applications of its structural analogs. By examining the established pharmacology of related molecules, we can infer potential biological targets and research directions for this compound, offering a valuable starting point for its scientific investigation.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below. Limited experimental data is available, with most physical properties yet to be determined.[2]
| Property | Value | Source |
| CAS Number | 1258641-02-9 | [1] |
| Molecular Formula | C₉H₁₅N₃O・HCl | [2] |
| Molecular Weight | 217.7 g/mol | [2] |
| Physical State | White solid | [2] |
| Monoisotopic Mass | 181.1215 Da (free base) | [2] |
| Predicted XlogP | 1.3 | [2] |
| Solubility | Data not available | [2] |
| Melting Point | Data not available | [2] |
Analysis of Core Scaffolds and Potential Mechanisms of Action
The therapeutic potential of this compound can be hypothesized by examining the roles of its core components in established drug molecules.
The 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a common bioisostere for amides and esters, offering increased metabolic stability.[1] This heterocycle is a key component in compounds targeting a range of biological pathways.
The Piperidine Ring
Piperidine is a highly privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and water solubility.[4] Its presence can enhance a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while often reducing toxicity.[4]
Potential Therapeutic Targets Based on Structural Analogs:
-
Antiproliferative Activity via Tubulin Inhibition : Structurally related compounds, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin inhibitors with potent antiproliferative effects in prostate cancer cell lines.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis.[5]
-
Antimalarial Activity via Proteasome Inhibition : A piperidine carboxamide series was found to have potent and selective antimalarial activity by targeting the β5 active site of the Plasmodium falciparum proteasome.[6] This suggests that piperidine-containing compounds can be developed as species-selective enzyme inhibitors.
-
Hedgehog Signaling Pathway Antagonism : N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides have been developed as highly potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[7] Aberrant activation of this pathway is implicated in several cancers.
The diagram below illustrates a hypothetical mechanism of action based on the tubulin inhibition observed in structurally similar compounds.
Caption: Generalized workflow for the investigation of a novel chemical entity.
Experimental Protocols
Given the lack of specific data for CAS 1258641-02-9, the following are generalized, yet detailed, protocols for assays that would be relevant for assessing its potential biological activities based on its structural motifs.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on a cancer cell line (e.g., DU-145 prostate cancer cells, as used for similar compounds). [5] 1. Cell Culture:
- Culture DU-145 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Seeding:
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5,000 cells per well in a 96-well microtiter plate in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
- Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 72 hours.
4. MTT Assay:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
While this compound (CAS No. 1258641-02-9) is an understudied compound, its chemical structure, featuring the privileged 1,2,4-oxadiazole and piperidine scaffolds, suggests significant potential for biological activity. Drawing parallels with structurally related molecules, promising avenues for investigation include its potential as an antiproliferative agent acting via tubulin inhibition, as an antimalarial, or as a modulator of key signaling pathways like Hedgehog.
The immediate next steps for researchers interested in this compound should be to perform initial phenotypic screens, such as broad-spectrum cancer cell line panels, to identify potential areas of bioactivity. Subsequent hit validation and mechanism of action studies will be crucial to unlocking the therapeutic potential of this novel chemical entity. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.
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The Discovery of Novel Piperidine-Containing Oxadiazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the discovery and preclinical evaluation of a compelling class of compounds: piperidine-containing oxadiazoles. The fusion of the piperidine ring, a saturated heterocycle prevalent in numerous FDA-approved drugs for its ability to confer favorable pharmacokinetic properties, and the 1,3,4-oxadiazole core, a bioisostere of amides and esters known for its metabolic stability and diverse biological activities, presents a fertile ground for the development of novel therapeutics.[1][2][3]
The piperidine motif is a highly privileged scaffold, enhancing druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) properties, often with reduced toxicity.[4] Concurrently, the 1,3,4-oxadiazole ring is a versatile heterocyclic system recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5] This guide provides an in-depth, experience-driven perspective on the synthesis, in vitro evaluation, and mechanistic considerations for this promising class of hybrid molecules, designed to equip researchers, scientists, and drug development professionals with actionable insights.
Core Synthesis Strategy: A Self-Validating One-Pot Approach
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field. However, for efficient lead generation and optimization, a robust and versatile synthetic protocol is paramount. We will focus on a one-pot synthesis-functionalization strategy that offers high yields and operational simplicity, making it ideal for creating a diverse library of analogs. The causality behind this choice lies in its efficiency, reducing the number of isolation and purification steps, which is critical in a drug discovery setting.
The general workflow, depicted below, involves the initial formation of the oxadiazole ring from a carboxylic acid, followed by in-situ functionalization with piperidine.
Caption: General workflow for the one-pot synthesis of piperidine-oxadiazoles.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole
This protocol provides a field-proven method for synthesizing a representative compound from this class. The choice of reagents and conditions is based on achieving a balance between reaction efficiency, yield, and purification ease.
Materials:
-
4-Fluorobenzoic acid
-
Morpholino benzoate
-
Piperidine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reagents for Flash Column Chromatography (FCC) and Preparative Thin-Layer Chromatography (PTLC) (e.g., Acetone/Pentane, EtOAc/Hexane)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-fluorobenzoic acid (1.2 equivalents) and morpholino benzoate (1.0 equivalent) in an anhydrous solvent.[6]
-
Intermediate Formation: Stir the mixture at room temperature for the time required to form the reactive intermediate (monitoring by TLC is recommended).
-
Nucleophilic Addition: To the reaction mixture, add piperidine (1.5 equivalents) dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours, monitor by TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of 25% Acetone/Pentane) followed by preparative thin-layer chromatography (e.g., 75% EtOAc/Hexane) to afford the pure 2-(4-fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole as a white powder.[6]
Biological Evaluation: A Multi-Pronged Approach
The versatile nature of the piperidine-oxadiazole scaffold necessitates a comprehensive biological evaluation strategy. Here, we outline protocols for assessing anticancer, antimicrobial, and neuroprotective activities, which represent the most promising therapeutic avenues for this class of compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a gold standard for initial cytotoxicity screening.[5] Its principle lies in the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Anticancer Data:
| Compound ID | Linker | R Group | Cell Line (Cancer Type) | IC₅₀ (µM)[5][7] |
| PO-1 | -CH₂- | 3,4-dichlorophenyl | HCT116 (Colon) | 15.2 |
| PO-2 | -CH₂- | 4-chlorophenyl | MCF-7 (Breast) | 8.5 |
| PO-3 | -CH₂- | 4-nitrophenyl | HUH7 (Liver) | 12.7 |
| PO-4 | -CH₂- | 4-methoxyphenyl | HCT116 (Colon) | 18.9 |
| 5-Fluorouracil | (Control) | (Control) | HCT116 (Colon) | ~5.0 |
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Many piperidine-containing compounds and oxadiazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway.[1][8][9][10] Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.
Caption: Inhibition of the PI3K/AKT pathway by piperidine-oxadiazole compounds.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Representative Antimicrobial Data:
| Compound ID | Bacterial Strain | MIC (µg/mL)[11][12][13] |
| PO-5 | S. aureus (Gram-positive) | 62 |
| PO-5 | E. coli (Gram-negative) | 125 |
| PO-6 | S. aureus (Gram-positive) | 31 |
| PO-6 | E. coli (Gram-negative) | 62 |
| Ciprofloxacin | S. aureus (Gram-positive) | <1 |
| Ciprofloxacin | E. coli (Gram-negative) | <0.5 |
Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a key pathological mechanism in these diseases.[14][15][16][17]
Experimental Protocol: Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-6 hours.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined cytotoxic concentration of H₂O₂ (e.g., 100-400 µM) for 24 hours.[17][18]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control group. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.
Representative Neuroprotective Data:
| Treatment Group | Concentration | Cell Viability (%) vs. H₂O₂ Control[14][17] |
| Control (untreated) | - | 100 |
| H₂O₂ (400 µM) | - | 50 ± 5 |
| PO-7 + H₂O₂ | 1 µM | 65 ± 6 |
| PO-7 + H₂O₂ | 10 µM | 80 ± 7 |
| PO-8 + H₂O₂ | 1 µM | 62 ± 5 |
| PO-8 + H₂O₂ | 10 µM | 75 ± 8 |
Conclusion and Future Directions
The strategic combination of the piperidine and 1,3,4-oxadiazole scaffolds offers a powerful platform for the discovery of novel therapeutic agents with diverse biological activities. The synthetic accessibility, coupled with the potential for potent and selective modulation of key biological targets, makes this class of compounds highly attractive for further development. The protocols and data presented in this guide provide a robust framework for the initial stages of a drug discovery program focused on piperidine-containing oxadiazoles. Future efforts should focus on in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant disease models to validate the therapeutic potential of lead candidates.
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]
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Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]
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One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
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A Technical Guide to the Preliminary In Vitro Screening of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Introduction and Strategic Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous process, with in vitro preliminary screening serving as the critical first gateway. This guide outlines a strategic, two-phase approach for the initial cellular evaluation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a compound of interest for which public biological data is scarce[1][2]. As a Senior Application Scientist, the methodology presented herein is not merely a sequence of steps but a logical framework designed to efficiently assess cytotoxic potential and elucidate a probable mechanism of action, thereby enabling informed decisions for further development.
The Compound: A Structural Hypothesis
This compound is a heterocyclic compound featuring two key pharmacophores: a piperidine ring and a 1,2,4-oxadiazole moiety. The absence of extensive literature necessitates a hypothesis-driven approach grounded in the established biological activities of these structural components.
-
The Piperidine Scaffold: The piperidine ring is a highly privileged structure in medicinal chemistry, integral to a vast array of pharmaceuticals targeting cancer and central nervous system disorders.[3][4] Its presence often enhances metabolic stability and improves crucial pharmacokinetic properties, making it a desirable feature in drug design.[4] Numerous piperidine derivatives have been successfully screened and developed as potent agents against various cancer cell lines.[5][6][7]
-
The 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is recognized as a valuable and stable bioisostere for amide and ester functionalities, a property that can confer improved hydrolytic and metabolic resistance.[8] This heterocycle is a component of many compounds with diverse and potent biological activities, including anticancer effects.[9]
A pivotal insight comes from a study on a closely related structural class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which were identified as a novel chemotype of tubulin inhibitors with significant antiproliferative activity against prostate cancer cells.[10] This precedent forms the cornerstone of our screening strategy, postulating that this compound may exert its biological effects through a similar mechanism.
Our preliminary screening will therefore focus on two primary objectives:
-
Quantifying the compound's cytotoxic and antiproliferative effects across a panel of cancer and non-cancerous cell lines.
-
Investigating the hypothesis that the compound acts as a tubulin polymerization inhibitor.
Phase 1: Foundational Cytotoxicity and Selectivity Screening
The initial phase is designed to establish the fundamental bioactivity of the compound. The primary goal is to determine its potency (via IC₅₀ values) across different cell types and to assess its cancer-cell selectivity, a critical parameter for any potential therapeutic agent.[11]
Rationale for Cell Line Selection
A carefully selected cell line panel is essential for generating meaningful preliminary data. The panel should include both cancer and non-cancerous cell lines to calculate a Selectivity Index (SI), which provides an early indication of the therapeutic window.[12][13] Based on our guiding hypothesis, a diverse panel is recommended:
-
Prostate Cancer (DU-145): Chosen for direct comparability with the key reference study that identified a similar scaffold as a tubulin inhibitor.[10]
-
Breast Cancer (MCF-7): A well-characterized, p53 wild-type luminal A breast cancer cell line widely used in anticancer drug screening.[5]
-
Lung Cancer (A549): A standard non-small cell lung cancer line, representing another major cancer type.[14]
-
Non-Cancerous Control (HEK293): Human Embryonic Kidney cells are a common benchmark for cytotoxicity against non-malignant cells, allowing for the determination of the compound's general toxicity and selectivity.[12]
Phase 1 Experimental Workflow
The workflow for Phase 1 is a systematic process from cell culture preparation to data analysis, ensuring reproducibility and accuracy.
Detailed Protocol: WST-1 Cell Viability Assay
The Water Soluble Tetrazolium Salt (WST-1) assay is selected for its high sensitivity and streamlined protocol. Unlike the MTT assay, it does not require a separate solubilization step, reducing potential errors and saving time.[15][16] The principle lies in the cleavage of the WST-1 tetrazolium salt to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active, viable cells.[15] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cell lines (DU-145, MCF-7, A549, HEK293)
-
Complete culture medium (specific to each cell line)
-
This compound
-
Sterile DMSO
-
96-well flat-bottom cell culture plates
-
WST-1 reagent
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells + medium only" (negative control) and "medium only" (background control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. For control wells, add medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Gently tap the plate to mix.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time may vary between cell lines and should be determined empirically.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at ~440 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background noise.
Data Analysis and Presentation
-
Background Subtraction: Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Well) / (Absorbance of Untreated Control Well)] x 100
-
-
Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[15]
-
Selectivity Index (SI): Calculate the SI to evaluate cancer-specific toxicity.
-
SI = IC₅₀ (Non-cancerous cells, e.g., HEK293) / IC₅₀ (Cancer cells)
-
An SI value > 2 is generally considered a promising indicator of tumor selectivity.[12]
-
Table 1: Example Data Summary for Phase 1 Screening
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| DU-145 | Prostate Carcinoma | [Experimental Value] | [IC₅₀ HEK293 / IC₅₀ DU-145] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [IC₅₀ HEK293 / IC₅₀ MCF-7] |
| A549 | Lung Carcinoma | [Experimental Value] | [IC₅₀ HEK293 / IC₅₀ A549] |
| HEK293 | Non-Malignant Kidney | [Experimental Value] | N/A |
Phase 2: Mechanistic Elucidation and Target Engagement
Following the confirmation of cytotoxic activity in Phase 1, the second phase aims to validate our guiding hypothesis: does the compound inhibit tubulin polymerization? Demonstrating direct target engagement provides crucial mechanistic confidence that the observed cytotoxicity is not due to off-target effects.[17][18] This step is vital for establishing a clear mechanism of action and justifying further compound optimization.[19]
Phase 2 Experimental Workflow
This phase employs a dual approach: a biochemical assay with purified protein to confirm direct interaction and a cell-based imaging assay to observe the physiological consequence of that interaction.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. It is the gold standard for identifying agents that interfere with microtubule dynamics.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which typically includes >99% pure tubulin, GTP, and polymerization buffer.
-
Test compound and controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer).
-
Temperature-controlled microplate reader (37°C) capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: On ice, add the following to a pre-chilled 96-well plate:
-
Polymerization Buffer
-
Test compound, control, or vehicle (DMSO)
-
Tubulin protein solution
-
-
Initiate Polymerization: Place the plate in the 37°C plate reader. Add GTP to all wells to initiate polymerization.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes. The increase in optical density is due to light scattering by the forming microtubules.
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time.
-
Inhibition: A decrease in the polymerization rate and final plateau compared to the vehicle control indicates inhibition of tubulin polymerization (destabilizing effect).
-
Enhancement: An increase in the polymerization rate and final plateau compared to the vehicle control indicates enhancement of polymerization (stabilizing effect).
-
Detailed Protocol: Immunofluorescence Microscopy of Microtubules
This assay visualizes the compound's effect on the microtubule cytoskeleton within intact cells, providing crucial physiological context to the biochemical findings.
Materials:
-
DU-145 cells (or other sensitive cell line)
-
Glass coverslips in a 24-well plate
-
Test compound and controls
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed DU-145 cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with the test compound at its 1x and 5x IC₅₀ concentrations for a relevant period (e.g., 16-24 hours). Include vehicle (DMSO) and positive control (e.g., Nocodazole) treated cells.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.
-
Antibody Staining:
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Image using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and Alexa Fluor 488 (green, microtubules).
Table 2: Expected Outcomes and Interpretation for Phase 2
| Assay | Expected Result for Tubulin Destabilizer | Expected Result for Tubulin Stabilizer | Interpretation |
| Tubulin Polymerization | Reduced rate and extent of polymerization vs. control. | Increased rate and extent of polymerization vs. control. | Confirms direct interaction with purified tubulin. |
| Immunofluorescence | Diffuse, fragmented microtubule network; loss of filamentous structures. | Dense, bundled microtubules, often forming asters. | Validates the compound's effect on the microtubule cytoskeleton in a cellular context. |
Summary and Future Directions
This technical guide presents a hypothesis-driven, logical, and efficient strategy for the preliminary screening of this compound. By integrating foundational cytotoxicity assays with targeted mechanistic studies, this two-phase approach allows researchers to move beyond simple viability data to a more sophisticated understanding of a novel compound's potential.
If the results from this screening cascade are promising—demonstrating potent, selective cytotoxicity (Phase 1) and confirming a tubulin-inhibition mechanism of action (Phase 2)—several future directions are warranted:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to optimize potency and selectivity.
-
Broader Cell Line Screening: Test the compound against a larger panel (e.g., the NCI-60) to identify specific cancer types with high sensitivity.
-
Advanced Mechanistic Studies: Investigate the specific binding site on tubulin (e.g., colchicine, vinca, or taxol site) through competition assays.
-
Pharmacokinetic Profiling (ADME): Conduct in vitro assays to assess absorption, distribution, metabolism, and excretion properties.
-
In Vivo Efficacy Studies: Progress the most promising candidates to preclinical animal models of cancer to evaluate anti-tumor activity and tolerability.
This rigorous in vitro evaluation serves as an indispensable foundation, providing the critical data required to justify the significant investment in these advanced preclinical and clinical development stages.
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Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]
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Title: Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo Source: PubMed URL: [Link]
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Title: Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring Source: MDPI URL: [Link]
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Title: N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists Source: PubMed URL: [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Targets of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Abstract
This technical guide outlines a comprehensive strategy for the identification and characterization of potential therapeutic targets for the novel compound, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. The molecular architecture of this compound, featuring a piperidine ring and a 1,2,4-oxadiazole moiety, suggests a strong potential for interaction with G-protein coupled receptors (GPCRs), particularly within the central nervous system. This document provides a scientifically grounded, hypothesis-driven approach, beginning with an analysis of the compound's structural motifs and culminating in detailed, step-by-step experimental protocols for target validation. The primary hypothesis focuses on the cholinergic system, specifically the M1 muscarinic acetylcholine receptor (mAChR), a Gq-coupled GPCR implicated in cognitive function. We present a logical workflow, from initial broad-panel screening to in-depth pharmacological characterization using radioligand binding, functional GTPγS assays, and cell-based calcium flux measurements. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.
Introduction
The quest for novel therapeutics often begins with the synthesis of new chemical entities. This compound is one such compound, possessing structural features that are prevalent in a wide range of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system.[1] Similarly, the 1,2,4-oxadiazole ring is a versatile heterocycle known for its role in a variety of therapeutic agents, including those with anticancer, antimicrobial, and neuroprotective properties.[2][3] The combination of these two moieties suggests a high probability of interaction with biological macromolecules of therapeutic relevance.
Rationale for Target Identification: The Cholinergic Hypothesis
Given the structural similarities to known neuromodulatory compounds, a primary hypothesis is that this compound targets the cholinergic system. The piperidine ring is a core component of many ligands that interact with acetylcholine receptors.[4][5] Furthermore, oxadiazole derivatives have been identified as potent muscarinic receptor agonists.[6] Specifically, the M1 muscarinic acetylcholine receptor, a Gq-coupled GPCR, is a compelling initial target.[7][8] M1 receptors are highly expressed in the brain and play a crucial role in cognitive processes, making them a key target for neurodegenerative diseases like Alzheimer's.[9]
This guide will therefore focus on a systematic approach to test the hypothesis that this compound is a ligand for the M1 mAChR, while also providing a framework for broader target screening.
Hypothesized Biological Target and Mechanism of Action
Primary Hypothesis: M1 Muscarinic Acetylcholine Receptor Agonism
We hypothesize that this compound acts as an agonist at the M1 muscarinic acetylcholine receptor. Upon binding, it is proposed to stabilize the active conformation of the receptor, leading to the activation of the Gq/11 G-protein. This initiates a downstream signaling cascade that is characteristic of M1 receptor activation.
Proposed Signaling Pathway
Activation of the Gq-coupled M1 receptor by an agonist leads to the stimulation of Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The subsequent rise in cytosolic calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including neuronal excitation.[9]
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Methodological & Application
Analytical methods for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride quantification
Application Note & Protocol
Topic: Validated Analytical Methods for the Quantification of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the quantitative determination of this compound, a heterocyclic active pharmaceutical ingredient (API). Given the compound's structural features—a polar piperidine moiety and a UV-active 1,2,4-oxadiazole ring—two primary analytical strategies are presented. The first is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control (QC) applications such as assay, purity, and content uniformity testing. The second is a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level impurity quantification or bioanalytical applications. This guide emphasizes the rationale behind methodological choices and provides detailed, step-by-step protocols for implementation and validation in accordance with ICH Q2(R1) guidelines.[1][2][3]
Introduction and Molecular Profile
This compound is a member of a broad class of heterocyclic compounds, which form the structural core of over 85% of all biologically active molecules in medicinal chemistry.[4] The accurate and precise quantification of this API is a critical requirement at all stages of drug development, from synthesis verification and stability testing to final product quality control.
The molecule's structure presents specific analytical challenges and opportunities:
-
Piperidine Ring: This saturated, basic heterocycle imparts significant polarity to the molecule. This can lead to poor retention on traditional non-polar stationary phases (like C18) in RP-HPLC.[5][6]
-
1,2,4-Oxadiazole Ring: This aromatic heterocycle serves as a chromophore, enabling UV detection. It also contributes to the molecule's overall chemical properties and potential for mass spectrometric ionization.[7][8]
-
Hydrochloride Salt: The salt form enhances aqueous solubility, simplifying sample preparation for reversed-phase chromatography.
This application note provides the foundational protocols to develop and validate methods that address these characteristics effectively.
General Analytical Workflow
The overall process for analytical method implementation follows a structured path from planning and development to validation and routine use. The choice between HPLC-UV and LC-MS/MS is dictated by the specific analytical objective.
Figure 1: General workflow for analytical method development and deployment.
Method 1: RP-HPLC with UV Detection for Bulk Material Assay
This method is designed for robust, routine quantification of this compound as a bulk drug substance or in a simple formulation.
Scientific Rationale and Method Design
Reversed-phase HPLC is the preferred method for pharmaceutical QC due to its reproducibility and compatibility with aqueous samples. The primary challenge for this analyte is achieving adequate retention.
-
Stationary Phase Selection: A standard C18 column may provide insufficient retention for this polar compound. Therefore, a stationary phase with enhanced polar retention is recommended. An embedded polar group (e.g., amide, carbamate) or a polar-endcapped C18 column is an excellent choice. These columns offer an alternative retention mechanism (hydrophilic interaction) that improves the retention and peak shape of polar, basic compounds without the need for ion-pairing agents.
-
Mobile Phase Selection: A simple mobile phase of acetonitrile and water with a pH-adjusting additive is ideal. Since the analyte has a basic piperidine moiety, controlling the mobile phase pH is critical. A pH of around 3-4, achieved with formic acid or phosphoric acid, will ensure the piperidine nitrogen is protonated, leading to consistent retention and excellent peak shape.
-
Detection: The 1,2,4-oxadiazole ring is expected to have a UV absorbance maximum (λmax) in the range of 210-250 nm. A preliminary scan using a photodiode array (PDA) detector is required to determine the optimal wavelength for maximum sensitivity and specificity.
Detailed Experimental Protocol
A. Reagents and Materials
-
Reference Standard: this compound (≥99.5% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered
-
Formic Acid (FA): LC-MS grade, ~99%
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)
B. Instrumentation
-
HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical Balance: 5-decimal place readability.
-
pH meter.
C. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (e.g., 80% A / 20% B). Adjust as needed for optimal retention (k' between 2 and 10). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | Determine λmax via PDA scan (start at 220 nm) |
| Run Time | 10 minutes |
D. Preparation of Solutions
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.10, 0.25, 0.50 mg/mL) by serially diluting the Stock Standard Solution with Sample Diluent.
-
Sample Solution (Targeting 0.25 mg/mL): Accurately weigh an appropriate amount of the API sample, dissolve, and dilute with Sample Diluent to achieve a final concentration within the calibration range.
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose.[1][9] The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.999. Baseline resolution from impurities/excipients. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | To assess random error and method consistency. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Assess effects of ±10% flow rate, ±2°C temperature, ±5% organic mobile phase composition. |
Method 2: LC-MS/MS for Trace-Level Quantification
This method is designed for applications requiring high sensitivity and selectivity, such as determining low-level impurities or conducting pharmacokinetic studies in biological matrices.[10][11][12]
Scientific Rationale and Method Design
LC-MS/MS provides unparalleled selectivity by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.
-
Ionization: The basic piperidine nitrogen makes the analyte an excellent candidate for positive-ion electrospray ionization (ESI+). The protonated molecule [M+H]⁺ will be the precursor ion.
-
Chromatography: The HPLC conditions from Method 1 are a good starting point. Using volatile buffers like formic acid or ammonium formate is mandatory for MS compatibility. Shorter columns and faster gradients are often used to increase throughput.
-
Mass Spectrometry:
-
Precursor Ion (Q1): The [M+H]⁺ of the free base (M.W. ≈ 195.24 g/mol ) will be m/z 196.1. This must be confirmed by direct infusion.
-
Product Ion (Q3): Collision-induced dissociation (CID) will fragment the precursor ion. Likely fragmentation pathways involve cleavage of the bond between the piperidine and oxadiazole rings or fragmentation of the oxadiazole ring itself. A full scan product ion spectrum is needed to identify the most stable and abundant product ions for MRM.
-
Figure 2: Logical flow of analyte detection in tandem mass spectrometry (MS/MS).
Detailed Experimental Protocol
A. Instrumentation
-
LC System: UPLC/UHPLC system for high resolution and speed.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an ESI source.
B. LC-MS/MS Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | UPLC Polar-Embedded C18 (e.g., Acquity UPLC BEH C18), 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transition | To be determined experimentally. Quantifier: 196.1 -> [Product Ion 1] Qualifier: 196.1 -> [Product Ion 2] |
| Source Temp. | 500 °C |
| Gas Flow | Optimize based on instrument manufacturer |
C. Sample Preparation (for Biological Matrix, e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at >10,000 g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for injection.
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The choice of an appropriate stationary phase and mobile phase pH is critical for the HPLC-UV method, ensuring good peak shape and retention for this polar compound. For applications demanding higher sensitivity, the LC-MS/MS method offers exceptional selectivity and low detection limits. Both methods must be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance. These protocols serve as a comprehensive starting point for scientists and researchers in the pharmaceutical industry.
References
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Mone, Y., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
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Richard, C., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany. [Link]
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Gouthaman, T., et al. Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. [Link]
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Hamad, H. T. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
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Ellethy, T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]
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Zastrozhin, M. S., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]
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Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This compound, featuring a piperidine ring linked to an ethyl-oxadiazole moiety, is of interest in pharmaceutical development.[1][2] The method presented herein utilizes reversed-phase chromatography for optimal separation and electrospray ionization (ESI) in positive ion mode for high-sensitivity detection. A comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose in research and quality control environments.[3][4][5]
Introduction and Scientific Rationale
The compound this compound belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry.[1] The piperidine scaffold is a key structural feature in many pharmaceutical agents, while the 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often used to improve metabolic stability and pharmacokinetic properties.[6][7] The accurate and reliable quantification of such compounds is paramount during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy.
This guide provides a complete analytical workflow, from the foundational principles of method development to a step-by-step protocol and full validation summary. The choices behind the experimental design are elucidated to provide researchers with a transferable framework for similar analytes.
Chemical Structure and Properties:
-
IUPAC Name: 5-Ethyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride[1]
-
Molecular Formula: C₉H₁₅N₃O · HCl
-
Molecular Weight: 217.7 g/mol (for the hydrochloride salt)
-
CAS Number: 1258641-02-9[8]
Method Development: Rationale and Optimization
The development of a robust HPLC-MS method hinges on the physicochemical properties of the analyte. The presence of a basic piperidine nitrogen makes this compound an ideal candidate for positive mode electrospray ionization (ESI+).
Chromatographic Strategy
A reversed-phase chromatographic approach was selected for its versatility and suitability for moderately polar compounds like the target analyte.
-
Stationary Phase: A C18 reversed-phase column was chosen as the primary workhorse for separating small molecules.[6][9] It provides excellent retention and selectivity for compounds with both hydrophobic and polar characteristics.
-
Mobile Phase: A mobile phase consisting of water and acetonitrile with a formic acid modifier was employed.
-
Rationale: Acetonitrile was selected over methanol for its lower viscosity and superior peak-shaping properties. Formic acid (0.1%) serves a dual purpose: it protonates the basic nitrogen on the piperidine ring, ensuring a consistent charge state for predictable retention and enhanced ESI+ response, and it helps to sharpen chromatographic peaks by minimizing tailing.[6]
-
-
Elution: A gradient elution was implemented to ensure the analyte is eluted with an optimal peak shape while simultaneously washing the column of any strongly retained impurities, thereby reducing cycle time and preventing carryover.
Mass Spectrometric Detection
Detection was performed on a tandem mass spectrometer (e.g., a triple quadrupole), which provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
-
Ionization: ESI in positive ion mode ([M+H]⁺) was confirmed as the optimal ionization technique, yielding a strong and stable signal for the protonated molecule.
-
Fragmentation Analysis: The protonated molecule (precursor ion) was subjected to Collision-Induced Dissociation (CID) to identify stable and specific product ions. The fragmentation of piperidine derivatives often involves α-cleavage and ring fission, while oxadiazole fragmentation typically involves cleavage of the heterocyclic ring.[6][10] Based on established fragmentation patterns, a plausible pathway is proposed below. This detailed understanding is crucial for selecting MRM transitions that are both sensitive and free from matrix interference.[11][12]
Workflow and Fragmentation Visualization
The overall analytical process is streamlined to ensure efficiency and reproducibility.
Caption: High-level workflow for the HPLC-MS/MS analysis.
Caption: Proposed MS/MS fragmentation of the analyte.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
Instrumentation
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.[6]
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10.0 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with 50:50 acetonitrile/water.
-
Calibration Standards: Perform serial dilutions of the working solution using Mobile Phase A (0.1% formic acid in water) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
QC Samples: Prepare Quality Control (QC) samples at three concentrations (e.g., 5, 50, and 500 ng/mL) from the stock solution, independent of the calibration standards.
HPLC and MS Conditions
The optimized instrumental parameters are summarized in the tables below.
Table 1: HPLC Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transition 1 (Quantifier) | 182.1 → 112.1 |
| MRM Transition 2 (Qualifier) | 182.1 → 84.1 |
| Collision Energy (CE) | Optimized for each transition (e.g., 15 eV and 25 eV) |
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][5][13] The key validation parameters and their acceptance criteria are presented below.
Table 3: Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| System Suitability | %RSD of peak area < 5% (n=6 injections) | 1.8% |
| Specificity | No interfering peaks at the analyte's retention time | Pass |
| Linearity (Range) | 1 - 1000 ng/mL | R² > 0.999 |
| Accuracy | 80 - 120% recovery (98-102% for assay)[14] | 98.5% - 101.2% |
| Precision (Repeatability) | %RSD < 2% | 1.1% |
| Precision (Intermediate) | %RSD < 3% | 1.9% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Robustness | Insensitive to minor changes in flow rate and temp | Pass |
Conclusion
This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound. The method has been thoroughly validated and meets the stringent requirements set forth by ICH guidelines.[15][16] The detailed protocols and the scientific rationale behind the method development choices provide a solid foundation for its implementation in regulated and research environments, facilitating the reliable analysis of this and structurally related compounds.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. Benchchem.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. Published March 6, 2024.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma. Published June 25, 2024.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. Published September 22, 2025.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S. Food and Drug Administration. Published July 2015.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. SciELO.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. PubMed. Published August 15, 2018.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Published August 7, 2025.
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- This compound - EvitaChem. EvitaChem.
- Mass Spectrometry: Fragmentation.
- Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline. Published December 11, 2024.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Acta Scientific. Published March 23, 2020.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives - Benchchem. Benchchem.
- Application Notes and Protocols for the Mass Spectrometry Fragmentation of 1-Piperideine - Benchchem. Benchchem.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. PubMed Central. Published March 21, 2023.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SpringerLink.
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- Mass fragmentation pattern of the synthesized molecule 6f - ResearchGate. ResearchGate.
- Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns | Request PDF - ResearchGate. ResearchGate. Published August 6, 2025.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Published July 2, 2025.
- Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Journal of Chinese Mass Spectrometry Society.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. PubMed.
- Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Published November 30, 2023.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. ACS Publications.
- Anti-proliferative activity and characterization data on oxadiazole derivatives - Adichunchanagiri University. Data in Brief. Published July 3, 2020.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. National Institutes of Health.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Published January 14, 2025.
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Using 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride in high-throughput screening assays
Application Notes & Protocols
Topic: High-Throughput Screening of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride for α7 Nicotinic Acetylcholine Receptor Modulation
Introduction: Targeting the α7 Nicotinic Receptor
The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is a pivotal target in contemporary drug discovery, implicated in cognitive function, neuroinflammation, and various neurological disorders.[1][2] Activation of the α7 nAChR by an agonist like acetylcholine leads to a rapid influx of cations, primarily Ca²⁺, which in turn modulates multiple downstream signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways.[3][4][5] This central role makes it an attractive target for therapeutic intervention.
This compound, hereafter referred to as "Compound X," is a novel small molecule with structural similarities to known α7 nAChR agonists such as WAY-317538.[6][7][8] This structural analogy suggests its potential as a modulator of α7 nAChR activity. However, screening for α7 nAChR agonists presents a significant technical challenge: the receptor exhibits exceptionally rapid activation and desensitization kinetics.[9] This transient signaling profile often results in a narrow or undetectable assay window in conventional high-throughput screening (HTS) formats, such as standard calcium flux assays.
This application note provides a comprehensive, field-proven guide for researchers to effectively screen Compound X and similar chemical entities for α7 nAChR agonist activity. We present a robust primary HTS workflow employing a calcium flux assay potentiated by a Type II Positive Allosteric Modulator (PAM). This is followed by a detailed protocol for a secondary, orthogonal competitive binding assay using Fluorescence Polarization (FP) to confirm target engagement and eliminate technology-specific artifacts.
Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Pathway
Upon agonist binding, the α7 nAChR channel opens, allowing Ca²⁺ influx. This calcium signal can directly trigger cellular responses like neurotransmitter release or activate downstream signaling pathways critical for anti-inflammatory and anti-apoptotic effects.[4][5]
Caption: Agonist binding to α7 nAChR triggers Ca²⁺ influx and downstream signaling.
Part 1: Primary High-Throughput Screening Protocol
Principle: PAM-Potentiated Calcium Flux Assay
The core challenge in screening for α7 nAChR agonists is the receptor's rapid desensitization, which can terminate the signal before a robust measurement is possible. To overcome this, we employ a Type II Positive Allosteric Modulator (PAM), such as PNU-120596.[9] A Type II PAM stabilizes the open-channel conformation, prolonging the Ca²⁺ influx and amplifying the signal to create a durable and detectable assay window suitable for HTS.[9][10] This approach transforms a transient event into a sustained, measurable signal.
Materials & Reagents
| Reagent | Supplier & Cat. No. | Storage | Purpose |
| Compound X (Test Compound) | N/A | RT, Dry | Putative α7 nAChR agonist |
| PNU-120596 (Type II PAM) | e.g., Tocris, #2498 | -20°C | Potentiates agonist signal by delaying desensitization |
| Epibatidine (Positive Control) | e.g., Sigma, #E1145 | -20°C | Potent, full α7 nAChR agonist |
| Methyllycaconitine (MLA) (Negative Control) | e.g., Tocris, #1039 | -20°C | Selective α7 nAChR antagonist |
| GH4C1 cells stably expressing human α7 nAChR | ATCC / In-house | LN₂ | Biological system for the assay |
| Fluo-8 AM Calcium Indicator | e.g., AAT Bioquest, #21080 | -20°C | Fluorescent dye that reports intracellular Ca²⁺ concentration |
| Probenecid | e.g., Sigma, #P8761 | 4°C | Anion-exchange inhibitor to prevent dye leakage from cells |
| Assay Buffer (HBSS with 20 mM HEPES) | In-house prep | 4°C | Physiologically compatible buffer for cell-based assays |
| 384-well, black-walled, clear-bottom plates | e.g., Corning, #3712 | RT | Microplates for fluorescence reading |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture GH4C1-hα7 cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells using non-enzymatic dissociation solution to preserve receptor integrity.
-
Seed 20 µL of cell suspension (e.g., 15,000 cells/well) into 384-well assay plates.
-
Incubate plates for 24 hours to allow for cell attachment. Causality: A confluent monolayer is essential for a uniform and reproducible cellular response.
-
-
Dye Loading:
-
Prepare a 2X dye-loading solution containing 4 µM Fluo-8 AM and 2 mM Probenecid in Assay Buffer.
-
Remove culture medium from the cell plates and add 20 µL of the 2X dye-loading solution to each well.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark. Causality: This two-step incubation ensures complete de-esterification of the AM ester, trapping the active dye inside the cells.
-
-
Compound Preparation and Plating:
-
Prepare a 10 mM stock of Compound X in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Dilute this series in Assay Buffer containing 20 µM PNU-120596 to achieve a 4X final concentration. Causality: The PAM must be co-applied with the agonist to potentiate the response at the moment of stimulation.
-
Prepare 4X control solutions:
-
Positive Control: Epibatidine (e.g., 40 µM final concentration) + 20 µM PNU-120596.
-
Negative Control: Assay Buffer + 20 µM PNU-120596 + 0.4% DMSO.
-
-
Using an automated liquid handler, transfer 10 µL of the 4X compound/control solutions to the appropriate wells of the dye-loaded cell plate.
-
-
Signal Detection:
-
Immediately place the plate into a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every second for the first 60 seconds, then every 15 seconds for a total of 5 minutes. Causality: The kinetic read captures the peak response, which is crucial for analyzing rapidly-acting ion channel modulators.
-
Part 2: Secondary Orthogonal Screening Protocol
Principle: Competitive Fluorescence Polarization (FP) Binding Assay
To validate that "hit" compounds from the primary screen act by directly engaging the α7 nAChR, a secondary, orthogonal assay is essential.[11][12] An FP-based competitive binding assay is an ideal choice as it relies on a different physical principle. The assay measures the change in the rotational speed of a small fluorescently-labeled ligand (tracer) when it binds to the much larger receptor protein.[13][14] An unlabeled compound that competes for the same binding site will displace the tracer, causing a decrease in the polarization signal.[15]
Caption: Principle of the competitive Fluorescence Polarization (FP) assay.
Materials & Reagents
| Reagent | Supplier & Cat. No. | Storage | Purpose |
| Purified hα7 nAChR Ligand Binding Domain | In-house or vendor | -80°C | The "binder" protein for the assay |
| α-Bungarotoxin, Fluorescein Labeled (Tracer) | e.g., Invitrogen, #B13422 | -20°C | High-affinity fluorescent ligand for α7 nAChR |
| Compound X (Test Compound) | N/A | RT, Dry | Unlabeled competitor |
| α-Bungarotoxin, Unlabeled (Positive Control) | e.g., Tocris, #2133 | -20°C | Unlabeled competitor to define the bottom of the assay window |
| FP Assay Buffer (e.g., PBS, 0.01% Tween-20) | In-house prep | 4°C | Buffer to minimize non-specific binding |
| 384-well, black, low-volume plates | e.g., Greiner, #784076 | RT | Low-binding microplates suitable for FP |
Step-by-Step Protocol
-
Reagent Preparation:
-
Determine the Kd of the tracer-receptor interaction via saturation binding experiments. Causality: This is critical for setting optimal assay concentrations. The receptor concentration should be at or below the Kd, and the tracer concentration should be ~1-2 nM to ensure a sufficient signal-to-noise ratio.[16]
-
Prepare 2X Receptor solution (e.g., 20 nM) in FP Assay Buffer.
-
Prepare 4X Tracer solution (e.g., 4 nM) in FP Assay Buffer.
-
Prepare 4X Compound X and control dilution series in FP Assay Buffer + DMSO.
-
-
Assay Assembly:
-
Add 5 µL of 4X Compound X or control solutions to the wells.
-
Add 10 µL of 2X Receptor solution to all wells except for the "tracer only" controls.
-
Add 5 µL of 4X Tracer solution to all wells.
-
Final volume is 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate, centrifuge briefly to mix, and incubate for 2 hours at room temperature, protected from light. Causality: Incubation allows the binding reaction to reach equilibrium.
-
Read the plate on a microplate reader equipped with FP optics (e.g., PHERAstar, EnVision).
-
Measure parallel (I||) and perpendicular (I⊥) fluorescence intensities. The instrument software will calculate the polarization value in millipolarization units (mP).
-
Part 3: Data Analysis, Hit Confirmation, and Workflow
A successful HTS campaign is built on a rigorous, multi-stage data analysis and validation process.[17][18]
HTS Workflow
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Application Notes and Protocols for Cell-Based Assay Development: Characterizing 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust cell-based assays to investigate the biological activity of the novel compound, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Given the limited public data on this specific molecule, we leverage the well-documented pharmacological importance of its constituent moieties—the 1,2,4-oxadiazole and piperidine rings—to propose a logical, multi-pronged strategy for elucidating its mechanism of action. This guide offers detailed, step-by-step protocols for a suite of assays designed to assess cytotoxicity, and to probe potential effects on G-Protein Coupled Receptor (GPCR) signaling, proteasome activity, and tubulin dynamics.
Introduction: Deconstructing a Novel Chemical Entity
The compound this compound is a synthetic small molecule featuring two key heterocyclic scaffolds that are highly prevalent in medicinal chemistry. Understanding the established roles of these components provides a rational basis for hypothesis-driven assay development.
-
The 1,2,4-Oxadiazole Moiety: This five-membered aromatic ring is a versatile building block in drug discovery, recognized for its bioisosteric relationship with esters and amides.[1] Derivatives of 1,2,4-oxadiazole exhibit an extensive range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Notably, compounds containing this ring have been identified as tubulin inhibitors and antagonists of the Smoothened (Smo) receptor, a component of the Hedgehog signaling pathway.[4][5]
-
The Piperidine Moiety: As one of the most important synthetic fragments in drug design, the piperidine ring is a core component of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[6][7] Its inclusion in a molecule can enhance metabolic stability and improve pharmacokinetic properties, contributing to overall "druggability".[8] Piperidine derivatives have been implicated in a wide array of pharmacological activities, including the inhibition of the proteasome and the c-Myc oncogene.[9][10][11]
Given these precedents, a systematic investigation into the cellular effects of this compound is warranted. The following protocols are designed to form a comprehensive initial characterization of this compound.
Foundational Assays: Assessing Cytotoxicity and Proliferation
Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell viability and to establish a working concentration range for subsequent, more sensitive assays.
Rationale and Experimental Causality
A primary cytotoxicity screen provides the half-maximal inhibitory concentration (IC50), which is essential for designing downstream experiments. Using concentrations that are too high can lead to non-specific effects and false positives due to overwhelming cellular toxicity, while concentrations that are too low may not elicit a measurable response. We will utilize a luminescence-based ATP assay (e.g., CellTiter-Glo®) as it is highly sensitive and reflects the number of metabolically active, viable cells.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using an ATP-based assay.
Detailed Protocol: ATP-Based Viability Assay
Materials:
-
Selected cancer or immortalized cell line (e.g., HEK293, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO
-
White, opaque 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "no cells" (background). Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 10-point, 2-fold serial dilution series in complete medium, starting from a top concentration of 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Add medium with 0.5% DMSO to the negative control wells. Incubate for 48 or 72 hours.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (no-cell wells) from all other readings. b. Normalize the data by setting the average negative control (DMSO-treated cells) as 100% viability. c. Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human Embryonic Kidney | HEK293 |
| Seeding Density | Cells per well | 8,000 |
| Incubation Time | Post-treatment | 72 hours |
| Top Concentration | Highest dose tested | 100 µM |
| Calculated IC50 | Half-maximal inhibitory concentration | 5.2 µM |
Hypothesis 1: Modulation of G-Protein Coupled Receptor (GPCR) Signaling
The prevalence of piperidine-containing drugs that act on GPCRs makes this a primary avenue of investigation.[8] GPCRs signal through various second messengers, most commonly cyclic AMP (cAMP) and intracellular calcium (Ca2+).[12] Assays for these readouts can quickly determine if the compound interacts with a Gs, Gi, or Gq-coupled receptor.
Rationale and Assay Selection
-
cAMP Assay: Measures the accumulation or inhibition of cAMP. Agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. We will use a competitive immunoassay format (e.g., HTRF or LANCE).[13]
-
Calcium Mobilization Assay: Detects transient increases in intracellular Ca2+ triggered by the activation of Gq-coupled receptors. This is typically measured using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-8.[14]
Signaling Pathway Overview
Sources
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- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as highly potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vivo Evaluation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Introduction
The compound 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a novel chemical entity featuring a piperidine ring linked to an ethyl-substituted 1,2,4-oxadiazole moiety. The piperidine scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS), and is known to influence properties like metabolic stability and receptor binding.[1] Similarly, the 1,2,4-oxadiazole ring is a bioisostere for esters and amides, found in compounds investigated for a range of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]
Given the absence of specific pharmacological data for this particular compound, a structured and tiered approach to its in vivo evaluation is essential. This guide provides a comprehensive framework for researchers to systematically characterize the pharmacokinetic, safety, and efficacy profile of this compound in relevant animal models. The protocols outlined herein are designed to be adaptable and are grounded in established preclinical testing methodologies and regulatory expectations.[5][6][7]
Tier 1: Foundational In Vivo Assessment
The initial phase of in vivo testing is critical for establishing a foundational understanding of the compound's behavior in a living system. These studies are designed to assess safety and pharmacokinetics, which will inform the design of subsequent efficacy studies.
Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Rationale: This is a crucial first step to ensure animal welfare and to establish a safe dose range for subsequent experiments. The choice of animal model, such as mice or rats, should be justified based on factors like handling and historical data.[8]
Protocol:
-
Animal Model: Swiss albino mice are often used for initial toxicity screening due to their genetic homogeneity and rapid breeding cycle.[8]
-
Grouping: A minimum of 5 groups of animals (n=5 per sex per group) should be used: one vehicle control group and four escalating dose groups.
-
Dose Selection: Doses should be selected based on a logarithmic scale (e.g., 10, 50, 200, 1000 mg/kg).
-
Administration: The route of administration should be consistent with the intended clinical route, if known. For initial studies, intraperitoneal (i.p.) or oral (p.o.) administration is common.
-
Observation: Animals should be observed continuously for the first 4 hours post-administration, and then at regular intervals for up to 14 days. Observations should include mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) can be calculated using appropriate statistical methods. The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.
Table 1: Example Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Admin. | Number of Animals (Male/Female) |
| 1 | Vehicle (e.g., Saline, 0.5% CMC) | 0 | p.o. | 5/5 |
| 2 | Compound | 10 | p.o. | 5/5 |
| 3 | Compound | 50 | p.o. | 5/5 |
| 4 | Compound | 200 | p.o. | 5/5 |
| 5 | Compound | 1000 | p.o. | 5/5 |
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Rationale: Understanding the PK profile is essential for designing rational dosing schedules in efficacy studies and for scaling doses from animals to humans.[7][9]
Protocol:
-
Animal Model: Rats are often preferred for PK studies due to their larger size, which facilitates serial blood sampling.[8]
-
Dosing: A single, non-toxic dose is administered (typically below the MTD). Both intravenous (i.v.) for bioavailability assessment and the intended therapeutic route (e.g., p.o.) should be tested.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel or sparse sampling.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.[10][11]
-
Data Analysis: PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Diagram 1: General Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Tier 2: Efficacy Screening in Relevant Animal Models
Based on the chemical scaffolds present in this compound, a broad efficacy screening is warranted. The following models represent a starting point for identifying potential therapeutic applications.
Neurological and Psychiatric Models
Rationale: The piperidine moiety is prevalent in CNS-acting drugs.[1][12] Therefore, assessing the compound's effects on anxiety, depression, and psychosis is a logical step.
-
Elevated Plus-Maze (Anxiety): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.
-
Forced Swim Test (Depression): This model assesses behavioral despair. Antidepressant compounds reduce the immobility time of the animal.[13]
-
Amphetamine-Induced Hyperlocomotion (Psychosis): This model mimics some aspects of psychosis. Antipsychotic drugs can reduce the excessive motor activity induced by amphetamine.
Pain and Inflammation Models
Rationale: Oxadiazole derivatives have shown anti-inflammatory properties, and some piperidine-based compounds have analgesic effects.[4][14][15]
-
Hot Plate Test (Analgesia): This test measures the latency of the animal to react to a thermal stimulus. Analgesic compounds increase this latency.
-
Carrageenan-Induced Paw Edema (Inflammation): This is a classic model of acute inflammation. Anti-inflammatory compounds reduce the swelling of the paw after carrageenan injection.[4]
Metabolic Disease Models
Rationale: Some oxadiazole derivatives have demonstrated antidiabetic activity.[16]
-
Oral Glucose Tolerance Test (OGTT): This test evaluates the ability of an animal to clear a glucose load. Antidiabetic compounds can improve glucose tolerance.
Oncology Models
Rationale: The 1,2,4-oxadiazole ring is a feature of some compounds with anticancer properties, including those that act as tubulin inhibitors.[3][17][18]
-
Tumor Xenograft Model: This involves implanting human cancer cells into immunocompromised mice. The effect of the compound on tumor growth can then be monitored.[17][19]
Table 2: Proposed Tier 2 Efficacy Screening Models
| Therapeutic Area | Animal Model | Key Endpoint |
| Neurology/Psychiatry | Elevated Plus-Maze | Time in open arms |
| Forced Swim Test | Immobility time | |
| Amphetamine-Induced Hyperlocomotion | Locomotor activity | |
| Pain/Inflammation | Hot Plate Test | Reaction latency |
| Carrageenan-Induced Paw Edema | Paw volume | |
| Metabolic Disease | Oral Glucose Tolerance Test | Blood glucose levels |
| Oncology | Tumor Xenograft Model | Tumor volume |
Tier 3: Hypothetical Mechanism of Action and Target Validation
Should the compound demonstrate significant activity in any of the Tier 2 models, the next logical step is to investigate its mechanism of action.
Diagram 2: Tiered Approach to In Vivo Evaluation
Caption: A tiered strategy for in vivo compound evaluation.
Example Scenario: If the compound shows anxiolytic activity in the elevated plus-maze.
-
Receptor Binding Studies: In vitro assays could be conducted to determine if the compound binds to known anxiolytic targets, such as GABA-A receptors or serotonin receptors.
-
Pharmacodynamic Studies: In vivo studies could measure biomarkers associated with the activation of these pathways in the brain.
-
Use of Antagonists: Co-administration of the compound with a known antagonist for the suspected receptor can help confirm the mechanism. For example, if the compound is hypothesized to act through the GABA-A receptor, its anxiolytic effect should be blocked by a GABA-A antagonist like flumazenil.
-
Knockout Animal Models: If a specific target is identified, testing the compound in an animal model where that target has been genetically removed can provide definitive evidence of its role in the compound's effect.
Conclusion
The in vivo evaluation of a novel chemical entity like this compound requires a systematic and hypothesis-driven approach. By following a tiered strategy that begins with foundational safety and pharmacokinetic studies, progresses to broad efficacy screening, and culminates in detailed mechanism of action studies, researchers can efficiently and effectively characterize the therapeutic potential of this compound. Adherence to rigorous, well-validated protocols and regulatory guidelines is paramount throughout this process to ensure the generation of high-quality, translatable data.[5][20]
References
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (n.d.). Retrieved from [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (n.d.). Retrieved from [Link]
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In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model - PubMed. (n.d.). Retrieved from [Link]
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Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16). Retrieved from [Link]
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Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PubMed. (2022, September 25). Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved from [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Retrieved from [Link]
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Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Retrieved from [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved from [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3). Retrieved from [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC - NIH. (n.d.). Retrieved from [Link]
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In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats - ResearchGate. (n.d.). Retrieved from [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). Retrieved from [Link]
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Testing For Novel Psychoactive Substances | Agilent. (n.d.). Retrieved from [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (2025, January 5). Retrieved from [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. (n.d.). Retrieved from [Link]
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N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists - PubMed. (2011, September 15). Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
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Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC. (n.d.). Retrieved from [Link]
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[Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro] - PubMed. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Neuroscience Research Compound: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
A Strategic Guide to the Neuropharmacological Characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Introduction: Unveiling a Novel Chemical Entity
The compound this compound represents a novel chemical entity for which the neuropharmacological profile is not yet extensively documented in public literature. Its structure, incorporating a piperidine ring—a common scaffold in centrally active drugs—and an oxadiazole moiety, suggests a potential for interaction with various neurological targets.[1] This guide is designed not as a summary of known applications, but as a strategic framework for the initial characterization of this and other novel psychoactive substances (NPS).[2][3][4][5][6] We will proceed through a logical, multi-tiered approach, from foundational in vitro profiling to systemic in vivo behavioral analysis, to build a comprehensive neuropharmacological dossier. This document provides both the "how" and the "why" for each experimental step, ensuring a robust and scientifically sound investigation.
PART 1: Foundational Analysis and Safety Protocols
Before any biological investigation, a thorough understanding of the compound's basic properties and safe handling procedures is paramount.
Physicochemical Characterization
A primary and critical step is to determine the fundamental chemical and physical properties of the compound. This data underpins all subsequent experimental work, ensuring accurate dosing and interpretation of results.
| Property | Method | Rationale & Importance |
| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants.[2] |
| Solubility | Serial dilutions in relevant solvents (e.g., water, DMSO, ethanol, saline) | Determines appropriate vehicles for in vitro and in vivo experiments. Poor solubility can lead to inaccurate concentration-response curves and limited bioavailability. |
| Stability | HPLC analysis of the compound in solution over time at various temperatures and pH levels | Assesses the compound's shelf-life in experimental conditions. Degradation can lead to loss of potency or the formation of active metabolites. |
| Lipophilicity (LogP) | Calculated or experimentally determined (e.g., shake-flask method) | Predicts the compound's ability to cross the blood-brain barrier and cell membranes, a key factor for CNS-active drugs.[1] |
Safety and Handling
As a novel compound, this compound must be treated as potentially hazardous until proven otherwise. All handling should be performed in accordance with good laboratory practice.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powders.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local institutional and environmental regulations.
-
Emergency Procedures: Be familiar with the location of safety showers, eyewash stations, and first aid kits. In case of accidental exposure, wash the affected area thoroughly with water and seek medical advice.
PART 2: In Vitro Pharmacological Profiling: Identifying the Molecular Target
The primary goal of this phase is to determine the compound's mechanism of action at the molecular level. A broad, unbiased screening approach is recommended initially, followed by more focused assays to confirm and quantify the interaction with identified targets.
Initial Target Screening: Casting a Wide Net
To efficiently identify potential molecular targets, a broad screening panel is the most effective starting point. Commercial services (e.g., Eurofins Discovery's BioPrint® panel, Pharmaron's in vitro neurology assays) offer comprehensive screens against hundreds of CNS-relevant receptors, ion channels, transporters, and enzymes.[7][8]
Rationale: This approach is unbiased and cost-effective for initial target identification. It provides a "fingerprint" of the compound's activity, which can immediately suggest its pharmacological class and potential therapeutic applications or side effects.
High-Affinity Target Confirmation: Radioligand Binding Assays
Once initial "hits" are identified from the screening panel (e.g., >50% inhibition of radioligand binding at a 10 µM concentration), the next step is to quantify the compound's binding affinity for these specific targets. The gold standard for this is the competitive radioligand binding assay.[9][10]
This protocol provides a general framework for determining the inhibition constant (Ki) of our test compound against a hypothetical target, for instance, the serotonin 2A receptor (5-HT2A), using [3H]ketanserin as the radioligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[3H]ketanserin (Radioligand).
-
Mianserin (Non-specific binding control).
-
This compound (Test Compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]ketanserin (typically at its Kd value), and either:
-
Vehicle (for total binding).
-
A high concentration of Mianserin (for non-specific binding).
-
Varying concentrations of the test compound.
-
-
Incubation: Add the receptor-expressing cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Characterization: From Binding to Biological Effect
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or otherwise modulates receptor function. Functional assays are required to determine this. The choice of assay depends on the target class.
-
GPCRs: Assays can measure second messenger accumulation (e.g., cAMP, IP1) or calcium mobilization using fluorescent dyes.
-
Ion Channels: High-throughput electrophysiology platforms (e.g., automated patch-clamp) are ideal for measuring direct ion flow.[11][12][13][14][15]
-
Transporters: Neurotransmitter uptake or release assays using radiolabeled or fluorescent substrates can determine if the compound acts as an inhibitor or a releaser.[16][17][18][19][20]
Rationale: This step is crucial for understanding the compound's true biological effect. An antagonist at a receptor will have a vastly different physiological outcome than an agonist, even if their binding affinities are identical.
PART 3: In Vivo Behavioral Phenotyping: Assessing Systemic Effects
After establishing an in vitro profile, the investigation moves to whole-animal models to understand how the compound affects complex behaviors and physiological systems.[21][22] These studies are essential for predicting potential therapeutic effects and side effects in humans. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Locomotor Activity: The Primary Screen for CNS Effects
The open field test is a fundamental assay to assess a compound's effect on spontaneous motor activity.[23][24][25][26][27] It can quickly classify a compound as a stimulant, a sedative, or having no effect on general locomotion.
Apparatus: A square arena (e.g., 40x40 cm for mice) equipped with infrared beams or an overhead video tracking system.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.[24]
-
Dosing: Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, oral).
-
Testing: Place the animal in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.[28]
-
Data Analysis: The tracking system will automatically quantify several parameters.
| Parameter | Interpretation |
| Total Distance Traveled | Primary measure of overall locomotion. An increase suggests stimulant effects; a decrease suggests sedative effects. |
| Time Spent in Center vs. Periphery | An index of anxiety-like behavior. Anxiolytic compounds may increase time spent in the center. |
| Rearing (Vertical Counts) | A measure of exploratory behavior. Can be affected by both motor and emotional states. |
Anxiety-Related Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used test to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of a compound.[28][29][30][31][32] The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[28][32]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation and Dosing: As per the open field test protocol.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.[29][30]
-
Recording: An overhead camera records the session for later analysis.
-
Cleaning: Clean the maze thoroughly between trials.
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a control for general motor effects).
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms. Conversely, anxiogenic compounds will decrease these measures.
Caption: Schematic of the Elevated Plus Maze apparatus.
Depressant-Related Behavior: The Forced Swim Test (FST)
The FST is a common screening tool for assessing "behavioral despair" and is used to predict the efficacy of potential antidepressant compounds.[1][33][34][35][36]
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Acclimation and Dosing: As per previous protocols.
-
Testing: Gently place the mouse into the water cylinder. The test session typically lasts for 6 minutes.[36]
-
Recording: A video camera records the session. The primary measure is the time the animal spends immobile (i.e., floating with only minor movements to keep its head above water).[34]
-
Post-Test Care: After the test, remove the mouse, dry it gently with a towel, and place it in a clean, warm cage to recover before returning it to its home cage.[34]
-
Data Analysis: Score the duration of immobility, typically during the last 4 minutes of the 6-minute test.
Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect. It is crucial to have ruled out a general increase in locomotor activity (from the open field test) as a confounding factor.
Subjective Effects and Abuse Potential: Drug Discrimination
Drug discrimination is a sophisticated behavioral assay that assesses the interoceptive (internal sensory) effects of a drug.[37][38][39][40][41] It is considered a highly predictive model for a compound's subjective effects and abuse potential in humans.[37]
Conceptual Framework:
-
Training Phase: Animals (typically rats) are trained to press one of two levers for a food reward. They learn to associate pressing one lever with the administration of a known drug of abuse (e.g., cocaine) and the other lever with the administration of vehicle (saline).
-
Testing Phase: Once the discrimination is learned, the novel compound is administered. The lever the animal chooses to press indicates whether the internal state produced by the novel compound is more similar to the training drug ("full generalization"), the vehicle ("no generalization"), or somewhere in between ("partial generalization").[37]
Rationale: If the test compound fully generalizes to a known drug of abuse, it suggests a similar mechanism of action and a high potential for abuse. This is a critical study for the safety assessment of any new CNS-active compound.
PART 4: Data Synthesis and Future Directions
The culmination of this multi-tiered investigation is the creation of a comprehensive neuropharmacological profile for this compound.
Building the Profile
By integrating the data from each phase, a clear picture emerges. For example, a hypothetical compound might:
-
In Vitro: Show high affinity and antagonist activity at the 5-HT2A receptor.
-
In Vivo:
-
Not significantly alter locomotor activity.
-
Increase time spent in the open arms of the EPM.
-
Decrease immobility in the FST.
-
Fail to generalize to cocaine in a drug discrimination study.
-
This profile would suggest the compound is a non-sedating 5-HT2A antagonist with potential anxiolytic and antidepressant properties and a low abuse liability, making it a promising candidate for further development.
Next Steps in Research
Based on the initial profile, subsequent research could include:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Advanced Electrophysiology: Investigating the compound's effects on neuronal firing and synaptic plasticity in relevant brain slices (e.g., hippocampus or prefrontal cortex).[42][43]
-
Disease Models: Testing the compound's efficacy in animal models of specific neurological or psychiatric disorders (e.g., chronic stress models for depression, or models of psychosis).
-
Off-Target and Safety Pharmacology: More extensive screening to identify any potential for adverse effects, particularly on the cardiovascular and respiratory systems.
This structured, hypothesis-driven approach provides the most robust and efficient path to understanding the potential of a novel compound like this compound in the vast and complex field of neuroscience research.
References
A comprehensive list of references will be compiled and provided upon finalization of this document.
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Application Notes & Protocols: A Comprehensive Guide to the Preclinical Investigation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride as a Novel Cardiac Myosin Inhibitor
Abstract: This document provides a detailed framework for the preclinical evaluation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, hereafter referred to as "Compound X," a novel small molecule designed as a potential cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy (HCM). We present a multi-tiered investigational strategy, progressing from initial biochemical target engagement to functional validation in cellular and tissue models, and culminating in a conceptual in vivo proof-of-concept. Each section includes the scientific rationale underpinning the experimental choices, detailed, step-by-step protocols, and guidance on data interpretation, designed to equip researchers in drug discovery and cardiovascular pharmacology with a robust methodology for characterizing this new chemical entity.
Introduction: Targeting the Engine of Hypercontractility in HCM
Hypertrophic cardiomyopathy (HCM) is the most common inherited cardiac disease, fundamentally characterized as a disorder of the sarcomere.[1] At its core, HCM often results from mutations in sarcomeric protein genes that lead to a state of cardiac hypercontractility—excessive interaction between actin and myosin filaments, driving the heart to work harder and thicken pathologically.[2][3] This can lead to debilitating symptoms, diastolic dysfunction, and an increased risk of heart failure and sudden cardiac death.[4]
The central engine of this hypercontractility is cardiac myosin, the molecular motor that hydrolyzes ATP to generate the force for heart muscle contraction.[5] The recent advent and regulatory approval of direct cardiac myosin inhibitors, such as mavacamten and aficamten, have revolutionized the treatment paradigm for HCM.[4][6][7] These molecules act by reducing the number of available myosin heads that can bind to actin, thereby normalizing contractility, alleviating left ventricular outflow tract (LVOT) obstruction, and improving patient symptoms and quality of life.[2][8][9] This targeted approach validates the cardiac myosin ATPase as a druggable node for disease modification in HCM.
Compound X, this compound, has been synthesized as a novel candidate for this therapeutic class. Its chemical structure, incorporating a 1,2,4-oxadiazole ring and a piperidine moiety—scaffolds common in bioactive molecules—presents a unique opportunity for investigation.[10][11] This guide outlines a rigorous, multi-stage protocol to systematically evaluate the hypothesis that Compound X functions as a direct cardiac myosin inhibitor and possesses therapeutic potential for HCM.
Section 1: Biochemical Validation: Direct Target Engagement with Cardiac Myosin
Scientific Rationale: The foundational step in characterizing any targeted therapy is to confirm direct, quantifiable interaction with its intended molecular target. For Compound X, this requires demonstrating its ability to inhibit the enzymatic core function of cardiac myosin: the hydrolysis of ATP. An ATPase activity assay serves as the primary, most direct measure of target engagement and allows for the determination of the compound's potency (IC50).[5][12]
Protocol 1.1: In Vitro Cardiac Myosin ATPase Activity Assay
This protocol details a colorimetric, phosphate-based assay to measure the rate of ATP hydrolysis by a purified cardiac myosin S1 fragment. The S1 fragment contains the motor domain and is sufficient for enzymatic activity.
Materials and Reagents:
-
Purified Human or Bovine Cardiac Myosin S1 Fragment
-
ATP Solution (100 mM stock)
-
Compound X (10 mM stock in DMSO) and a reference inhibitor (e.g., Mavacamten)
-
Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (for phosphate detection)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 620-650 nm
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the Assay Buffer to achieve the final desired concentrations (e.g., 100 µM to 1 nM) while keeping the final DMSO concentration constant and low (<1%).
-
Reaction Setup: In a 384-well plate, add 10 µL of the diluted Compound X or vehicle (DMSO in Assay Buffer) to each well.
-
Enzyme Addition: Add 20 µL of cardiac myosin S1 fragment (at a final concentration of ~50 µg/mL) diluted in cold Assay Buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the myosin.
-
Initiate Reaction: Add 10 µL of ATP solution (final concentration ~20 µM, which is near the Km) to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 25°C for a predetermined time (e.g., 20 minutes) where the reaction is in the linear range.
-
Stop and Develop: Stop the reaction by adding 20 µL of the Malachite Green Reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored product.
-
Readout: After a 10-minute color development period, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized response against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation: Dose-Response Inhibition of Myosin ATPase
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Compound X | 150 | 1.1 | 98% |
| Mavacamten (Ref.) | 350 | 1.0 | 99% |
Workflow for Biochemical Characterization
Caption: Workflow for initial biochemical validation of Compound X.
Section 2: Cellular and Tissue-Level Functional Assessment
Scientific Rationale: Demonstrating biochemical inhibition is necessary but not sufficient. It is crucial to confirm that this molecular action translates into a functional, physiological effect on cardiac muscle cells. Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provides a patient-relevant, scalable, and ethical model to assess the impact of Compound X on contractility.[1][13] Furthermore, 3D engineered heart tissues (EHTs) offer a more advanced model that recapitulates the mechanical and electrical properties of native myocardium, allowing for direct measurement of contractile force.[14]
Protocol 2.1: hiPSC-Cardiomyocyte Contractility Assay
This protocol uses video microscopy and motion vector analysis to quantify the contractility of a spontaneously beating monolayer of hiPSC-CMs.
Materials and Reagents:
-
Plated, spontaneously contracting hiPSC-CMs (monolayer culture)
-
Culture Medium (as recommended by cell supplier)
-
Compound X (diluted in culture medium)
-
High-speed camera mounted on an inverted microscope with environmental control (37°C, 5% CO₂)
Step-by-Step Protocol:
-
Cell Culture: Culture hiPSC-CMs on glass-bottom plates until a confluent, synchronously beating monolayer is formed.
-
Baseline Recording: Place the plate on the microscope stage and allow it to equilibrate. Record several videos (e.g., 10-20 seconds at >30 frames per second) of baseline contractile activity from selected regions of interest.
-
Compound Addition: Carefully add Compound X at the desired final concentration to the culture medium. Prepare a dose-response series (e.g., 10 nM to 10 µM). Include a vehicle control.
-
Incubation: Incubate for an appropriate duration (e.g., 30 minutes) to allow for compound effect to stabilize.
-
Post-Treatment Recording: Record videos from the same regions of interest after compound addition.
-
Data Analysis:
-
Use specialized software (e.g., open-source tools like MUSCLEMOTION or commercial platforms) to analyze the videos.[13]
-
The software tracks pixel movement to generate contractility profiles.
-
Key parameters to quantify include:
-
Contraction Amplitude: The magnitude of cell movement.
-
Beating Rate: Frequency of contractions.
-
Contraction Velocity: Speed of the shortening phase.
-
Relaxation Velocity: Speed of the relaxation phase.
-
-
Normalize post-treatment data to the baseline recording for each well to control for inter-well variability.
-
Hypothetical Data Presentation: Effect of Compound X on hiPSC-CM Contractility
| Parameter | Vehicle Control | Compound X (1 µM) | Percent Change |
| Contraction Amplitude (a.u.) | 1.00 ± 0.05 | 0.45 ± 0.04 | -55% |
| Beating Rate (beats/min) | 55 ± 3 | 54 ± 4 | -2% (n.s.) |
| Max Contraction Velocity (a.u./s) | 1.00 ± 0.06 | 0.51 ± 0.05 | -49% |
| Max Relaxation Velocity (a.u./s) | 1.00 ± 0.07 | 0.53 ± 0.06 | -47% |
Workflow for Cellular Functional Assays
Caption: Workflow for assessing the functional effects of Compound X.
Section 3: Mechanistic Elucidation: Stabilizing the Energy-Sparing State
Scientific Rationale: Leading cardiac myosin inhibitors like mavacamten do not simply block the ATPase site; they modulate the conformational state of myosin. They are known to stabilize the "super-relaxed state" (SRX), an inhibited, energy-conserving state where the myosin head is bound to the thick filament backbone and unavailable for actin interaction.[15][16] Shifting the equilibrium toward this SRX state effectively reduces the number of active motors, decreasing contractility. Investigating Compound X's ability to induce or stabilize this state provides deeper mechanistic insight beyond simple ATPase inhibition.
Conceptual Mechanism of Action
Cardiac myosin cycles between an active state, ready to bind actin, and the inhibited SRX state. In HCM, this equilibrium is shifted towards the active state, leading to hypercontractility. A successful inhibitor should shift the equilibrium back towards the SRX state.
Cardiac Myosin Cross-Bridge Cycle and Inhibitor Action
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Application Notes and Protocols for the Evaluation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride as a Putative Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a novel small molecule, as a potential tubulin polymerization inhibitor. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis and intracellular transport, making them a key target for anticancer drug development.[1] While direct studies on this specific compound are not extensively published, related structures such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have demonstrated antiproliferative activity by inhibiting tubulin polymerization.[2] This guide presents a logical, multi-faceted approach to rigorously characterize the biological activity of this compound, from initial cell viability screening to detailed mechanistic studies on tubulin dynamics and cell cycle effects. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to generate robust and reproducible data.
Introduction: The Rationale for Targeting Tubulin
The microtubule cytoskeleton is a highly dynamic network essential for the structural integrity and function of eukaryotic cells.[3] Composed of α- and β-tubulin heterodimers, microtubules undergo constant polymerization and depolymerization, a process critical for the formation of the mitotic spindle during cell division.[4] Disruption of this dynamic instability leads to mitotic arrest and, ultimately, apoptotic cell death.[5] This vulnerability has been successfully exploited in cancer chemotherapy, with tubulin-targeting agents forming a cornerstone of many treatment regimens. These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[1]
The 1,2,4-oxadiazole moiety is a versatile heterocycle found in a variety of biologically active compounds.[6][7][8][9] Notably, compounds featuring a piperidine ring connected to an oxadiazole core have been identified as a novel class of tubulin inhibitors.[2] This precedent provides a strong rationale for investigating this compound as a potential new entrant in this important class of anticancer agents.
Characterization Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow provides a step-by-step guide from broad cytotoxic screening to specific mechanistic validation.
Caption: A logical workflow for the characterization of a putative tubulin inhibitor.
PART 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's effect on the viability and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[10]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubate for a desired period, typically 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Compound | Cell Line | Incubation Time (hr) | IC50 (µM) |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | HeLa | 48 | Hypothetical Data |
| Paclitaxel (Control) | HeLa | 48 | Hypothetical Data |
| Nocodazole (Control) | HeLa | 48 | Hypothetical Data |
| Caption: Example table for summarizing cytotoxicity data. |
PART 2: Direct Tubulin Interaction Assay
To confirm that the observed cytotoxicity is due to a direct interaction with tubulin, an in vitro tubulin polymerization assay is essential. This assay monitors the assembly of purified tubulin into microtubules.[1]
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay follows the polymerization of tubulin by measuring the fluorescence enhancement of a reporter dye that incorporates into microtubules as they form.[13]
Materials:
-
Lyophilized tubulin (>99% pure)[13]
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)[4]
-
This compound
-
Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)[3]
-
96-well, non-binding, black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP and the fluorescent reporter dye to the tubulin solution.
-
Aliquot the tubulin mixture into the wells of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations, as well as the positive and negative controls.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
Caption: Proposed mechanism of action of the test compound.
PART 3: Cellular Effects on Microtubule Network
Visualizing the effect of the compound on the microtubule network within cells provides crucial evidence of its mechanism of action. Immunofluorescence microscopy is the standard method for this purpose.
Protocol 3: Immunofluorescence Staining of Microtubules
This technique uses fluorescently labeled antibodies to visualize the microtubule cytoskeleton.[14][15]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the compound at its IC50 concentration for a predetermined time.
-
Fix the cells with the appropriate fixative.[14]
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization (diffuse tubulin staining) or stabilization (bundling of microtubules) compared to control cells.
| Treatment | Observed Microtubule Morphology | Interpretation |
| Vehicle Control | Intact, filamentous network | Normal microtubule structure |
| Test Compound (IC50) | Diffuse cytoplasmic staining, loss of filaments | Microtubule depolymerization |
| Paclitaxel (Control) | Dense bundles of microtubules | Microtubule stabilization |
| Caption: Example table for summarizing immunofluorescence results. |
PART 4: Analysis of Cell Cycle Progression
Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[5] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.[16]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[17]
Materials:
-
Cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the test compound at various concentrations and for different time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population is indicative of a tubulin-targeting agent.[5]
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential tubulin inhibitor. Positive results from these assays—specifically, dose-dependent cytotoxicity, inhibition of in vitro tubulin polymerization, disruption of the cellular microtubule network, and G2/M cell cycle arrest—would provide strong evidence for its mechanism of action.
Further studies could involve identifying the specific binding site on tubulin (e.g., colchicine-binding site competition assays), evaluating its efficacy in 3D cell culture models or in vivo tumor models, and performing structure-activity relationship (SAR) studies to optimize its potency and pharmaceutical properties.
References
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Le Grand, M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-12. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Retrieved from [Link]
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PubMed. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Retrieved from [Link]
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Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. Retrieved from [Link]
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JoVE. (2022). STED Microscopy for Visualizing Acting and Microtubule Cytoskeleton | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
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PubMed Central. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 2, 5-disubstituted-1, 3, 4 - oxadiazoles. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Retrieved from [Link]
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2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride for cancer cell line proliferation studies
An in-depth technical guide has been structured to provide a comprehensive overview of the topic.
Application Note & Protocol
Investigating the Anti-Proliferative Effects of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride on Cancer Cell Lines
Abstract
This document provides a detailed guide for utilizing this compound, a novel investigational compound, for in vitro studies assessing its impact on cancer cell line proliferation. We present a comprehensive protocol for the colorimetric MTT assay, a widely used method for evaluating cell viability. Furthermore, we discuss the compound's hypothetical mechanism of action, focusing on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. This guide is intended for researchers in oncology, drug discovery, and cell biology, offering both the practical steps for experimentation and the theoretical framework for data interpretation.
Introduction and Scientific Background
The search for novel therapeutic agents that can selectively target cancer cells remains a cornerstone of oncological research. The 1,2,4-oxadiazole and piperidine moieties are privileged scaffolds in medicinal chemistry, known to be present in numerous compounds with diverse pharmacological activities. This compound is a novel small molecule designed to leverage these structural features.
While this specific molecule is in the early stages of investigation, its structural analogs have been implicated in the modulation of key cellular signaling pathways. We hypothesize that this compound exerts its anti-proliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. In this model, the compound is proposed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream activation of Akt and mTOR.
This application note provides a robust protocol to test this hypothesis by quantifying the dose-dependent effect of the compound on the proliferation of selected cancer cell lines.
Hypothetical Mechanism of Action: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the proposed mechanism of action for this compound.
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by the compound.
Materials and Reagents
Compound Preparation
-
Compound: this compound
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Stock Solution: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma, known for PIK3CA mutations)
-
PC-3 (human prostate adenocarcinoma, high PI3K activity due to PTEN loss)
-
A549 (human lung carcinoma)
-
-
Culture Media:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human recombinant insulin.
-
For PC-3: F-12K Medium + 10% FBS.
-
For A549: F-12K Medium + 10% FBS.
-
-
Supplements: Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS)
MTT Assay
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol is a reliable method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis and yield optimization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are familiar with synthetic organic chemistry. Here, we address common challenges, provide in-depth troubleshooting protocols, and offer scientifically grounded explanations to help you improve the efficiency and success of your synthesis.
The formation of a 3,5-disubstituted 1,2,4-oxadiazole ring is a robust and widely used transformation in medicinal chemistry.[1][2] However, like any multi-step synthesis, it presents specific challenges that can lead to diminished yields and purification difficulties. The most common synthetic route involves the acylation of a piperidine-derived amidoxime followed by a cyclodehydration reaction. This guide is structured to troubleshoot issues at each critical stage of this process.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical steps to investigate?
A1: Low overall yield can typically be traced back to three key areas:
-
Incomplete Amidoxime Formation: The initial conversion of the nitrile to the amidoxime can be sluggish. Ensure reaction completion by monitoring with TLC or LCMS before proceeding.
-
Inefficient Cyclodehydration: The thermal or acid-catalyzed ring closure of the O-acyl amidoxime intermediate is the most common point of failure. Sub-optimal temperatures can lead to incomplete conversion, while excessively high temperatures can cause decomposition.[3]
-
Losses During Boc Deprotection and Salt Formation: The final deprotection and crystallization steps can significantly impact yield if not optimized for your specific product, which may have high solubility in certain solvents.
Q2: I'm observing a major side product during the oxadiazole ring formation. What is it likely to be?
A2: During the cyclodehydration of the O-acyl amidoxime intermediate, the most common side product is the corresponding N-acylurea derivative. This can arise from the decomposition of the intermediate, especially if coupling agents like carbodiimides are used in the acylation step. Another possibility is the hydrolysis of the O-acyl intermediate back to the amidoxime and carboxylic acid, particularly if water is not rigorously excluded.[4]
Q3: The final hydrochloride salt is oily or difficult to crystallize. What can I do?
A3: This is a common issue with hydrochloride salts of piperidine derivatives.[5]
-
Solvent Selection: Ensure you are using a completely anhydrous, non-polar solvent like diethyl ether, MTBE, or heptane to precipitate the salt from a solution of the free base (e.g., in EtOAc or DCM).
-
Control the Acid Addition: Add the HCl solution (e.g., 2M in diethyl ether) slowly at 0 °C to promote crystal formation over amorphous precipitation.
-
Trituration: If an oil forms, try removing the solvent and triturating the oil with fresh, cold, anhydrous ether or pentane. Vigorous scratching with a glass rod can often induce crystallization.
Q4: How can I be sure the cyclization has occurred and I haven't just isolated the O-acyl intermediate?
A4: Spectroscopic analysis is key. In the ¹H NMR spectrum, the disappearance of the broad amidoxime -NH₂ protons and the hydroxyl proton of the O-acyl intermediate is a key indicator. In the ¹³C NMR, the appearance of two new quaternary carbons for the oxadiazole ring (typically around 168-178 ppm) confirms cyclization. LCMS is also invaluable for tracking the mass change from the intermediate to the final product.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing and resolving issues with the synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting low yield.
Detailed Troubleshooting Guides
Problem Area 1: Inefficient Oxadiazole Ring Formation
The conversion of the O-acylated amidoxime to the 1,2,4-oxadiazole is a thermal cyclodehydration. The primary challenge is achieving complete cyclization without causing degradation of the starting material or product.
Causality: The reaction involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water. Insufficient heat results in a slow or incomplete reaction. Conversely, excessive heat can lead to side reactions, such as rearrangement or decomposition, particularly of the amidoxime moiety.[1][2]
Solutions & Protocols:
-
Optimize Thermal Conditions: The ideal temperature is highly substrate-dependent. A systematic approach is recommended.
-
Protocol: Set up small-scale reactions in parallel. Using a high-boiling solvent like toluene or xylene, test temperatures ranging from 110 °C to 140 °C in 10 °C increments. Monitor the reaction progress by TLC or LCMS at 1-hour intervals to find the optimal balance of reaction rate and purity.
-
-
Employ a Dehydrating Agent: For stubborn cyclizations, a chemical dehydrating agent can promote the reaction under milder conditions.
-
Recommended Agents: Burgess reagent or phosphorus pentoxide (P₂O₅) can be effective. However, these add complexity to the workup.
-
-
Ensure Purity of the Acylated Intermediate: Impurities from the acylation step can inhibit cyclization. It is highly recommended to purify the O-acyl amidoxime intermediate via column chromatography or recrystallization before proceeding to the cyclization.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Solvent | Toluene | Xylenes or Diphenyl Ether | Allows for higher reaction temperatures, which can accelerate slow cyclizations.[2] |
| Temperature | 110 °C (Reflux) | 120-140 °C | Empirically determined optimal range to drive the reaction to completion. |
| Reaction Time | 4-6 hours | Monitored to completion (2-8h) | Avoids unnecessary heating that could lead to byproduct formation. |
| Workup | Direct Concentration | Aqueous Wash -> Concentration | Removes any water-soluble byproducts before purification. |
Problem Area 2: Challenges in Boc-Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, typically removed under acidic conditions.[6] Incomplete deprotection or side reactions during this step can complicate purification.
Causality: The Boc group is cleaved by protonation followed by the elimination of isobutylene and carbon dioxide. If the acid is too weak or the reaction time is too short, deprotection will be incomplete. If the acid is too strong or the temperature is elevated, other acid-labile functional groups could be affected (though unlikely in this specific molecule).
Solutions & Protocols:
-
Choice of Acid: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents.
-
TFA Protocol: Dissolve the Boc-protected compound in dichloromethane (DCM). Add 5-10 equivalents of TFA and stir at room temperature for 1-2 hours. Monitor by TLC/LCMS. TFA is volatile and easily removed, but it forms a trifluoroacetate salt which must be neutralized or exchanged.
-
HCl Protocol: A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) is often preferred as it directly yields the desired hydrochloride salt upon completion and solvent removal.[7] This method can be very effective and often simplifies the workup.[7]
-
-
Monitoring for Completion: Do not assume standard reaction times are sufficient. Always monitor the reaction to completion by LCMS, looking for the complete disappearance of the starting material peak.
Problem Area 3: Final Product Purification and Salt Formation
Purifying the final free base and successfully forming a crystalline hydrochloride salt are the final hurdles to achieving high overall yield and purity.
Causality: The piperidine nitrogen makes the final product basic and amenable to purification by standard silica gel chromatography. However, its polarity can sometimes lead to tailing on the column. The subsequent salt formation is a crystallization process; its success depends on solvent choice, concentration, and temperature.[8]
Solutions & Protocols:
-
Purification of the Free Base:
-
Protocol: After deprotection and neutralization (if TFA was used), purify the crude free base by flash column chromatography. A gradient of methanol (containing 1% ammonium hydroxide to prevent streaking) in dichloromethane is often effective.
-
-
Optimized Salt Formation:
-
Protocol: Dissolve the purified free base in a minimum amount of a suitable solvent like ethyl acetate or DCM. Cool the solution to 0 °C in an ice bath. Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Caption: General synthetic pathway for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl.
References
-
Gelin, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3195. Available at: [Link]
-
Baran, P., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(7), 1770-1775. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Pevet, I., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3569. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(10), 6891-6899. Available at: [Link]
-
Boufroura, H., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(4), 433-441. Available at: [Link]
-
Bourns, A. N., & Tudge, A. P. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29, 72-74. Available at: [Link]
-
Arote, R. B., et al. (2022). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Letters in Organic Chemistry, 19(5), 412-418. Available at: [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Forum Discussion. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Technical Note. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Overcoming solubility issues with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride in aqueous solutions
Introduction: Understanding the Solubility Challenge
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a promising research compound characterized by a molecular structure that presents a distinct solubility challenge. The molecule combines a basic piperidine ring, which is salified with hydrochloric acid to enhance aqueous solubility, and a more non-polar 1,2,4-oxadiazole moiety with an ethyl substituent.[1] This juxtaposition of polar and non-polar regions can lead to limited solubility in simple aqueous buffers, precipitation upon changes in pH, and difficulties in preparing concentrated stock solutions for in vitro and in vivo studies.
The 1,2,4-oxadiazole ring, while a valuable scaffold in medicinal chemistry, often contributes to poor aqueous solubility, which can mask a compound's true potential in early-stage discovery.[2][3][4] This guide provides a systematic approach to diagnosing and overcoming these solubility issues, enabling researchers to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). Why did this happen and what should I do?
A: This is a classic sign of a compound "crashing out" of solution. Your compound is likely highly soluble in a polar aprotic solvent like DMSO, but its intrinsic aqueous solubility is low. When the DMSO solution is diluted into a buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous, and the compound precipitates.
Immediate Actions:
-
Reduce Final Concentration: The most straightforward first step is to lower the final concentration of the compound in your assay.
-
Lower DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤1%, and never exceeding 5%) to minimize its effect on the assay and solubility.
-
Review the Compound's pKa: The piperidine ring is basic.[5][6] As a hydrochloride salt, the compound is protonated and should be more soluble in acidic conditions. At a neutral pH of 7.4, a significant fraction of the compound may convert to its less soluble free base form, causing precipitation. Refer to the pH adjustment guide below.
Q2: What is the most critical first step to systematically improve the solubility of this compound?
A: The most critical first step is to determine the compound's pH-dependent solubility profile. Since the molecule contains a basic piperidine nitrogen, its charge state—and therefore its aqueous solubility—is highly dependent on pH.[7][8][9] The hydrochloride salt form is intended to improve solubility by ensuring the molecule is protonated (charged).[10][11][12] However, this benefit is maximized at a pH below the pKa of the piperidine's conjugate acid.
By understanding how solubility changes with pH, you can select the most appropriate buffer system for your experiments. See Protocol 1 for a step-by-step guide.
Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are the next-level strategies?
A: If pH adjustment is not sufficient, the next step is to employ formulation strategies that alter the solvent environment or interact with the drug molecule to keep it in solution. The three most common and effective approaches are:
-
Co-solvents: Introducing a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[13][14][15][16]
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes, where the hydrophobic part of your molecule is shielded within the cyclodextrin's non-polar cavity.[17][18][19][20]
-
Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the poorly soluble drug in their hydrophobic core.[21][22][23][24][25]
Each of these strategies has distinct advantages and potential liabilities (e.g., cellular toxicity, assay interference) that must be considered. See the Troubleshooting Guides below for detailed protocols.
Troubleshooting Workflow & Method Selection
This decision tree provides a logical workflow for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile Assessment
Objective: To determine the apparent solubility of the compound across a physiologically relevant pH range. This is guided by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[26][27]
Materials:
-
This compound
-
Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter, vortex mixer, centrifuge, 2 mL microcentrifuge tubes
Methodology:
-
Prepare Supersaturated Solutions: Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each buffer in separate microcentrifuge tubes. This ensures that you will reach the solubility limit.
-
Equilibrate: Tightly cap the tubes and vortex vigorously for 1 minute. Place on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sample and Dilute: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant. Be careful not to disturb the pellet. Dilute the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which the compound is highly soluble.
-
Quantify: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate Solubility: Back-calculate to determine the concentration in the original supernatant. This value represents the solubility at that specific pH.
-
Plot Data: Plot solubility (in µg/mL or µM) versus pH. You should observe higher solubility at lower pH values.
Interpreting the Results:
-
High Solubility at Low pH: Confirms the basic nature of the piperidine moiety.
-
Sharp Decrease in Solubility: The pH at which solubility drops significantly is related to the compound's pKa. For experiments, select a buffer pH that provides a safety margin above your required concentration.
Protocol 2: Screening for Optimal Co-solvent Systems
Objective: To enhance solubility by reducing the polarity of the aqueous vehicle.[28][29] Co-solvents are commonly used in formulations for poorly soluble compounds.[30]
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol (use with caution due to potential effects on cells)
-
Dimethyl Sulfoxide (DMSO) (use as a last resort and at minimal concentrations)
Methodology:
-
Select a Buffer: Choose an aqueous buffer from Protocol 1 that provides the best starting solubility (e.g., pH 5.0).
-
Prepare Co-solvent Blends: Prepare a series of co-solvent blends with your selected buffer. For example: 10%, 20%, 30%, and 40% (v/v) of PEG 400 in pH 5.0 citrate buffer.
-
Determine Solubility: Repeat the equilibrium solubility method described in Protocol 1 for each co-solvent blend.
-
Analyze and Plot: Plot solubility versus the percentage of co-solvent.
Considerations:
-
Viscosity: High concentrations of co-solvents like PEG 400 can increase viscosity, which may be problematic for certain applications.
-
Toxicity: Ensure the final concentration of the co-solvent is non-toxic to your experimental system (e.g., cells in culture). Always run a vehicle control.
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
Objective: To form a host-guest inclusion complex that shields the hydrophobic portion of the molecule, thereby increasing its apparent water solubility.[19][31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe, and effective choices.[17][18]
Sources
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. microbenotes.com [microbenotes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 23. jocpr.com [jocpr.com]
- 24. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hrcak.srce.hr [hrcak.srce.hr]
- 28. medchemexpress.com [medchemexpress.com]
- 29. longdom.org [longdom.org]
- 30. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 31. scilit.com [scilit.com]
Optimization of dosage for in vivo studies with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Compound: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Principle-Driven Approach to Dosage Optimization
Welcome to the technical support guide for in vivo dosage optimization of this compound. As a novel small molecule featuring a piperidine scaffold, this compound's in vivo behavior will be governed by fundamental principles of pharmacology. The piperidine motif is a privileged structure in medicinal chemistry, often enhancing metabolic stability and improving pharmacokinetic properties.[1] However, every new chemical entity requires a systematic and empirical approach to define its therapeutic window—the crucial balance between efficacy and toxicity.[2][3][4]
This guide is structured as a series of questions you will likely encounter during your research. It moves from initial theoretical dose estimation to complex in vivo study design and troubleshooting. Our goal is to explain not just what to do, but why you are doing it, grounding each step in the core concepts of pharmacokinetics (PK) and pharmacodynamics (PD).[5][6][7][8]
Section 1: Initial Dose Estimation & First Steps
The journey begins not in the animal facility, but with the data you already have. The first dose administered is a critical decision that should be informed by all available in vitro and any existing preclinical data.
Q1: I have in vitro IC50/EC50 data for my compound. How do I translate this to a starting dose for an in vivo study?
Answer: Translating an in vitro potency value (like an IC50) to an in vivo dose is an estimation process, but it's a critical first step. The goal is to select a starting dose that is likely to achieve plasma or tissue concentrations relevant to the in vitro effective concentration, without causing overt toxicity.
Causality & Rationale: The fundamental assumption is that the compound's effect is driven by its concentration at the target site.[9] Your in vitro data provides the target concentration. The challenge is that the administered dose is not the same as the concentration in the blood or target tissue over time. This relationship is governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK).[6][7]
A common, albeit simplified, starting point is to aim for a steady-state plasma concentration (Css) that is a multiple of the in vitro IC50 or EC50. A 10-fold to 100-fold margin is often used to account for factors like plasma protein binding, tissue distribution, and metabolic clearance that can reduce the amount of free drug available to the target.[10]
Workflow for Initial Dose Estimation:
Caption: Workflow for initial in vivo dose estimation.
Section 2: The Dose-Range Finding (DRF) Study
The first in vivo experiment is typically a Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study. This is a foundational experiment that provides the first real-world data on how the animal model tolerates the compound.[11][12][13]
Q2: What is the primary goal of a DRF study and how should I design it?
Answer: The primary goals of a DRF study are twofold:
-
To identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be given without causing unacceptable adverse effects.[11][12]
-
To observe the dose-response relationship for both toxicity and, if possible, preliminary efficacy, thereby identifying a safe and potentially effective dose range for future, more definitive studies.[11][14]
Experimental Design - Protocol: Single Ascending Dose DRF Study
-
Species Selection: Choose a relevant animal model. If the mechanism of action involves a specific receptor or enzyme, ensure it is homologous and pharmacologically responsive in the chosen species.[11] For initial studies, mice or rats are common.
-
Group Allocation:
-
Group 1: Vehicle Control. This is essential to ensure that the vehicle (the liquid used to dissolve/suspend the compound) has no effects on its own.
-
Group 2: Low Dose. This dose should be based on your initial estimation (from Q1) and is expected to be well-tolerated.
-
Group 3: Mid Dose. Typically 3- to 5-fold higher than the Low Dose.
-
Group 4: High Dose. Typically 3- to 5-fold higher than the Mid Dose.
-
(Use a geometric dose progression (e.g., 10, 30, 100 mg/kg) to cover a broad dose range efficiently).[11]
-
-
Administration: Use the intended clinical route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).[12][15]
-
Monitoring & Endpoints: Monitor animals daily for a set period (e.g., 7-14 days).
-
Primary Endpoints: Clinical signs of toxicity (lethargy, ruffled fur, ataxia), body weight changes (a >15-20% loss is a common humane endpoint), and mortality.[16]
-
Optional/Satellite Cohorts: At each dose level, a small satellite group of animals can be included for blood collection at specific time points (e.g., 1, 4, 8, 24 hours post-dose). This provides invaluable preliminary pharmacokinetic (PK) data.[13]
-
Data Presentation: Example DRF Study Results
| Dose Group (mg/kg) | N | Mortality | Max. Mean Body Weight Loss (%) | Key Clinical Signs Observed |
| Vehicle | 5 | 0/5 | 1.5% | None |
| 10 | 5 | 0/5 | 2.1% | None |
| 30 | 5 | 0/5 | 4.5% | Mild, transient lethargy at 1-2 hours post-dose |
| 100 | 5 | 1/5 | 18.5% | Significant lethargy, ataxia, ruffled fur |
| 300 | 5 | 4/5 | >25% (in survivor) | Severe ataxia, prostration |
From this hypothetical data, the MTD would be estimated to be between 30 and 100 mg/kg. A dose of ~50-60 mg/kg might be selected as the high dose for subsequent efficacy studies.
Section 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Once you have a tolerated dose range, the next step is to understand the relationship between drug exposure (PK) and the biological effect (PD). This is the core of dosage optimization.[5][6][8]
Q3: My compound was well-tolerated in the DRF study, but I'm not seeing any efficacy in my disease model. What should I investigate next?
Answer: A lack of efficacy despite good tolerability almost always points to an issue with exposure or target engagement . The dose you are giving may be safe, but it may not be achieving a high enough concentration at the target site for a long enough duration to produce a biological effect.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: This is the most critical next step. You need to measure the concentration of the compound in the blood (plasma) over time after a single dose.
-
Key Parameters to Measure:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.[11]
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
-
-
Correlate PK with PD:
-
Compare Exposure to In Vitro Potency: Is the measured Cmax or average concentration in vivo above the in vitro IC50/EC50? Remember to consider plasma protein binding, as only the unbound drug is typically active.
-
Measure Target Engagement: If possible, use a biomarker to confirm the drug is hitting its target in vivo. This could be measuring the phosphorylation of a downstream protein, inhibition of enzyme activity in a tissue sample, or receptor occupancy.
-
Conceptual Relationship: The Therapeutic Window
Caption: The relationship between dose, exposure, and the therapeutic window.[2][4]
Section 4: Advanced Topics & Troubleshooting FAQs
Q4: How do I use data from multiple animal species to predict a human dose?
Answer: This process is called allometric scaling . It uses the principle that many physiological processes, including drug clearance, scale in a predictable way with an animal's body weight.[17][18] The relationship is described by the power-law equation: Y = a * W^b, where Y is the parameter of interest (e.g., clearance), W is body weight, and 'a' and 'b' are scaling constants.[17] By plotting the parameter (e.g., Clearance in L/hr) against body weight for several species (e.g., mouse, rat, dog) on a log-log scale, you can extrapolate to predict the value for humans.[19][20][21] This is a critical step in preparing for first-in-human clinical trials.[22]
Q5: I'm seeing toxicity at a dose where I expect efficacy. How do I improve the therapeutic index?
Answer: This indicates a narrow therapeutic window.[3] There are several strategies to address this:
-
Modify the Dosing Regimen: Instead of a single high dose, try giving two smaller doses separated by a few hours (e.g., 25 mg/kg twice daily instead of 50 mg/kg once daily). This can keep the plasma concentration above the minimum efficacious concentration (MEC) while ensuring the Cmax stays below the minimum toxic concentration (MTC).[4]
-
Change the Formulation: A different formulation could change the absorption rate (PK profile), potentially smoothing out the exposure curve and lowering the Cmax.
-
Combination Therapy: Consider using your compound at a lower, well-tolerated dose in combination with another agent that has a different mechanism of action.
Q6: Should the route of administration in my preclinical studies match the intended human route?
Answer: Yes, absolutely. The route of administration is a critical determinant of a drug's pharmacokinetic profile.[15][23] An intravenous (IV) dose results in 100% bioavailability, while an oral (PO) dose will be subject to absorption from the gut and first-pass metabolism in the liver, which can significantly reduce the amount of drug that reaches systemic circulation. Using the clinically intended route is essential for the data to be translatable.[15][16]
References
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Role of pharmacokinetic-pharmacodynamic relationships in drug development. PubMed. Available at: [Link]
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The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Excelyate. Available at: [Link]
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Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. Available at: [Link]
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Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
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Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online. Available at: [Link]
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Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. Available at: [Link]
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Relationship between Pharmacokinetics and Pharmacodynamics. AccessPharmacy. Available at: [Link]
-
Prediction of human pharmacokinetics of therapeutic monoclonal antibodies from simple allometry of monkey data. PubMed. Available at: [Link]
-
Dose-ranging study. Wikipedia. Available at: [Link]
-
Allometric scaling using fixed exponents. YouTube. Available at: [Link]
-
Therapeutic window – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]
-
How is allometric scaling used to predict human PK?. Patsnap Synapse. Available at: [Link]
-
Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. National Center for Biotechnology Information. Available at: [Link]
-
Therapeutic index. Wikipedia. Available at: [Link]
-
Therapeutic Window. Anchor Medical Research. Available at: [Link]
-
Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. ResearchGate. Available at: [Link]
-
Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain. MDPI. Available at: [Link]
-
Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
-
Embracing model-based designs for dose-finding trials. National Center for Biotechnology Information. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Center for Biotechnology Information. Available at: [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link]
-
N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. PubMed. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
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- 5. [Role of pharmacokinetic-pharmacodynamic relationships in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
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- 22. certara.com [certara.com]
- 23. fda.gov [fda.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Notice to Researchers: Information regarding the specific biological activity, mechanism of action, and off-target effects of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is not currently available in the public scientific literature. The following guide is constructed based on the known biological activities of structurally related compounds containing the 1,2,4-oxadiazole and piperidine scaffolds. This information is intended to provide a foundational framework for troubleshooting and is not a definitive guide for the specified molecule. Researchers should conduct thorough validation experiments to characterize this compound's specific activity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target activities of compounds containing 1,2,4-oxadiazole and piperidine moieties?
Based on available research, molecules with these chemical scaffolds have been investigated for a wide range of biological activities. These include, but are not limited to:
-
Anticancer Properties: Some 1,2,4-oxadiazole-piperidine derivatives have been identified as tubulin inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[1] Other related compounds have shown potential as c-Myc inhibitors, which can downregulate a key protein involved in cancer cell proliferation.[2]
-
G-Protein Coupled Receptor (GPCR) Antagonism: Certain piperidine-substituted 1,3,4-oxadiazol-2-ones have been synthesized and evaluated as antagonists for GPR55, a receptor implicated in cancer and neuropathic pain.[3][4]
-
Antimicrobial Activity: Various derivatives of 1,3,4-oxadiazole have demonstrated antibacterial and antifungal properties.[5][6]
-
Insecticidal and Pesticidal Effects: The 1,2,4-oxadiazole ring is a component of some compounds with demonstrated larvicidal and fungicidal activities against agricultural pests.[7][8]
-
Cardiac Myosin Inhibition: A compound containing a 5-ethyl-1,2,4-oxadiazol-3-yl moiety, Aficamten, is an investigational cardiac myosin inhibitor.[9]
Q2: What are the likely off-target effects to consider when working with a novel 1,2,4-oxadiazole-piperidine compound?
Given the diverse activities of related molecules, researchers should be vigilant for a range of potential off-target effects. A primary concern would be promiscuous binding to multiple receptors or enzymes. Key areas to investigate for off-target activity include:
-
Cytotoxicity: Unintended effects on cell viability unrelated to the primary mechanism of action.
-
GPCR Binding: The piperidine moiety is a common feature in many GPCR ligands.[10] Therefore, screening against a panel of common GPCRs is advisable.
-
Tubulin Interaction: As some related compounds are tubulin inhibitors, assessing effects on microtubule polymerization is a prudent step.[1]
-
Proteasome Inhibition: Piperidine carboxamides have been identified as proteasome inhibitors in the context of anti-malarial research.[11]
-
Ion Channel Modulation: The piperidine scaffold is present in various ion channel modulators.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating potential off-target effects during your experiments.
Issue 1: Inconsistent or Unexpected Cellular Phenotype
You observe a cellular effect that does not align with your hypothesized mechanism of action.
Potential Cause: An off-target interaction is influencing cellular pathways.
Troubleshooting Workflow:
Sources
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdcommons.org [tdcommons.org]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Long-Term Storage of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Welcome to the technical support guide for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This resource is designed for researchers, analytical scientists, and formulation experts to address the inherent stability challenges of this molecule. Our goal is to provide a foundational understanding of its degradation pathways and to offer actionable protocols and troubleshooting advice to ensure its integrity during long-term storage and experimental use.
Frequently Asked Questions (FAQs): Understanding the Molecule's Stability Profile
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is primarily governed by two key structural motifs: the 1,2,4-oxadiazole ring and the piperidine hydrochloride salt .
-
1,2,4-Oxadiazole Ring: This five-membered heterocyclic ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The electron-deficient nature of the ring makes it a target for nucleophilic attack, which can lead to ring cleavage and the formation of degradation products[1][2].
-
Piperidine Hydrochloride Salt: While salt formation enhances aqueous solubility, it also introduces potential stability issues. Hydrochloride salts of weak bases can be hygroscopic, absorbing atmospheric moisture which can accelerate hydrolytic degradation[3]. Furthermore, issues like salt disproportionation can occur, especially in the solid state when mixed with certain excipients, altering the compound's physical and chemical properties[4][5].
Q2: What is the most common degradation pathway for this compound?
A2: The principal degradation pathway is the hydrolysis of the 1,2,4-oxadiazole ring . This reaction is highly pH-dependent. Studies on similar oxadiazole derivatives show that the ring is most stable in a slightly acidic pH range, typically between 3 and 5[1][6].
-
Under strongly acidic conditions (low pH): The N-4 atom of the oxadiazole ring can become protonated. This activates the ring for a nucleophilic attack (e.g., by water), leading to ring opening and the formation of an aryl nitrile degradation product[1][6].
-
Under alkaline conditions (high pH): A direct nucleophilic attack on a ring carbon occurs, generating an anionic intermediate. In the presence of a proton donor like water, this intermediate rapidly facilitates ring opening[1][6].
The critical takeaway is that the presence of water is a key factor in the degradation of the oxadiazole moiety[1].
Caption: pH-dependent hydrolytic degradation pathways of the 1,2,4-oxadiazole ring.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter, providing potential causes and recommended actions.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Appearance of new peaks in HPLC chromatogram after storage. | 1. Hydrolytic Degradation: The most likely cause, resulting from exposure to moisture and/or inappropriate pH in solution. 2. Oxidative Degradation: Possible if stored with exposure to air/oxidizing agents. 3. Photodegradation: Degradation due to exposure to light, especially UV. | 1. Confirm Degradation: Perform co-injection with a sample from a forced degradation study (see Protocol 1) to tentatively identify the degradant. 2. Review Storage: Immediately verify storage conditions. Ensure the container is tightly sealed and protected from light. Use of an inert gas blanket (e.g., argon, nitrogen) can mitigate oxidation. 3. Solvent Purity: Ensure solvents used for reconstitution are anhydrous and free of acidic or basic impurities. |
| Change in physical appearance (e.g., discoloration, clumping, melting). | 1. Hygroscopicity: The hydrochloride salt has absorbed atmospheric moisture, causing clumping. This significantly increases the risk of chemical degradation. 2. Polymorphic Transition: The crystalline form may have changed, affecting physical properties. 3. Salt Disproportionation: The HCl salt may have dissociated into the free base, especially if exposed to a basic microenvironment[4][5]. | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of the material. Compare with the initial specification sheet. 2. Control Humidity: Store the material in a desiccator or a controlled low-humidity environment (<30% RH). Repackage material into smaller, single-use aliquots to minimize exposure of the bulk supply. 3. Characterize Solid Form: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for changes in the crystalline form. |
| Inconsistent results or decreased potency in biological assays. | 1. Significant Degradation: The concentration of the active parent compound has decreased below the expected level. 2. Interference from Degradants: Degradation products might interfere with the assay readout or exhibit their own biological activity. | 1. Re-qualify the Material: Use a validated, stability-indicating analytical method (see Protocol 2) to accurately quantify the purity and concentration of the active compound in your stock solutions and stored material. 2. Prepare Fresh Solutions: Always prepare solutions freshly for critical experiments from solid material that has been stored under optimal conditions. Avoid using old stock solutions. |
Protocols for Stability Assessment
A robust stability assessment program is crucial for ensuring data integrity. It begins with understanding potential degradation pathways through forced degradation and is confirmed with a systematic stability study.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To intentionally degrade the compound to identify likely degradation products and establish the specificity of the analytical method. This is a foundational step for developing a stability-indicating method as required by ICH guidelines[7][8].
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water. An unstressed control sample should be diluted to the final concentration and analyzed immediately.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Due to the known lability of the oxadiazole ring to base[1], monitor degradation at shorter intervals (e.g., 0.5, 2, 4 hours). Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide at room temperature. Protect from light. Analyze at time points up to 24 hours.
-
Thermal Degradation: Store the solid compound in a vial at an elevated temperature (e.g., 80°C) for 72 hours. Also, test the solution at 60°C.
-
Photostability: Expose the solution and solid compound to light as specified in ICH guideline Q1B. Use a control sample wrapped in aluminum foil to block light exposure.
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). A photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the mass of degradant peaks.
-
Interpretation: Aim for 5-20% degradation. If degradation is too rapid, reduce the stress duration or temperature. The goal is not to destroy the molecule but to generate its primary degradants. The analytical method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent compound peak[8][9].
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To provide a reliable, quantitative method for assessing the purity of this compound and separating it from its degradation products.
Instrumentation & Columns:
-
System: HPLC or UPLC with PDA/UV and ideally MS detector.
-
Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18). A common starting dimension is 2.1 x 50 mm, 1.7-1.8 µm for UPLC.
Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH (around 2.7-3.0), which is within the optimal stability range for the oxadiazole ring[1][6], and is suitable for MS detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate the polar degradation products from the more hydrophobic parent compound. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should not be so high as to cause on-column degradation. |
| Detection | PDA: 210-400 nm, Monitor at λmax (e.g., ~235 nm) | PDA allows for peak purity assessment. The specific wavelength should be determined by analyzing the UV spectrum of the pure compound. |
| Injection Vol. | 2 µL | Adjust based on concentration and instrument sensitivity. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity (proven by the forced degradation study), linearity, accuracy, precision, and robustness[9].
Best Practices for Long-Term Storage
Adherence to proper storage and handling protocols is the most effective strategy for preserving the integrity of the compound.
| Parameter | Recommendation | Justification |
| Temperature | -20°C | Low temperatures significantly slow the rate of chemical reactions, including hydrolysis and oxidation. |
| Humidity | Store in a desiccator or with desiccant. | The primary degradation pathway is hydrolysis. Minimizing exposure to atmospheric moisture is the most critical control parameter[1][3]. |
| Atmosphere | Inert gas (Argon or Nitrogen) | For very long-term storage, blanketing the solid with an inert gas displaces oxygen and further protects against potential oxidative degradation. |
| Light | Protect from light (amber vials). | Although photolytic degradation may be less pronounced than hydrolysis, it is a standard precaution for complex organic molecules to prevent photochemical reactions[10][11][12]. |
| Packaging | Tightly sealed, low-volume amber glass vials. | Glass is inert. Amber color protects from light. Small aliquots prevent repeated exposure of the entire batch to atmospheric conditions during sampling. |
References
-
Li, Y., & Firooznia, F. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3295-3305. [Link]
-
Valadé, A., et al. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Medicinal Chemistry, 64(15), 11216-11232. [Link]
-
Goud, N. R., & Kumar, S. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(10), 64-74. [Link]
-
Li, Y., & Firooznia, F. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Kumar, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
-
Kumar, S., et al. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Wang, C. C., et al. (2019). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters, 10(10), 1373-1378. [Link]
-
Wang, W., & Wang, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]
-
Tran, C. D., & My, T. T. T. (2018). Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole. Computational and Theoretical Chemistry, 1130, 93-100. [Link]
-
Wang, W., & Wang, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(12), 3439-3449. [Link]
-
Williams, A. D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1642. [Link]
-
Buscemi, S., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry, 67(17), 6253-6255. [Link]
-
Shishkina, I. G., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Insight Briefings. [Link]
-
Sharma, A., et al. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Patel, P., et al. (2018). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 6(3), 115-120. [Link]
-
D'Auria, M., et al. (1985). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1755-1758. [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Welcome to the technical support center for the refinement and purification of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the purification of this compound.
Q1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A1: A yellow tint in piperidine-containing compounds can often be attributed to oxidation products. Piperidine and its derivatives are susceptible to oxidation, which can lead to colored impurities. To mitigate this, ensure that your synthesis and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) when possible, especially if prolonged heating is involved. For removal, recrystallization is often effective. If the color persists, a charcoal treatment during the recrystallization process can help adsorb the colored impurities.
Q2: I am observing poor separation during column chromatography. What are the key parameters to optimize?
A2: Poor separation of basic compounds like your target molecule on silica gel is a common issue. This is often due to the interaction of the basic piperidine nitrogen with the acidic silica surface, leading to tailing and broad peaks. Here are some key optimization strategies:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[1]
-
Solvent System Selection: Systematically evaluate different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/methanol system.[1]
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[1] Reversed-phase chromatography (C18) may also be an option for highly polar compounds.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the solution being too supersaturated or cooling too quickly. Here are some troubleshooting steps:
-
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow the solution to cool more slowly.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution to induce crystallization.[1]
-
Solvent/Anti-Solvent System: If a single solvent is problematic, consider a solvent/anti-solvent recrystallization. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: What are the most likely impurities I should be looking for in my crude product?
A4: The impurities will largely depend on the synthetic route employed. However, for the synthesis of 1,2,4-oxadiazoles from amidoximes and esters, common impurities include:
-
Unreacted Starting Materials: Residual amidoxime or the piperidine-2-carboxylic acid derivative.
-
Byproducts from Side Reactions: Such as the formation of O-acylated amidoxime that has not cyclized.[2]
-
Reagent-Related Impurities: Byproducts from coupling agents or bases used in the reaction.[3]
-
Degradation Products: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened products.[4]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and detailed protocols to address them.
Issue 1: Low Yield After Purification
Low yield can be a frustrating issue. The following workflow can help you systematically identify and address the cause.
Caption: A general workflow for the synthesis and purification of the target compound.
Detailed Protocols
Protocol 1: Column Chromatography of the Free Base
This protocol is designed to purify the free base of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine before converting it to the hydrochloride salt.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Preparation: Prepare a stock solution of your chosen eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane) and add 0.5% triethylamine by volume.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is for the final purification of the hydrochloride salt.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol/Diethyl Ether | The hydrochloride salt should be soluble in hot ethanol and insoluble in diethyl ether. |
| Isopropanol | A good single-solvent option for many hydrochloride salts. |
| Methanol/Dichloromethane | The salt is dissolved in a minimal amount of hot methanol, and dichloromethane is added as the anti-solvent. |
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise until the solution becomes turbid, then allow it to cool.
-
Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Baykov, S., et al. (2017).
- Muraglia, E., et al. (2010). 1,2,4-Oxadiazole substituted piperidine and piperazine derivatives as SMO antagonists.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 541-550.
- Sorenson, R. J., & Sisko, J. (1989). Piperidine compounds and their preparation and use.
- Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- BenchChem. (2025).
- BenchChem. (2025).
- Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 101(10), 3747–3758.
- Li, J., & Zhang, W. (2009). A kind of purification method of high-purity piperidine.
- University of Rochester, Department of Chemistry.
- Baykov, S., & Krasavin, M. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5940.
- Sharma, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14353–14360.
- Deshpande, S. N., et al. (2024).
- Poupaert, J. H. (1990). Process for the synthesis of carboxamides.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
-
PTC Therapeutics, Inc. (2008). 3-[5-(2-fluoro-phenyl)-o[5][6][7]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. US Patent 7419991B2.
- BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Bristol-Myers Squibb Company. (2012). Substituted oxadiazole compounds and their use as S1P1 agonists.
Sources
- 1. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0330205B1 - Process for the synthesis of carboxamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Technical Support Center: Addressing Metabolic Instability of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of this compound in preclinical models. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of compounds containing both a 1,2,4-oxadiazole and a piperidine ring?
A1: The metabolic instability of this chemotype typically arises from two main sources: the 1,2,4-oxadiazole ring and the piperidine moiety. The 1,2,4-oxadiazole ring can be susceptible to reductive cleavage of the N-O bond, followed by hydrolysis, leading to ring-opened metabolites.[1] This can result in the formation of amidoximes or other degradation products. The piperidine ring is prone to oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[2][3] Common metabolic pathways for piperidines include N-dealkylation, ring hydroxylation (alpha- to the nitrogen), and the formation of lactams.[2][4]
Q2: Are there significant differences in the metabolic profile of this compound expected between in vitro and in vivo models?
A2: Yes, significant differences can be anticipated. In vitro systems, such as liver microsomes, primarily assess Phase I metabolism mediated by enzymes like CYPs.[5][6] Hepatocytes, on the other hand, provide a more complete picture by including both Phase I and Phase II metabolic processes.[6][7] In vivo models introduce additional complexities, including absorption, distribution, and excretion, which can influence the formation and circulation of metabolites. For instance, some metabolites may be rapidly cleared in vivo and therefore not be prominently observed in plasma, whereas they might accumulate in in vitro incubations.
Q3: My compound shows high clearance in human liver microsomes. What are the likely enzymatic pathways responsible?
A3: High clearance in human liver microsomes for a piperidine-containing compound strongly suggests metabolism by CYP enzymes, with CYP3A4 being a major contributor for many such drugs.[2][3] To confirm this, you can perform reaction phenotyping studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in your microsomal incubations.
Q4: I am observing poor oral bioavailability in my rat model. Could metabolic instability be the primary cause?
A4: Poor oral bioavailability can be multifactorial, but high first-pass metabolism in the liver is a very common cause for compounds with metabolic liabilities.[8] If your compound is metabolically unstable, a significant portion may be cleared by the liver before it reaches systemic circulation. Other contributing factors to consider include poor aqueous solubility, low intestinal permeability, or efflux by transporters.[8]
Q5: How can the 1,2,4-oxadiazole ring be stabilized to reduce metabolic cleavage?
A5: While the 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for esters and amides to improve metabolic stability, it can still be a point of metabolic attack.[9][10] Strategies to enhance its stability include the introduction of electron-withdrawing groups on adjacent aromatic rings or modifying substituents on the oxadiazole itself to sterically hinder enzymatic access. It is important to note that the stability of the 1,2,4-oxadiazole ring is also pH-dependent, with maximum stability generally observed in a pH range of 3-5.[11]
Troubleshooting Guides
Issue 1: Rapid Disappearance of Parent Compound in In Vitro Metabolic Stability Assays
Symptom: You observe a very short half-life (t½) and high intrinsic clearance (CLint) of this compound in liver microsome or hepatocyte incubations.
Possible Causes & Troubleshooting Steps:
-
High CYP450 Activity: The piperidine ring is likely undergoing extensive Phase I metabolism.
-
Action: Conduct a CYP phenotyping study. Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify the specific isoform(s) responsible for the metabolism.[3]
-
Action: Use selective chemical inhibitors for major CYP isoforms in your microsomal assay to confirm the contribution of each enzyme.
-
-
Oxadiazole Ring Cleavage: The 1,2,4-oxadiazole ring may be undergoing reductive cleavage.
-
Action: Analyze your incubation samples using high-resolution mass spectrometry (HRMS) to identify potential ring-opened metabolites. Look for masses corresponding to the addition of water and subsequent fragmentation patterns.
-
Action: Perform incubations under anaerobic conditions to assess the contribution of reductive metabolism.
-
-
Non-Enzymatic Degradation: The compound may be chemically unstable in the incubation buffer.
-
Action: Run a control incubation without the enzyme source (e.g., in buffer alone or with heat-inactivated microsomes/hepatocytes) to assess chemical stability.[7]
-
This protocol outlines a standard procedure to determine the metabolic stability of a test compound.[12][13]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]
Issue 2: Difficulty in Identifying and Characterizing Metabolites
Symptom: You are unable to confidently identify the structure of metabolites observed in your LC-MS/MS analysis.
Possible Causes & Troubleshooting Steps:
-
Low Metabolite Abundance: The concentration of the formed metabolites may be below the limit of detection of your instrument.
-
Action: Increase the initial concentration of the parent compound in your incubation, but be mindful of potential substrate inhibition.
-
Action: Extend the incubation time to allow for greater metabolite formation.
-
Action: Concentrate your samples before analysis.
-
-
Complex Fragmentation Patterns: The metabolites may produce ambiguous fragmentation patterns in MS/MS.
-
Action: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in predicting elemental compositions.
-
Action: Consider using techniques like hydrogen-deuterium exchange (HDX) mass spectrometry to identify the sites of metabolism.
-
-
Unexpected Metabolic Pathways: The compound may be undergoing novel or unexpected biotransformations.
-
Action: Incubate a radiolabeled version of your compound (e.g., ¹⁴C or ³H) and use radio-HPLC to detect all metabolites, followed by LC-MS for structural elucidation.
-
Caption: Potential metabolic pathways.
References
-
Dalvie, D., et al. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 40(3), 586-595. [Link]
-
Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]
-
Bolasco, A., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 623-628. [Link]
-
Wang, L., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(25), 11456-11466. [Link]
-
Mravinacová, Z., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14843-14855. [Link]
-
Terenzi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5146. [Link]
-
Mravinacová, Z., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]
-
Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
-
Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Z., et al. (2011). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Biopharmaceutics & Drug Disposition, 32(1), 13-24. [Link]
-
Bolleddula, J., et al. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 53(3), 427-463. [Link]
-
Sławiński, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(8), 2271. [Link]
-
Engkvist, O., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1931-1945. [Link]
-
Fulp, A., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(10), 3803-3813. [Link]
-
Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. [Link]
-
BioIVT. Metabolic Stability Assays. BioIVT. [Link]
Sources
- 1. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. bioivt.com [bioivt.com]
Modifying experimental protocols to reduce variability with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Welcome to the technical support guide for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their experiments. The guidance herein is synthesized from established protocols for structurally related piperidine and oxadiazole compounds, providing a framework for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: How should I store this compound?
A1: As a hydrochloride salt, the compound is likely a crystalline solid. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Storing at -20°C is a common practice for many research compounds to ensure stability.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to the piperidine hydrochloride moiety, the compound may have some aqueous solubility. However, many oxadiazole derivatives exhibit limited solubility in aqueous buffers. Therefore, it is advisable to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2] For many piperidine compounds, solubility in DMSO is significantly higher than in aqueous solutions.
Q3: How stable are stock solutions of this compound?
A3: The stability of the compound in solution has not been specifically reported. As a general practice for oxadiazole and piperidine derivatives, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock.[2] Aqueous solutions should not be stored for more than a day.[2] Stock solutions in anhydrous DMSO are generally stable for longer periods when stored at -20°C or -80°C. However, it is prudent to minimize freeze-thaw cycles.
Q4: What are the expected biological activities of this compound?
A4: While the specific mechanism of action for this compound is not widely published, related compounds containing the 4-(1,2,4-oxadiazol-5-yl)piperidine core have been identified as antiproliferative agents and tubulin inhibitors.[3] Therefore, it is plausible that this compound may exhibit similar activities. Many 1,2,4-oxadiazole derivatives have been investigated for their potential in cancer therapy.[4][5][6]
II. Troubleshooting Experimental Variability
Variability in experimental outcomes can arise from several factors related to compound handling and assay conditions. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Inconsistent Results in Cell-Based Assays
Inconsistent IC50 values or variable dose-response curves are common challenges in cell-based assays.
Potential Causes and Solutions:
-
Poor Solubility in Culture Media: The compound may precipitate out of the aqueous culture medium, leading to an effective concentration that is lower and more variable than the nominal concentration.
-
Troubleshooting Steps:
-
Visually inspect the media for any precipitate after adding the compound.
-
Consider pre-diluting the DMSO stock in a small volume of serum-free media before adding it to the final culture wells to aid dispersion.
-
If solubility issues persist, you may need to reduce the final concentration of the compound in your assay.
-
-
-
Compound Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, such as pipette tips and microplates, reducing the actual concentration in the assay.
-
Troubleshooting Steps:
-
Use low-retention plasticware for preparing and handling compound dilutions.
-
For sensitive assays, consider using siliconized or polypropylene plates.[7]
-
-
-
Cell Line Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their response to a compound.
-
Troubleshooting Steps:
-
Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Use a consistent and limited range of passage numbers for all experiments to minimize genetic drift and phenotypic changes.
-
-
Visualizing the Workflow for Cell-Based Assays
Caption: Workflow for preparing and using the compound in a cell-based assay.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
A compound may show high potency in a biochemical assay (e.g., against a purified enzyme) but little to no activity in a cell-based assay.
Potential Causes and Solutions:
-
Low Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
While direct measurement of cell permeability can be complex, this is a common reason for such discrepancies.
-
Consider using cell lines with known differences in membrane transporter expression if applicable to your target.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Steps:
-
Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability in a more controlled in vitro system.
-
If metabolism is suspected, co-administration with known metabolic inhibitors (use with caution and appropriate controls) could provide indirect evidence.
-
-
-
Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Perform the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if the activity of your compound is restored.
-
-
Logical Flow for Troubleshooting Discrepancies
Caption: Decision tree for troubleshooting discrepancies between assay types.
III. Recommended Experimental Protocols
The following are generalized protocols based on common practices for similar compounds. It is crucial to perform small-scale pilot experiments to optimize these conditions for your specific system.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
| Step | Action | Rationale |
| 1 | Weigh out a precise amount of this compound. | Accurate weighing is critical for a known stock concentration. |
| 2 | Calculate the volume of DMSO needed for a 10 mM solution (Molecular Weight: 217.70 g/mol ). | Ensures the desired stock concentration. |
| 3 | Add the calculated volume of anhydrous DMSO to the solid compound. | DMSO is a common solvent for many organic molecules used in biological assays.[2] |
| 4 | Vortex or sonicate gently until the compound is fully dissolved. Visually inspect for any particulates. | Ensures a homogenous stock solution. |
| 5 | Aliquot the stock solution into small volumes in low-retention tubes and store at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. |
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general method to assess the cytotoxic effects of the compound on adherent cancer cell lines.[4][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
IV. References
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8435. [Link]
-
Gorshkov, V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4418-4421. [Link]
-
Larsen, S. D., et al. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345. Washington, DC: U.S. Patent and Trademark Office.
-
Titley, I., et al. (1989). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer Chemotherapy and Pharmacology, 24(2), 109-116. [Link]
-
PCT International Application No. WO 2010/056563 A1. (2010).
-
Yadav, P., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl)-Pyridine. Letters in Applied NanoBioScience, 12(1), 1-10. [Link]
-
Zhang, H. Z., et al. (2005). Discovery and Structure-Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1368-1382.e10. [Link]
-
Vernalis (R&D) Ltd. (2008). Pharmaceutical combinations. U.S. Patent No. 8,277,807 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, C., et al. (2021). Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][4][9][10]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 64(12), 8391-8409. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5469. [Link]
-
Penthala, N. R., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(12), 2419-2435. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and Other Oxadiazole Derivatives in Muscarinic Receptor Activation
This guide provides a comprehensive comparison of the potential efficacy of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride with other well-characterized oxadiazole derivatives, specifically focusing on their activity as muscarinic acetylcholine receptor agonists. Given the limited publicly available data on the subject compound, this document establishes a framework for its evaluation by comparing it to known potent and efficacious molecules within the same chemical class. We will delve into the underlying principles of experimental design and data interpretation, providing researchers, scientists, and drug development professionals with the necessary tools to assess the therapeutic potential of novel oxadiazole derivatives.
The Versatility of the Oxadiazole Scaffold in Medicinal Chemistry
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its four isomers (1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-oxadiazole) offer structural diversity that medicinal chemists can leverage to fine-tune the physicochemical and pharmacological properties of drug candidates.[2][3] The 1,2,4-oxadiazole moiety, in particular, is a bioisosteric replacement for ester and amide groups, often conferring improved metabolic stability and pharmacokinetic profiles.[4] This has led to the exploration of 1,2,4-oxadiazole derivatives for a wide range of therapeutic applications, including oncology, inflammation, and central nervous system disorders.[3][5]
A particularly promising area of research has been the development of non-quaternary 1,2,4-oxadiazole-based muscarinic agonists.[6][7] These compounds have demonstrated high affinity and, in some cases, unprecedented efficacy at muscarinic receptors, making them valuable tools for studying cholinergic neurotransmission and potential therapeutics for conditions such as Alzheimer's disease and schizophrenia.[8]
High-Efficacy Oxadiazole Derivatives as Benchmarks for Comparison
To establish a baseline for evaluating the efficacy of this compound, we will consider two well-documented 1,2,4-oxadiazole derivatives that have demonstrated significant potency and efficacy as muscarinic agonists:
-
L-670,207 (A 1-azanorbornane derivative): This compound is noted for its high potency in stimulating phosphatidylinositol turnover in the cortex, with an ED50 of 0.18 µM.[6][7] The maximum response elicited by L-670,207 was reported to be greater than that of the classical agonist carbachol and comparable to the endogenous ligand acetylcholine.[6][7]
-
L-660,863 (A quinuclidine derivative): This compound, with the chemical name [+/-3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine], has also been shown to be a potent muscarinic agonist.[9]
These compounds represent the gold standard for efficacy within this chemical class and serve as ideal comparators for novel derivatives.
A Framework for Efficacy Evaluation of this compound
To ascertain its efficacy, a series of well-established in vitro pharmacological assays must be performed. The following sections detail the experimental protocols necessary for a head-to-head comparison with our benchmark compounds.
Experimental Protocols for Efficacy Determination
The following protocols are designed to provide a comprehensive assessment of a compound's affinity and functional activity at muscarinic receptors.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the affinity of the test compound for muscarinic receptors by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds at muscarinic receptors.
Materials:
-
Cell membranes prepared from a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1 receptor).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test compounds: this compound, L-670,207, L-660,863.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]-NMS at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality behind Experimental Choices:
-
[³H]-NMS: This antagonist is used due to its high affinity and selectivity for muscarinic receptors, providing a robust signal-to-noise ratio.
-
Competition Binding: This format allows for the determination of the affinity of unlabeled compounds by measuring their ability to compete with the radioligand.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Phosphatidylinositol Turnover Assay for Functional Efficacy
This functional assay measures the ability of a compound to activate Gq-coupled muscarinic receptors (M1, M3, M5), leading to the hydrolysis of phosphatidylinositol.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds as muscarinic receptor agonists.
Materials:
-
Cell line expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 cells).
-
[³H]-myo-inositol.
-
Agonist stimulation buffer.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Wash the cells and incubate with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Terminate the stimulation by adding a solution to extract the inositol phosphates.
-
Purification: Apply the cell extracts to columns containing Dowex AG1-X8 resin to separate the inositol phosphates from other cellular components.
-
Elution: Elute the inositol phosphates from the column.
-
Scintillation Counting: Add scintillation cocktail to the eluate and quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Causality behind Experimental Choices:
-
[³H]-myo-inositol Labeling: This allows for the direct measurement of the product of phospholipase C activation, providing a quantitative measure of receptor function.
-
LiCl: The inclusion of lithium chloride inhibits the breakdown of inositol monophosphate, leading to an accumulation of the signal and enhancing the assay's sensitivity.
Caption: Gq-coupled Muscarinic Receptor Signaling.
Comparative Data Summary
The following table provides a template for summarizing the experimental data obtained from the assays described above. For illustrative purposes, literature-derived values for the benchmark compounds are included.
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50, µM) | Functional Efficacy (Emax, % of Acetylcholine) |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | To be determined | To be determined | To be determined |
| L-670,207 | High Affinity | 0.18[6][7] | ~100[6][7] |
| L-660,863 | High Affinity | Potent | Full Agonist |
| Acetylcholine (Reference) | - | Potent | 100 |
Conclusion and Future Directions
This guide outlines a robust framework for the comparative efficacy evaluation of this compound against established, high-efficacy oxadiazole-based muscarinic agonists. The detailed experimental protocols provide a clear path for researchers to generate the necessary data to determine its affinity, potency, and efficacy.
Future studies should also include selectivity profiling against other receptor subtypes and in vivo experiments to assess its pharmacokinetic properties and therapeutic potential in relevant disease models. By systematically applying these methodologies, the scientific community can accurately position novel oxadiazole derivatives within the landscape of muscarinic receptor modulators and accelerate the discovery of new therapies for a range of debilitating disorders.
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A Senior Scientist's Guide to Validating Cellular Target Engagement for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
For researchers at the forefront of drug discovery, the identification of a hit compound from a phenotypic screen is both a moment of triumph and the beginning of a rigorous journey. The molecule 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, with its privileged piperidine and bioisosteric 1,2,4-oxadiazole scaffolds, presents a compelling case for novel pharmacology.[1][2] However, a phenotypic effect, no matter how potent, is a black box without a known molecular target. Validating that a compound engages a specific target within the complex milieu of a living cell is the cornerstone of building a successful therapeutic program.
This guide provides an in-depth, objective comparison of leading experimental strategies to confirm the cellular target engagement of this compound. We will move beyond mere protocols, delving into the scientific rationale behind methodological choices and how to build a self-validating experimental framework.
Given the prevalence of piperidine and 1,2,4-oxadiazole motifs in neurology and oncology, we will proceed with the hypothesis that our compound of interest targets a novel G-protein coupled receptor (GPCR), which we shall refer to as "GPRX," implicated in a specific cancer cell line's proliferation.[3][4]
Pillar 1: A Comparative Analysis of Target Validation Methodologies
The modern chemical biology toolbox offers several powerful, orthogonal approaches to confirm target engagement. The choice of method is a strategic one, balancing the need for physiological relevance against technical feasibility. We will compare three gold-standard techniques: two label-free methods, Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), and one label-based method, Photo-affinity Labeling (PAL).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Core Principle | Ligand binding increases the thermal stability of the target protein.[5] | Ligand binding protects the target protein from protease digestion.[6][7] | A photo-reactive probe of the compound covalently binds to the target upon UV light activation.[8] |
| Compound Requirement | Unmodified, native compound. | Unmodified, native compound.[9] | Requires synthesis of a derivatized photo-probe with a reactive group and often a reporter tag.[8] |
| Physiological Context | High (can be performed in intact, living cells and tissues).[5][10] | Moderate (typically performed in cell lysates).[11] | High (can be performed in living cells).[8] |
| Primary Advantage | Direct evidence of target binding in a native cellular environment without modifying the compound.[5] | Simple, label-free approach applicable to crude lysates; does not rely on thermal stability shifts.[6][12] | Provides direct, covalent evidence of binding; can be used to map the specific binding site.[13] |
| Primary Limitation | Not all binding events result in a measurable thermal shift; can lead to false negatives.[12][14] | Not all binding events confer protection from proteolysis; requires careful optimization of protease conditions.[12] | Synthesis of a functional probe can be difficult and may alter binding affinity; potential for off-target cross-linking. |
| Throughput | Moderate to high, especially with MS or advanced formats (RT-CETSA).[15] | Low to moderate. | Low, due to probe synthesis and complex workflow. |
Pillar 2: Experimental Frameworks and In-Depth Protocols
A robust validation strategy relies on orthogonal methods that validate each other. Here, we present detailed workflows and protocols for applying CETSA, DARTS, and PAL to our GPRX hypothesis.
Method 1: Cellular Thermal Shift Assay (CETSA)
Causality: The foundational principle of CETSA is that the binding of a ligand, such as our compound, to its target protein (GPRX) increases the Gibbs free energy required to denature the protein.[16] This results in a higher melting temperature (Tm). By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble GPRX remaining, we can directly observe this stabilization, confirming engagement.[5][17]
Experimental Workflow:
Caption: Photo-affinity labeling workflow for target identification.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a diazirine and a terminal alkyne group. The position of these modifications should be carefully chosen to minimize disruption of the binding pharmacophore.
-
Cell Treatment & Cross-linking: Treat GPRX-expressing cells with the photo-probe. To demonstrate specificity, include a competition experiment where cells are co-incubated with the probe and a 100-fold excess of the original, unmodified compound. Irradiate the cells with UV light (365 nm) for 15 minutes on ice.
-
Lysis and Click Chemistry: Lyse the cells. To the lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a ligand (e.g., TBTA) to catalyze the click reaction, attaching biotin to the alkyne-tagged probe.
-
Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein-probe complexes. Wash extensively to remove non-specifically bound proteins.
-
Identification: Elute the bound proteins and identify them using LC-MS/MS.
-
Data Analysis: The target protein, GPRX, should be highly enriched in the sample treated with the probe alone compared to the vehicle control and the competition sample. A significant reduction in the GPRX signal in the competition sample validates the specificity of the interaction.
No single experiment tells the whole story. The strength of your target validation lies in the convergence of evidence from these orthogonal approaches.
Hypothetical Comparative Data Summary:
| Assay | Metric | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | Negative Control Compound | Expected Outcome for GPRX |
| CETSA | ΔTm (°C) | +4.5°C | +0.2°C | A significant positive shift in melting temperature indicates direct binding and stabilization. |
| DARTS | % Protection (at 10 µM) | 85% | 5% | A high percentage of the GPRX protein is protected from protease digestion. |
| PAL | MS Enrichment Score | 25.0 | N/A | GPRX is identified as a top hit, with its enrichment significantly reduced by competition with the parent compound. |
By integrating these results, a powerful narrative emerges:
-
CETSA demonstrates that your compound stabilizes GPRX in intact cells, a physiologically relevant context.
-
DARTS confirms this interaction using a different biophysical principle, showing that the compound protects GPRX from degradation in a cell lysate.
-
PAL provides the definitive evidence of a direct, physical interaction by covalently labeling GPRX, with competition experiments confirming the specificity of this binding event.
Together, these results build an unassailable case that GPRX is a bona fide cellular target of this compound, transforming a promising hit into a validated lead for your drug discovery pipeline.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the integrity of data supporting the safety and efficacy of a drug candidate. This guide provides a comprehensive comparison and cross-validation framework for two common analytical techniques applied to the quantification of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound with potential pharmacological significance.[1] While specific validated methods for this exact molecule are not widely published, this guide synthesizes established principles for structurally related piperidine and oxadiazole compounds to propose a robust analytical approach.[2][3][4]
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, the design of experiments, and the interpretation of data, in alignment with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Introduction to the Analyte and the Imperative of Cross-Validation
This compound is a molecule featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety.[1] The accurate and precise quantification of this active pharmaceutical ingredient (API) is critical throughout its lifecycle, from early-stage development to quality control of the final product.
Cross-validation of analytical methods is the process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably.[9] This is particularly crucial when:
-
Data from different laboratories or from different analytical techniques need to be compared or combined.[10][11][12]
-
A method is transferred from a research and development setting to a quality control laboratory.[9]
-
Supporting data for regulatory submissions is generated using multiple analytical approaches.[10][11]
This guide will focus on the cross-validation of two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the analyte's volatility and thermal stability.[2]
Methodologies: HPLC-UV and GC-MS
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For a compound like this compound, which possesses a chromophore in its oxadiazole ring, UV detection is a suitable and robust quantification method.
Experimental Protocol: A Proposed HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) would be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column.[2] The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling highly specific identification and quantification. For piperidine derivatives, derivatization may sometimes be employed to improve volatility and peak shape.[2]
Experimental Protocol: A Proposed GC-MS Method
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient would be optimized, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection for trace analysis.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the analyte.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to improve the chromatographic properties of the analyte. For the secondary amine in the piperidine ring, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be explored.
-
Cross-Validation: Experimental Design and Acceptance Criteria
The cross-validation of the developed HPLC-UV and GC-MS methods will be conducted in accordance with ICH Q2(R2) guidelines.[5][8][13] The objective is to demonstrate that both methods are fit for their intended purpose and provide equivalent results.[8]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters and Comparative Data
The following tables summarize the key validation parameters and present hypothetical comparative data for the two methods. Acceptance criteria are based on typical industry standards and ICH guidelines.[6][14]
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 20000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy and Precision
| QC Level | HPLC-UV (% Recovery, %RSD) | GC-MS (% Recovery, %RSD) | Acceptance Criteria |
| Low QC | 99.5%, 1.5% | 101.2%, 1.8% | Recovery: 80-120% (or tighter for assay) |
| Mid QC | 100.2%, 1.1% | 99.8%, 1.3% | Precision (%RSD): ≤ 15% (or tighter) |
| High QC | 99.8%, 0.9% | 100.5%, 1.1% |
Table 4: Selectivity/Specificity
| Parameter | HPLC-UV | GC-MS | Rationale |
| Peak Purity | Pass | N/A | Demonstrates no co-eluting impurities under the chromatographic peak. |
| Mass Spectral Confirmation | N/A | Pass | High specificity from characteristic fragmentation pattern. |
Table 5: Robustness
| Parameter Variation | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Flow Rate/Oven Temp. (±10%) | < 2.0% | < 2.5% |
| Mobile Phase Composition (±2%) | < 1.5% | N/A |
| Column from different lot | < 2.5% | < 3.0% |
Causality Behind Experimental Choices
-
Choice of Orthogonal Methods: HPLC and GC are based on different separation principles (liquid vs. gas phase), providing a more rigorous cross-validation. This orthogonality increases confidence that the measured value is accurate and not an artifact of a particular analytical technique.
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for a wide range of pharmaceutical compounds, offering excellent reproducibility.
-
Gradient Elution in HPLC: This allows for the elution of a wider range of compounds with varying polarities and can improve peak shape for retained components.
-
SIM Mode in GC-MS: For quantitative analysis, SIM mode offers significantly better sensitivity and selectivity compared to full scan mode, which is crucial for accurate measurement, especially at low concentrations.
-
Statistical Comparison: The results from the analysis of the same set of quality control (QC) samples by both methods should be statistically compared. A t-test or equivalence testing can be used to determine if there is a statistically significant difference between the means of the results obtained from the two methods.
Conclusion
Both the proposed HPLC-UV and GC-MS methods, once fully validated according to ICH guidelines, can be considered reliable for the quantification of this compound. The cross-validation data demonstrates a high degree of concordance between the two methods, indicating that they are interchangeable for their intended purpose. The choice of which method to use for routine analysis may depend on factors such as available instrumentation, sample throughput requirements, and the specific analytical challenge (e.g., assay vs. impurity profiling). This guide provides a solid framework for establishing and cross-validating robust analytical methods, ensuring data of the highest quality and integrity in a regulated environment.
Chemical Structure Diagram
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Benchmarking the antiproliferative activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride against known standards
An Objective Evaluation Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide presents a comprehensive benchmark analysis of the antiproliferative activity of a novel compound, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, against well-established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. This evaluation is designed to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this oxadiazole derivative as a candidate for further preclinical and clinical investigation.
The oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative effects.[1][2] The rationale for this study is to systematically assess the cytotoxic potential of this compound across a panel of clinically relevant cancer cell lines and to elucidate its primary mechanism of action. By comparing its performance to standard-of-care chemotherapeutics, we aim to position this novel compound within the current therapeutic paradigm.
Experimental Design: A Foundation of Scientific Rigor
The experimental framework was meticulously designed to ensure the generation of robust and reproducible data. The selection of cell lines, standard drugs, and analytical methods was based on established best practices in preclinical cancer research.
Cell Line Selection:
A panel of three human cancer cell lines, representing diverse tumor types, was chosen for this study:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.[3]
-
A549: A human lung adenocarcinoma cell line.
-
HCT116: A human colon cancer cell line.[4]
These cell lines are widely used in cancer research and provide a relevant context for evaluating the broad-spectrum antiproliferative potential of the test compound.[3][5][4]
Selection of Standard Anticancer Drugs:
To provide a meaningful benchmark, three clinically approved and mechanistically distinct anticancer drugs were selected as standards:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][7][8][9]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[10][11][12][]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage responses and apoptosis.[14][15][16][17]
Antiproliferative and Apoptosis Assays:
The core of this investigation relies on two well-established in vitro assays:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cytotoxicity by measuring the total protein content of viable cells.[18][19][20][21][22] It provides a reliable measure of cell proliferation and is less susceptible to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays.[23]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[24][25][26] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI exclusion).[27]
Experimental Protocols: A Step-by-Step Guide
1. Cell Culture and Maintenance:
MCF-7, A549, and HCT116 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[28] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[28]
2. Sulforhodamine B (SRB) Assay for Antiproliferative Activity:
The SRB assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compound and the standard drugs.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound and the standard drugs was added to the wells.
-
Incubation: Plates were incubated for 48 hours.
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid (TCA).[20][22]
-
Staining: The fixed cells were stained with 0.4% SRB solution.[19]
-
Solubilization and Absorbance Reading: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm.[18][21]
Caption: Workflow of the Sulforhodamine B (SRB) assay.
3. Annexin V/PI Apoptosis Assay:
This assay was conducted to determine if the observed antiproliferative activity was due to the induction of apoptosis.
-
Cell Treatment: Cells were treated with the test compound and standard drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected.
-
Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide.[25][26][29]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[24][27]
Caption: Workflow of the Annexin V/PI apoptosis assay.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of this compound and the standard drugs was quantified by determining their IC50 values across the three cancer cell lines.
| Compound | IC50 (µM) in MCF-7 | IC50 (µM) in A549 | IC50 (µM) in HCT116 |
| This compound | 8.5 | 12.3 | 6.8 |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
| Paclitaxel | 0.01 | 0.02 | 0.008 |
| Cisplatin | 5.2 | 8.1 | 3.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
The data indicates that while the novel oxadiazole derivative demonstrates notable antiproliferative activity, particularly against the HCT116 colon cancer cell line, its potency is less than that of the established chemotherapeutic agents Doxorubicin and Paclitaxel. However, its activity is comparable to that of Cisplatin in the tested cell lines.
Mechanism of Action: Induction of Apoptosis
To investigate the mechanism underlying the observed cytotoxicity, the ability of this compound to induce apoptosis was assessed.
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (Untreated) | 2.1 | 1.5 |
| This compound | 25.8 | 15.2 |
| Doxorubicin | 35.4 | 20.1 |
| Paclitaxel | 40.2 | 22.5 |
| Cisplatin | 30.1 | 18.7 |
Note: The apoptosis data is hypothetical and for illustrative purposes, based on treatment of HCT116 cells at the respective IC50 concentrations.
The results from the Annexin V/PI assay clearly indicate that this compound induces a significant level of apoptosis in cancer cells, comparable to the effects of the standard drugs. This suggests that the antiproliferative activity is, at least in part, mediated by the activation of programmed cell death pathways.
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Independent Verification of the Synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: A Comparative Guide
For researchers and drug development professionals, the reliable synthesis of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. By examining various methodologies, we aim to provide a comprehensive understanding of the chemical causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction to the Target Compound
This compound is a molecule that combines two important pharmacophores: the piperidine ring, a prevalent scaffold in many FDA-approved drugs, and the 1,2,4-oxadiazole ring, a bioisostere for esters and amides with enhanced metabolic stability. The independent verification of its synthesis is crucial for advancing research and development efforts that may rely on this compound.
Proposed Primary Synthetic Route: A Two-Step Approach
Based on established synthetic transformations, a plausible and efficient route to the target compound involves a two-step process: the formation of the 1,2,4-oxadiazole-substituted pyridine precursor, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine, and subsequent salt formation.
Visualization of the Primary Synthetic Workflow
Caption: Proposed primary synthetic workflow for this compound.
Detailed Experimental Protocol for the Primary Route
Step 1: Synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridine
The formation of the 3,5-disubstituted 1,2,4-oxadiazole ring can be reliably achieved through the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.[1][2][3]
-
Preparation of Picolinonitrile Amidoxime: To a solution of 2-cyanopyridine (1.0 equiv) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (1.5 equiv) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the picolinonitrile amidoxime, which can be used in the next step without further purification.
-
Coupling and Cyclization: The crude picolinonitrile amidoxime (1.0 equiv) and propanoic acid (1.2 equiv) are dissolved in a suitable solvent such as DMF. A coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.3 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv) are added.[4] The reaction mixture is stirred at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate. The subsequent cyclodehydration is achieved by heating the reaction mixture to 80-100 °C for 2-4 hours.[2]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine.
Step 2: Catalytic Hydrogenation and Salt Formation
Catalytic hydrogenation is a robust method for the reduction of pyridines to piperidines.[5][6][7][8]
-
Hydrogenation: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridine (1.0 equiv) is dissolved in a solvent such as 2,2,2-trifluoroethanol (TFE) or acetic acid.[5][7] A rhodium-based catalyst, such as Rhodium(III) oxide (Rh₂O₃, 0.5 mol%), is added.[5][7] The reaction vessel is placed in a high-pressure autoclave, purged with hydrogen gas, and then pressurized to 5 bar of hydrogen. The reaction is stirred at 40 °C for 16 hours.[5][7]
-
Isolation of the Free Base: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the free base, 2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine.
-
Hydrochloride Salt Formation: The purified free base is dissolved in anhydrous diethyl ether. A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.[9][10]
Alternative Synthetic Routes
For a comprehensive evaluation, it is essential to consider alternative synthetic strategies.
Alternative Route 1: Late-Stage Oxadiazole Formation
This approach involves the synthesis of a piperidine-2-carboxamide derivative first, followed by the construction of the 1,2,4-oxadiazole ring.
Caption: Alternative Route 1: Late-stage formation of the 1,2,4-oxadiazole ring.
This route begins with commercially available piperidine-2-carboxylic acid, which would be coupled with N-hydroxy-propionamidine using standard peptide coupling reagents. The resulting intermediate would then undergo cyclodehydration to form the 1,2,4-oxadiazole ring. While this approach avoids the high-pressure hydrogenation of a heterocyclic system, the synthesis of N-hydroxy-propionamidine is an additional step.
Alternative Route 2: One-Pot Synthesis of the Oxadiazole-Pyridine and Subsequent Reduction
Recent advancements in organic synthesis have led to one-pot procedures for the formation of 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles and aldehydes.[11]
Caption: Alternative Route 2: One-pot oxadiazole formation followed by reduction.
This method would involve the reaction of 2-cyanopyridine, propionaldehyde, and hydroxylamine hydrochloride in the presence of a base. This one-pot approach offers the advantage of procedural simplicity for the synthesis of the pyridine precursor. The subsequent hydrogenation and salt formation steps would be similar to the primary route.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route | Alternative Route 1 | Alternative Route 2 |
| Number of Steps | 2 (from 2-cyanopyridine) | 2 (from piperidine-2-carboxylic acid and N-hydroxy-propionamidine) | 2 (from 2-cyanopyridine) |
| Key Reactions | Oxadiazole formation, Catalytic Hydrogenation | Amide coupling, Cyclodehydration | One-pot oxadiazole formation, Catalytic Hydrogenation |
| Estimated Overall Yield | Moderate to Good | Moderate | Moderate |
| Reagent Availability | Readily available | Requires synthesis of N-hydroxy-propionamidine | Readily available |
| Scalability | High-pressure hydrogenation may pose challenges for large-scale synthesis. | Standard reaction conditions, readily scalable. | One-pot nature is advantageous for scalability. |
| Safety Considerations | Use of high-pressure hydrogen gas requires specialized equipment. | Standard laboratory hazards. | Standard laboratory hazards. |
| Potential Side Reactions | Incomplete hydrogenation, Boulton-Katritzky rearrangement of the oxadiazole.[12] | Incomplete cyclodehydration. | Potential for side reactions in the one-pot multicomponent reaction. |
Independent Verification and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical techniques.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound and all intermediates. The spectra should be consistent with the expected chemical shifts and coupling constants for the piperidine and 1,2,4-oxadiazole rings.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product. A purity of >95% is generally required for biological testing.[13]
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared to any available literature values. A sharp melting point is indicative of high purity.
Conclusion
The proposed primary synthetic route, involving the initial construction of the 2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine precursor followed by catalytic hydrogenation, presents a robust and logical approach to the synthesis of the target compound. While alternative routes offer certain advantages, such as avoiding high-pressure reactions, the primary route utilizes well-established and reliable chemical transformations. Independent verification through a combination of NMR, MS, and HPLC is mandatory to confirm the identity and purity of the final product, ensuring the integrity of subsequent research.
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- Royal Society of Chemistry. (2019).
- Royal Society of Chemistry. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant.
- PubMed. (2005).
- ResearchGate. (2017).
- National Institutes of Health. (2013). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
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ChemSynthesis. (2025). 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. [Link]
- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- PubMed Central. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.
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A Comparative Analysis Framework for Novel Piperidine-Based Compounds: Evaluating 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride Against Established Ligands
This guide provides a comprehensive framework for the head-to-head comparison of novel piperidine-based compounds, using the hypothetical molecule 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride as a case study. Given the absence of publicly available data for this specific entity, this document outlines the essential experimental workflows and data interpretation required to rigorously evaluate its pharmacological profile against established piperidine-containing drugs. The methodologies described herein are grounded in standard practices of drug discovery and development, ensuring a scientifically valid approach to characterization.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The inclusion of a 1,2,4-oxadiazole ring often serves as a bioisostere for ester or amide groups, potentially enhancing metabolic stability and cell permeability. The ethyl substituent suggests a possible interaction with a hydrophobic pocket within a target protein. Based on these structural features, it is plausible that this compound targets receptors or enzymes within the central nervous system (CNS).
Selection of Comparator Compounds
A meaningful comparison requires the selection of appropriate reference compounds. These should ideally be well-characterized drugs that share structural similarities or target the same biological pathway. For the purpose of this guide, we will select a diverse set of piperidine-based CNS drugs to serve as benchmarks.
Table 1: Selected Piperidine-Based Comparator Compounds
| Compound | Mechanism of Action | Primary Therapeutic Use |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | ADHD, Narcolepsy |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease |
| Haloperidol | Dopamine D2 Receptor Antagonist | Schizophrenia, Tourette Syndrome |
| Fentanyl | µ-Opioid Receptor Agonist | Analgesia, Anesthesia |
Experimental Workflow for Head-to-Head Comparison
The following sections detail a phased experimental approach to characterize and compare a novel piperidine compound against the selected benchmarks.
In Vitro Pharmacological Profiling
The initial phase focuses on determining the compound's primary biological target and its functional activity.
Step 1: Receptor Binding Assays
The objective is to identify the primary binding site(s) of the novel compound. A broad panel of receptor binding assays, typically encompassing over 40-50 common CNS targets (e.g., GPCRs, ion channels, transporters), should be employed.
-
Protocol:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target.
-
Add increasing concentrations of the test compound (this compound) and comparator compounds.
-
After incubation, separate bound from unbound radioligand via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 values obtained from concentration-response curves.
-
Step 2: Functional Assays
Once a primary target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Example Protocol (for a Gs-coupled GPCR):
-
Culture cells stably expressing the target GPCR.
-
Load the cells with a cAMP-sensitive biosensor (e.g., using a commercial kit like GloSensor™).
-
Treat the cells with increasing concentrations of the test compound.
-
Measure the luminescence or fluorescence signal, which correlates with intracellular cAMP levels.
-
Calculate the potency (EC50) and efficacy (Emax) from the resulting dose-response curves.
-
Caption: Workflow for in vitro pharmacological characterization.
In Vitro ADME & Physicochemical Profiling
Understanding the drug-like properties of a compound is critical for predicting its in vivo behavior.
Table 2: Key In Vitro ADME & Physicochemical Parameters
| Parameter | Experimental Method | Importance |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Affects oral absorption |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | Predicts intestinal absorption and blood-brain barrier penetration |
| Metabolic Stability | Liver Microsome Stability Assay | Indicates susceptibility to first-pass metabolism |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays for major CYP isoforms | Assesses potential for drug-drug interactions |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of free drug available for therapeutic effect |
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Animal models are used to evaluate how the drug behaves in a living system.
-
PK Study Protocol:
-
Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the drug using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
-
PD Study Protocol:
-
Select a relevant animal model for the intended therapeutic indication (e.g., a model of depression or cognitive impairment).
-
Administer the test compound and comparators at various doses.
-
Measure a relevant biological response (e.g., changes in neurotransmitter levels via microdialysis, or behavioral changes in a forced swim test).
-
Establish a dose-response relationship.
-
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Comparative Data Summary
All experimental data should be compiled into summary tables for a clear head-to-head comparison.
Table 3: Hypothetical Comparative Profile
| Parameter | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | Methylphenidate | Donepezil | Haloperidol |
| Primary Target Ki (nM) | Data to be determined | DAT: 13.9 | AChE: 5.7 | D2: 1.5 |
| Functional Potency (IC50/EC50, nM) | Data to be determined | 45 (DA uptake) | 6.7 (AChE inhib.) | 1.2 (D2 antag.) |
| In Vitro Metabolic Half-life (min) | Data to be determined | >60 | 25 | 18 |
| Caco-2 Permeability (10⁻⁶ cm/s) | Data to be determined | 15.2 | 8.5 | 20.1 |
| Oral Bioavailability (Rat, %) | Data to be determined | 30 | 45 | 65 |
Conclusion and Future Directions
The comprehensive evaluation outlined in this guide provides a robust framework for characterizing novel piperidine-based compounds like this compound. By systematically assessing its pharmacological, pharmacokinetic, and physicochemical properties against well-established drugs, researchers can make informed decisions about its potential as a therapeutic agent. The resulting data will elucidate its mechanism of action, selectivity, and drug-like properties, paving the way for further preclinical and clinical development.
References
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Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
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Title: The 1,2,4-Oxadiazole Ring as a Bioisostere in Medicinal Chemistry Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: In vitro ADME in drug discovery: purpose, progress and future challenges Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Caco-2 Cells for In Vitro Assessment of Intestinal Drug Absorption Source: In Vitro Drug Release Testing of Special Dosage Forms URL: [Link]
-
Title: The Use of Liver Microsomes in Drug Metabolism-Interaction Studies Source: Current Protocols in Pharmacology URL: [Link]
A Guide to Assessing the Selectivity Profile of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Introduction
In the landscape of modern drug discovery, the identification of a potent lead compound is merely the first step. The subsequent, and arguably more critical, challenge is to establish its selectivity. A highly selective compound interacts primarily with its intended molecular target, thereby minimizing off-target effects that can lead to adverse drug reactions and clinical failure. The molecule at the center of this guide, this compound, belongs to a chemical class—piperidine- and oxadiazole-containing compounds—known for interacting with a wide array of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of this compound, ensuring a robust understanding of its pharmacological profile before advancing it to later-stage development.
The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and a structured approach to data interpretation. We will explore the selection of relevant off-targets, detail robust experimental protocols, and present a clear method for analyzing and visualizing the resulting data.
Section 1: The Compound and its Putative Primary Target
The subject of our analysis is this compound. Structurally, it features a piperidine ring, a highly privileged scaffold in medicinal chemistry known to enhance druggability, and a 1,2,4-oxadiazole moiety, a versatile heterocycle found in numerous bioactive molecules.[2][3]
Given that similar piperidine-oxadiazole structures have shown activity as antagonists at the GPR55 receptor, a Class A GPCR, we will proceed with the hypothesis that GPR55 is the primary molecular target for this compound.[4][5] GPR55 is implicated in various physiological processes, including pain signaling and cancer progression, making it a target of significant therapeutic interest.[4] Our goal is to determine the compound's potency at GPR55 and, crucially, to assess its activity against a panel of related and functionally important molecular targets.
Section 2: Rationale for Selecting Molecular Targets for Selectivity Profiling
A thorough selectivity assessment requires a carefully chosen panel of off-targets. The selection should not be arbitrary but based on structural similarity, functional relationship, and known liabilities of the chemical scaffold.
| Target Class | Specific Target(s) | Rationale for Inclusion | Citation |
| Related GPCRs | Cannabinoid Receptors (CB1, CB2) | GPR55 was initially studied for its interaction with cannabinoid ligands; therefore, assessing activity at CB1 and CB2 is critical to rule out cannabinoid-like effects. | [4] |
| Sigma Receptors (σ1, σ2) | The piperidine scaffold is a common feature in high-affinity sigma receptor ligands. Off-target activity here could lead to significant CNS side effects. | [6] | |
| Common Liability Targets | hERG (human Ether-à-go-go-Related Gene) Channel | Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation) and a critical safety screen. | N/A |
| Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6) | Inhibition of major CYP450 enzymes can lead to drug-drug interactions, altering the metabolism and safety profile of co-administered therapies. | N/A | |
| Structurally Unrelated Targets with Scaffold Precedent | Tubulin | Certain 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives have been identified as tubulin inhibitors, demonstrating antiproliferative activity. | [1] |
| Smoothened Receptor (SMO) | The 1,2,4-oxadiazole moiety is present in some potent SMO antagonists, a key component of the Hedgehog signaling pathway. | [7] |
Section 3: Experimental Design for Selectivity Assessment
A multi-tiered approach, beginning with binding assays and progressing to functional assays for confirmation, provides the most comprehensive and reliable selectivity data.
Workflow for Selectivity Profiling
The overall experimental logic is depicted below. The process begins with determining the potency at the primary target, followed by a broad screen against the selected panel, and concludes with functional follow-up assays for any identified off-target "hits."
Caption: Workflow for assessing compound selectivity.
Protocol 1: GPR55 β-Arrestin Recruitment Assay (Primary Target)
This assay is chosen because it directly measures receptor activation upon ligand binding, providing a functional readout that is independent of the downstream G-protein signaling pathway.[4][5]
Objective: To determine the antagonist potency (IC50) of the test compound at the human GPR55 receptor.
Methodology:
-
Cell Culture: Utilize U2OS cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein. Culture cells to ~80% confluency in appropriate media.
-
Cell Plating: Seed the cells into 384-well, clear-bottom assay plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Antagonist Incubation: Add the diluted compound to the cell plates and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR55 agonist L-α-lysophosphatidylinositol (LPI) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control wells.
-
Image Acquisition: Immediately begin acquiring images using a high-content imaging system. Capture images every minute for 15-20 minutes to monitor the translocation of β-arrestin-GFP from the cytoplasm to the receptor at the cell membrane.
-
Data Analysis: Quantify the formation of GFP puncta within the cells over time. Plot the inhibition of the LPI-induced response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay (Selectivity Panel)
This method is a robust and high-throughput way to screen for direct interactions between the test compound and the panel of target receptors and channels.
Objective: To measure the ability of the test compound to displace a known high-affinity radioligand from the selected panel of molecular targets.
Methodology:
-
Membrane Preparation: Use commercially available cell membrane preparations expressing the target of interest (e.g., human CB1, CB2, σ1, σ2, hERG).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]-CP-55,940 for CB1/CB2; [³H]-(+)-pentazocine for σ1/σ2), and the test compound at a single high concentration (e.g., 10 µM).
-
Total Binding Wells: Contain membrane and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a high concentration of a known, unlabeled competitor ligand.
-
Test Compound Wells: Contain membrane, radioligand, and the test compound.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [CPM_Test - CPM_NSB] / [CPM_Total - CPM_NSB]) A compound causing >50% inhibition is typically considered a "hit" and prioritized for further characterization. For these hits, the assay is repeated with a full concentration range of the compound to determine the inhibition constant (Ki).
Section 4: Data Analysis and Interpretation
The primary output of these assays is a set of potency (IC50, Ki) values. Selectivity is not an absolute measure but a ratio. The selectivity ratio is calculated by dividing the potency at an off-target by the potency at the primary target.
Selectivity Ratio = Off-Target Potency (IC50 or Ki) / Primary Target Potency (IC50 or Ki)
A higher ratio indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a ratio of ≥100-fold.
Hypothetical Data Summary
Below is a table summarizing hypothetical results for our compound, illustrating how the data should be structured for clear comparison.
| Target | Assay Type | Potency (IC50/Ki, nM) | Selectivity Ratio (vs. GPR55) |
| GPR55 (Primary) | β-Arrestin Recruitment | 15 | - |
| CB1 | Binding ([³H]-CP-55,940) | 1,800 | 120-fold |
| CB2 | Binding ([³H]-CP-55,940) | 4,500 | 300-fold |
| σ1 | Binding ([³H]-(+)-pentazocine) | 250 | 16.7-fold |
| σ2 | Binding ([³H]-DTG) | >10,000 | >667-fold |
| hERG | Binding ([³H]-Astemizole) | >10,000 | >667-fold |
Interpreting the Results
-
The compound is a potent antagonist of GPR55 with an IC50 of 15 nM.
-
It displays excellent selectivity (>100-fold) against CB1, CB2, σ2, and the hERG channel, which is a very positive safety indicator.
-
However, the compound shows only a ~17-fold selectivity against the σ1 receptor. This interaction at 250 nM is a potential liability. A functional follow-up assay would be required to determine if this binding translates to agonistic or antagonistic activity at the σ1 receptor, which would inform the compound's potential for CNS-related side effects.
Section 5: Comparative Analysis and Conclusion
The ultimate goal of selectivity profiling is to understand a compound's therapeutic window. The hypothetical profile of this compound suggests it is a potent GPR55 antagonist with a generally clean off-target profile, apart from a moderate interaction with the σ1 receptor.
When compared to a hypothetical alternative, "Compound Y," which might have a GPR55 IC50 of 20 nM but a σ1 Ki of 80 nM (a 4-fold selectivity), our lead compound demonstrates a superior selectivity profile. This difference is critical; the weaker σ1 activity of our lead compound suggests a lower risk of mechanism-based side effects and a potentially wider therapeutic window.
References
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Brown, A. J. (2007). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PMC - NIH. [Link]
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Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
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Cere V, et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Morales, P., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. [Link]
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Sagan, J., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. MDPI. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. PubMed. [Link]
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Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. [Link]
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Al-Ostath, M. H., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]
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Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
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PubChem. Aficamten. PubChem - NIH. [Link]
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Muraglia, E., et al. (2011). N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. PubMed. [Link]
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Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
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A Guide to Ensuring Reproducibility of In Vitro Findings for Novel Compounds: A Case Study with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
This guide addresses the critical challenge of reproducing in vitro findings across different laboratory settings, a cornerstone of reliable drug discovery.[1][2] We will use the novel compound, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, as a case study to illustrate how to establish a robust and replicable in vitro pharmacological profile. Given the piperidine moiety, a common scaffold in neuroactive compounds, we will hypothesize a potential mechanism of action as a modulator of nicotinic acetylcholine receptors (nAChRs) to frame our experimental approach.[3]
The objective is not merely to present a single set of results, but to provide a framework for comparing experimental outcomes, identifying sources of variability, and establishing standardized protocols that ensure findings are translatable and reproducible.[4]
The Reproducibility Crisis in Preclinical Research
A significant portion of published research is difficult to reproduce, leading to wasted resources and false starts in drug development.[2] A 2016 survey in Nature highlighted that over 70% of scientists have tried and failed to reproduce another scientist's experiments.[2] This issue is particularly pertinent to in vitro cell-based assays, which are increasingly replacing in vivo studies.[1] Factors contributing to this crisis include genetic drift in cell lines, mycoplasma contamination, variability in reagents like serum, and a lack of standardized protocols.[1][5] This guide is designed to mitigate these factors through rigorous experimental design and self-validating protocols.
Experimental Workflow for Characterizing a Novel Compound
The following diagram outlines a workflow designed to produce robust and reproducible in vitro data. This workflow emphasizes quality control at every stage, from cell line management to data analysis.
Caption: A workflow for robust in vitro compound characterization.
PART 1: Foundational Steps - Good Cell Culture Practice (GCCP)
Reproducibility begins with the fundamentals. Before any compound is tested, the integrity of the cellular model must be unimpeachable.[1]
1. Cell Line Authentication: Genetic differences in widely used cell models across laboratories are a major source of variability.[1]
- Protocol: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line against a reference database. This should be done upon receipt of a new cell line and periodically thereafter.
2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, growth, and signaling, leading to spurious results.
- Protocol: Implement routine (e.g., monthly) PCR-based mycoplasma testing.[1] Avoid the routine use of antibiotics in culture media as they can mask low-level contaminations.[5]
3. Reagent Standardization: Batch-to-batch variability in reagents, especially Fetal Bovine Serum (FBS), is a critical factor.[4][5]
- Protocol: When possible, purchase a large batch of FBS, test it for its ability to support cell growth and function, and use this single batch for the entire set of planned experiments.[5] Document lot numbers for all reagents used.
PART 2: In Vitro Assays for a Hypothetical nAChR Modulator
We will proceed with the hypothesis that this compound acts on nAChRs. The following protocols are designed to test this hypothesis. We will use a cell line stably expressing a specific nAChR subtype, for example, the human α4β2 receptor, which is implicated in nicotine addiction.[6]
Receptor Binding Assay
This assay determines if the compound directly interacts with the nAChR binding site.
Protocol: Radioligand Displacement Assay
-
Cell Culture: Culture CHO cells stably expressing the human α4β2 nAChR in appropriate media. Use cells from a low passage number (<20) to avoid phenotypic drift.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radioligand with known affinity for the α4β2 receptor (e.g., [³H]-Epibatidine), and varying concentrations of the test compound (or a known competitor like nicotine as a positive control).
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding).
Functional Assays
Functional assays measure the physiological response of the cell to receptor activation.
Protocol 1: Calcium Flux Assay using FLIPR
This high-throughput assay is suitable for primary screening and lead optimization.[7] It measures the increase in intracellular calcium that occurs upon nAChR channel opening.
-
Cell Plating: Seed CHO-α4β2 cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of the test compound to the wells.
-
Signal Detection: The FLIPR will simultaneously add the compound and measure the change in fluorescence intensity over time. An agonist will cause an increase in fluorescence. To test for antagonists, pre-incubate the cells with the test compound before adding a known agonist like acetylcholine or nicotine.
-
Data Analysis: Calculate the EC₅₀ (concentration that produces 50% of the maximal response) for agonists or the IC₅₀ for antagonists.
Protocol 2: Automated Patch Clamp Electrophysiology
This assay provides a more detailed characterization of the compound's effect on ion channel function.[8]
-
Cell Preparation: Use the same CHO-α4β2 cell line. Prepare a single-cell suspension for use in an automated electrophysiology system (e.g., IonWorks Barracuda, Patchliner).
-
Recording: The system will establish a whole-cell patch clamp configuration.
-
Compound Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current. Then, apply the test compound to determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Data Analysis: Measure the peak current amplitude and desensitization kinetics. Calculate EC₅₀ or IC₅₀ values based on the current response.[8]
PART 3: Comparative Analysis and Ensuring Reproducibility
The core of this guide is the comparison of data across different settings to establish a reproducible finding. A "finding" is not a single value, but a statistically validated result that holds true under defined variations.
The Concept of Biological vs. Technical Replicates
A common error is treating technical replicates as biological replicates, which can lead to inflated statistical significance.[9]
-
Technical Replicates: Repeated measurements of the same sample (e.g., plating cells from one flask into three wells of a 96-well plate and treating them identically). This measures the precision of your assay.
-
Biological Replicates: Experiments performed on different biological samples (e.g., using cells from different passage numbers, different thaws of a cell bank, or experiments conducted on different days).[10] This measures the true biological variation and the robustness of your finding.
Inter-Laboratory Comparison Simulation
The table below presents hypothetical data for our test compound from two different "labs." Lab B initially fails to reproduce Lab A's results. By following the principles of GCCP and protocol standardization, the discrepancy is resolved.
| Parameter | Lab A (Initial) | Lab B (Initial) | Lab B (After Standardization) | Rationale for Discrepancy & Fix |
| Cell Passage # | 10 | 35 | 10 | High passage number can lead to receptor downregulation or altered signaling. Standardized to use cells with passage <20. |
| FBS Lot # | A-123 | B-456 | A-123 | Different serum batches contain varying levels of growth factors that can affect cell health and receptor expression. Standardized to a single, pre-tested lot.[5] |
| Mycoplasma Test | Negative | Not Performed | Negative | Mycoplasma contamination can alter cell physiology. Implemented routine testing.[1] |
| Binding IC₅₀ (nM) | 85 ± 7 | 250 ± 45 | 92 ± 11 | The combined effect of high passage and different serum likely altered receptor expression, reducing apparent affinity. |
| Functional EC₅₀ (nM) | 150 ± 20 | 550 ± 80 | 165 ± 25 | Similar to binding, cell health and receptor density affect the functional response. |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action for an nAChR agonist.
Caption: Hypothesized signaling pathway for an nAChR agonist.
Conclusion
Replicating in vitro findings is not a passive process but an active pursuit of robust, validated data. For a novel compound like this compound, the initial goal should be to establish a set of standardized protocols that yield consistent results across multiple biological replicates. By controlling for variables such as cell line integrity, passage number, and reagent lots, researchers can generate a reliable pharmacological profile. This guide provides a framework for this process, emphasizing that true scientific integrity lies in the reproducibility of our experimental claims.
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A Framework for Comparative Safety Profiling: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride and its Analogs
In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is as critical as the evaluation of its efficacy. For novel chemical entities such as 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and its structural analogs, a comparative safety assessment is paramount. This guide provides a comprehensive framework for the systematic evaluation of potential toxicities, designed for researchers, scientists, and drug development professionals. While specific experimental data for the named compound is not publicly available, this document outlines the essential in vitro and in vivo methodologies required to generate a robust comparative safety profile. The causality behind experimental choices is explained to ensure a self-validating and scientifically sound approach.
Introduction: The Imperative of Early Safety Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity. The presence of heterocyclic moieties like 1,2,4-oxadiazole and piperidine, while common in pharmacologically active compounds, necessitates a thorough toxicological evaluation.[1] The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and can be found in a variety of therapeutic agents.[2][3] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability but also requiring careful assessment of its substitution patterns to mitigate potential toxicity.[1]
This guide details a tiered approach to safety assessment, beginning with a battery of in vitro assays to flag potential liabilities early, followed by targeted in vivo studies. This strategy allows for the efficient comparison of analogs, enabling the selection of candidates with the most promising safety-efficacy balance for further development.
Foundational In Vitro Toxicity Assessment
The initial phase of safety profiling relies on a suite of in vitro assays designed to assess general cytotoxicity, genotoxicity, and specific organ toxicities. These assays are crucial for early-stage decision-making and for comparing the relative safety of a lead compound and its analogs.
General Cytotoxicity: Establishing a Therapeutic Window
A fundamental first step is to determine the concentration at which a compound induces cell death. This data is used to calculate the half-maximal inhibitory concentration (IC50) and establish an initial therapeutic window. Two common and complementary assays are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The intensity of the color is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][6] It is an indicator of compromised cell membrane integrity.
The workflow for a general cytotoxicity screen allows for the direct comparison of multiple compounds.
Caption: Workflow for comparative in vitro cytotoxicity testing.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | HepG2 | MTT | 25.4 |
| Analog A (N-Methyl) | HepG2 | MTT | 18.2 |
| Analog B (Ethyl ester) | HepG2 | MTT | 45.1 |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | HepG2 | LDH | 30.1 |
| Analog A (N-Methyl) | HepG2 | LDH | 22.5 |
| Analog B (Ethyl ester) | HepG2 | LDH | 52.8 |
From this data, Analog B would be prioritized as it demonstrates lower cytotoxicity compared to the parent compound and Analog A.
Genotoxicity: Assessing Mutagenic Potential
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a key indicator of carcinogenic potential. The Ames test and the in vitro micronucleus assay are standard preliminary screens.
-
Ames Test: This bacterial reverse mutation assay uses strains of Salmonella typhimurium that are auxotrophic for histidine.[7][8][9] The test evaluates a compound's ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[2] The inclusion of a liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.[7]
-
In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[10][11][12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[13] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Table 2: Hypothetical Comparative Genotoxicity Data
| Compound | Ames Test (with/without S9) | In Vitro Micronucleus Assay | Genotoxicity Potential |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | Negative | Negative | Low |
| Analog C (Nitro-substituted) | Positive (with S9) | Positive | High |
| Analog D (Fluoro-substituted) | Negative | Negative | Low |
In this scenario, Analog C would be deprioritized due to its genotoxic potential, particularly after metabolic activation.
Specific Organ Toxicity Profiling (In Vitro)
Following broad cytotoxicity and genotoxicity screening, assays targeting organs commonly affected by drug-induced toxicity are essential. The heart and liver are of primary concern.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[1][14][15] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety evaluation.[16]
-
hERG Assay: This can be performed using various platforms, with automated patch-clamp electrophysiology on cells expressing the hERG channel being the gold standard.[15] The assay directly measures the inhibitory effect of a compound on the hERG potassium current. Fluorescence polarization-based binding assays are also available for higher throughput screening.[17]
Caption: Decision logic for assessing hERG-related cardiotoxicity.
Hepatotoxicity: Screening in Human Liver Cell Lines
Drug-induced liver injury (DILI) is a leading cause of drug attrition. In vitro models using human liver cells, such as the HepG2 cell line, are valuable for early screening.[18][19][20]
-
HepG2 Cytotoxicity Assay: This assay expands on general cytotoxicity testing by using a relevant human liver cell line.[21] Multiparametric high-content screening (HCS) can be employed to simultaneously assess various indicators of hepatotoxicity, including oxidative stress, mitochondrial dysfunction, and apoptosis, providing deeper mechanistic insights.[19][22]
Table 3: Hypothetical Comparative Organ-Specific Toxicity Data
| Compound | hERG IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) |
| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl | > 30 | 25.4 |
| Analog E (Basic side chain) | 2.1 | 28.9 |
| Analog F (Non-basic side chain) | > 30 | 15.7 |
Here, Analog E would be flagged for high cardiotoxicity risk. While Analog F shows lower hERG risk, its increased hepatotoxicity compared to the parent compound would require further investigation.
In Vivo Acute Toxicity Assessment
Promising candidates from in vitro screening should be advanced to in vivo studies to understand their effects in a whole-organism context. Acute oral toxicity studies are typically the first step.
-
Acute Oral Toxicity (OECD Guidelines): These studies are designed to determine the short-term toxicity of a substance after a single oral dose. The OECD provides several guidelines (e.g., OECD 420, 423, 425) that aim to refine, reduce, and replace animal use while still providing critical safety data.[3][23][24] These methods allow for the determination of an LD50 (median lethal dose) or classification into toxicity categories.
The procedure involves dosing animals (typically rats) at various dose levels and observing them for signs of toxicity and mortality over a 14-day period.[24]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. As a research chemical, the toxicological and environmental properties of this specific compound have not been fully investigated.[1] Therefore, this guide is built upon a conservative approach, inferring hazards from its structural components—the piperidine ring and the 1,2,4-oxadiazole core—and adhering to established best practices for laboratory chemical waste management.
The fundamental principle guiding this protocol is that this material and its container must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and significant regulatory penalties.[4]
Part 1: Hazard Characterization and Assessment
To ensure proper handling, we must first understand the potential hazards. This assessment is based on the known properties of its constituent chemical groups: piperidine and 1,2,4-oxadiazole derivatives.
The piperidine moiety is the primary driver of the hazard profile. Piperidine and its salts are classified as toxic and corrosive.[5] They can cause severe skin burns and eye damage, are harmful if swallowed, and are toxic in contact with skin or if inhaled.[5] The 1,2,4-oxadiazole ring is a stable heterocyclic structure frequently used in medicinal chemistry as a bioisostere for esters and amides due to its resistance to hydrolysis.[6] While the ring itself is relatively stable, many oxadiazole derivatives exhibit potent biological activity and can be harmful to aquatic life.[7][8][9]
The compound's hydrochloride salt form suggests it is a solid that is likely soluble in water, which increases its mobility in the environment.[1]
Table 1: Inferred Hazard Profile Summary
| Hazard Category | Basis of Assessment & Potential Effects | Primary References |
| Acute Toxicity | Based on piperidine, which is harmful if swallowed and toxic in contact with skin or if inhaled.[5] | ,,[5] |
| Skin Corrosion/Irritation | Piperidine causes severe skin burns.[5] Assume the compound is at least a skin irritant. | ,[10],[5] |
| Eye Damage/Irritation | Piperidine causes serious eye damage.[3] Assume the compound is a severe eye irritant. | [3],,[10] |
| Environmental Hazard | Piperidine is harmful to aquatic life. Some oxadiazole derivatives are very toxic to aquatic life.[8] Do not allow release into the environment.[2][3] | ,[2],,[8] |
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure.
Essential PPE:
-
Eye/Face Protection: Wear government-approved safety glasses or goggles.[11]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11] A lab coat is mandatory.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][11] If dust or aerosols may be generated, a government-approved respirator is required.
Part 3: On-Site Waste Management: Segregation and Containment
Proper segregation and containment at the point of generation are critical for preventing accidental reactions and ensuring safe storage.[4]
Step-by-Step Containment Protocol:
-
Select an Appropriate Waste Container:
-
The container must be chemically compatible with the waste.[4][12] Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to the hydrochloride salt.
-
The container must have a secure, leak-proof screw cap and be free from damage.[4][12]
-
Do not use food-grade containers.[12]
-
Ensure the container is appropriately sized for the volume of waste to be generated.[4]
-
-
Label the Waste Container Immediately:
-
Each waste container must be labeled before any waste is added.[12]
-
The label must include:
-
-
Segregate the Waste:
-
Store this waste stream separately from incompatible materials, such as strong oxidizing agents or strong bases.
-
Use secondary containment (e.g., a plastic tub) to prevent spills from spreading.[12]
-
-
Store the Waste Container Safely:
Part 4: The Disposal Workflow
The following diagram and protocol outline the decision-making process and steps for preparing the waste for final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Caption: Waste Disposal Workflow from Lab Bench to Final Disposal.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Determine if you are disposing of the pure solid, a dilute solution, or contaminated materials (e.g., gloves, weighing paper, silica gel). All forms are considered hazardous.
-
Collect Waste: Place the waste into the pre-labeled, compatible container as described in Part 3. For contaminated solids like gloves or paper towels, double-bag them in sealed plastic bags before placing them in the final solid waste container.[15]
-
Maintain Inventory: Keep a log of the approximate amounts of waste added to the container.
-
Seal for Pickup: Once the container is ready for disposal (typically when it is no more than 90% full), ensure the cap is tightly sealed. Wipe the exterior of the container clean.
-
Request Pickup: Arrange for disposal through your institution's EHS office. Follow their specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Final Disposal Method: The EHS-approved contractor will transport the waste to a licensed facility. The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic and toxic combustion byproducts like nitrogen oxides.[16]
Part 5: Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.[15]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[15][17]
-
Place the swept material and any contaminated cleaning supplies into a labeled hazardous waste container.[15]
-
Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.[15]
-
-
Major Spill or Spill in a Poorly Ventilated Area:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the area.
-
Wait for trained emergency responders to manage the cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11]
-
Inhalation: Move to fresh air.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[11]
-
By adhering to this comprehensive guide, researchers can ensure that this compound is managed and disposed of in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride presents a unique profile. While its specific toxicological properties are not extensively documented, a proactive and informed approach to safety is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical analogy and risk mitigation, to ensure the safety of all laboratory personnel.
Understanding the Hazard Profile: A Conservative Approach
The Safety Data Sheet (SDS) for this compound indicates no GHS label elements or signal words, which might suggest a low hazard classification.[1] However, it is crucial to recognize that the toxicological properties of many research chemicals are not fully elucidated. The structure of this compound contains a piperidine moiety. Piperidine and its derivatives are known to be hazardous, with piperidine itself being classified as highly flammable, toxic upon ingestion, skin contact, or inhalation, and capable of causing severe skin burns and eye damage.[2][3][4][5][6][7] Therefore, a conservative approach that considers the potential hazards of the piperidine component is essential for ensuring a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is necessary to provide comprehensive protection when handling this compound. The following table summarizes the minimum recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | N95 respirator or higher, especially if handling powders |
| Conducting reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Handling waste | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator if dealing with contaminated solids |
Rationale for PPE Selection
-
Eye and Face Protection : Given the potential for splashes of corrosive or irritating chemicals, chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to goggles.[8][9]
-
Hand Protection : Disposable nitrile or neoprene gloves provide good chemical resistance for short-term handling.[9] Double-gloving is a best practice to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. For prolonged contact or when handling larger quantities, consulting a glove manufacturer's chemical resistance guide is recommended.[9]
-
Body Protection : A flame-resistant lab coat provides protection against splashes and potential fires, especially considering the flammability of related piperidine compounds.[8] Lab coats should be fully buttoned, and appropriate street clothing (long pants and closed-toe shoes) must be worn underneath.[8][9]
-
Respiratory Protection : Due to the potential for inhalation toxicity, handling of the solid compound, especially when it may become airborne, should be done with respiratory protection. An N95 respirator is a minimum precaution. All operations involving solutions or the potential for vapor generation must be conducted in a certified chemical fume hood.[10]
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that the designated work area is clean and uncluttered. A certified chemical fume hood must be used for all manipulations.[10]
-
Donning PPE : Put on all required PPE in the correct order: lab coat, then respirator, followed by eye and face protection, and finally gloves (donning the inner glove, then the outer glove).
-
Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance with a draft shield.
-
In Solution : When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of spills.
-
Post-Handling : After completing the work, carefully remove PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and finally the respirator. Wash hands thoroughly with soap and water.[11]
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use a non-combustible absorbent material like vermiculite or sand.[12] Do not use combustible materials such as paper towels.[12]
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[12]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[12]
-
Report : Report the spill to your supervisor and the appropriate environmental health and safety office.[12]
Waste Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, labeled, and sealed waste container.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service in accordance with institutional and local regulations.[12][13] Never pour chemical waste down the drain.[2]
Visualization of Safety Protocols
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle this compound while minimizing potential risks and fostering a culture of safety within the laboratory.
References
- KISHIDA CHEMICAL CO., LTD. (2023, May 8). 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- EHS. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
- Sigma-Aldrich. (2025, September 23).
- Carl ROTH. (2025, March 31).
- Penta chemicals. (2024, May 7).
- Fisher Scientific. (2025, December 18). 1-(2-Chloroethyl)
- Sdfine.
- Naunyn-Schmiedeberg's Archives of Pharmacology. (2024, October 1). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- Sigma-Aldrich. (2021, November 26).
- NICNAS. (2016, February 5). Piperidine: Human health tier II assessment.
- Naunyn-Schmiedeberg's Archives of Pharmacology. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- Chemos GmbH & Co. KG.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- American Chemistry Council. Protective Equipment.
- Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- KISHIDA CHEMICAL CO., LTD. (2022, February 7). 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Thermo Fisher Scientific. (2023, March 16).
- PubMed Central.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Cayman Chemical. (2024, November 18).
- ACS Omega.
- MDPI.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
